8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Description
Properties
IUPAC Name |
8-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-5-1-2-9-7-6(5)10-3-4-11-7/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJQDCVTJHJEMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC=CC(=C2O1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618665 | |
| Record name | 8-Chloro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156840-59-4 | |
| Record name | 8-Chloro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine
An In-depth Technical Guide to the Synthesis and Characterization of 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine
Foreword: Navigating the Synthesis of a Niche Heterocycle
This guide provides a comprehensive technical overview for the synthesis and characterization of 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine (CAS No. 156840-59-4). While this compound is commercially available from some suppliers, the scientific literature lacks a detailed, peer-reviewed synthetic protocol and characterization data.[3] This document, therefore, serves as a practical and scientifically grounded guide for researchers and drug development professionals. It outlines a proposed synthetic pathway rooted in established principles of heterocyclic chemistry and provides a detailed roadmap for the thorough characterization of the target molecule. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final product's identity and purity.
Strategic Approach to Synthesis
The core of our synthetic strategy is to construct the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold from a readily accessible, pre-functionalized pyridine precursor. Direct chlorination of the parent dioxino[2,3-b]pyridine ring system presents challenges in regioselectivity. Therefore, a more controlled and predictable approach is to introduce the chlorine atom at the desired position on the pyridine ring prior to the formation of the dioxino ring.
Our proposed synthesis commences with the commercially available and inexpensive 2-amino-5-chloropyridine. This starting material will be converted to 5-chloro-2,3-dihydroxypyridine, which will then undergo a Williamson ether synthesis with 1,2-dibromoethane to yield the target molecule.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocols
Synthesis of 5-Chloro-2,3-dihydroxypyridine (Intermediate E)
This multi-step preparation of the key dihydroxy-pyridine intermediate is adapted from a patented procedure for similar compounds.[4]
Step 1: Synthesis of 5-Chloro-2-hydroxypyridine (B)
-
To a stirred solution of concentrated sulfuric acid in water, cool to 0-5 °C and slowly add 2-amino-5-chloropyridine (A).
-
Maintain the temperature below 10 °C while adding a solution of sodium nitrite in water dropwise.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
The reaction mixture is then subjected to steam distillation to isolate the 5-chloro-2-hydroxypyridine (B). The product will co-distill with water and can be collected as a white solid upon cooling.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Synthesis of 5-Chloro-2-hydroxy-3-nitropyridine (C)
-
To a stirred mixture of concentrated sulfuric acid and fuming nitric acid, cooled to 0 °C, slowly add 5-chloro-2-hydroxypyridine (B).
-
Carefully control the temperature to remain between 0-5 °C during the addition.
-
After the addition, allow the mixture to warm to room temperature and stir for 3-4 hours.
-
Pour the reaction mixture onto crushed ice.
-
The resulting yellow precipitate is filtered, washed thoroughly with cold water until the washings are neutral, and dried to yield 5-chloro-2-hydroxy-3-nitropyridine (C).
Step 3: Synthesis of 3-Amino-5-chloro-2-hydroxypyridine (D)
-
A mixture of 5-chloro-2-hydroxy-3-nitropyridine (C) in a suitable solvent (e.g., ethanol or acetic acid) is treated with a reducing agent. Common methods include iron powder in the presence of a small amount of hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
If using iron, the mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling, the reaction mixture is filtered to remove the iron salts. The filtrate is then neutralized with a base (e.g., sodium bicarbonate) to precipitate the product.
-
If using catalytic hydrogenation, the reaction is typically run at room temperature and monitored by hydrogen uptake. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization.
Step 4: Synthesis of 5-Chloro-2,3-dihydroxypyridine (E)
-
3-Amino-5-chloro-2-hydroxypyridine (D) is diazotized in a similar manner to Step 1. It is dissolved in an aqueous acidic solution (e.g., sulfuric acid) and treated with sodium nitrite at low temperature.
-
The resulting diazonium salt is then carefully heated to induce hydrolysis to the dihydroxy compound.
-
The product is isolated by extraction into a suitable organic solvent (e.g., ethyl acetate) after neutralization of the reaction mixture.
-
The organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude 5-chloro-2,3-dihydroxypyridine (E), which can be purified by column chromatography or recrystallization.
Synthesis of 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine (F)
This final step involves the formation of the dioxino ring via a Williamson ether synthesis, a common method for constructing such heterocyclic systems.[5]
-
To a solution of 5-chloro-2,3-dihydroxypyridine (E) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a strong base like sodium hydride (NaH) in portions at 0 °C. Alternatively, a weaker base such as potassium carbonate (K2CO3) can be used, often requiring higher reaction temperatures.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the dialkoxide.
-
Add 1,2-dibromoethane dropwise to the reaction mixture.
-
Heat the mixture (the temperature will depend on the base used, typically 80-120 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to afford 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine (F) as a white solid.[1][6]
Comprehensive Characterization
Given the absence of published spectral data for the target molecule, the following characterization plan is proposed based on the expected structure and data from analogous compounds.
Physicochemical Properties
| Property | Expected Value | Source |
| CAS Number | 156840-59-4 | [6] |
| Molecular Formula | C₇H₆ClNO₂ | [7] |
| Molecular Weight | 171.58 g/mol | [7] |
| Appearance | White to off-white solid/powder | [1][6] |
| Purity | >98% (as determined by HPLC and NMR) | N/A |
| Melting Point | To be determined experimentally | N/A |
| Solubility | Expected to be soluble in chlorinated solvents (DCM, chloroform), ethers (THF, dioxane), and polar aprotic solvents (DMSO, DMF). Sparingly soluble in alcohols and hydrocarbons. | N/A |
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of the target molecule.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the two protons on the pyridine ring. The coupling constant between them should be characteristic of ortho-coupling (J ≈ 8-9 Hz).
-
Aliphatic Protons: A multiplet or two distinct signals in the aliphatic region (typically δ 4.0-4.5 ppm) corresponding to the four protons of the ethylene bridge in the dioxino ring. These protons are chemically equivalent in pairs.
-
-
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon framework.
-
Aromatic Carbons: Five signals are expected in the aromatic region (typically δ 110-160 ppm) for the five carbons of the pyridine ring. The carbon bearing the chlorine atom will be shifted downfield.
-
Aliphatic Carbons: One signal is expected in the aliphatic region (typically δ 60-70 ppm) for the two equivalent carbons of the ethylene bridge.
-
-
2D NMR (COSY, HSQC, HMBC): These experiments will be crucial to confirm the connectivity of the molecule.
-
COSY (Correlation Spectroscopy): Will show the coupling between the two aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate the proton signals with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Will show long-range correlations (2-3 bonds) between protons and carbons, which is essential for confirming the overall structure and the position of the chloro substituent.
-
Diagram of Key HMBC Correlations
Caption: Key long-range proton-carbon correlations.
3.2.2. Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): This will provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition (C₇H₆ClNO₂).
-
Electron Ionization Mass Spectrometry (EI-MS): The fragmentation pattern can provide further structural information. The presence of the chlorine atom will be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 3:1 ratio).
3.2.3. Infrared (IR) Spectroscopy
IR spectroscopy will be used to identify the functional groups present in the molecule.
-
C-O-C stretching: Strong bands are expected in the region of 1250-1000 cm⁻¹ corresponding to the ether linkages of the dioxino ring.
-
C=N and C=C stretching: Bands in the region of 1600-1450 cm⁻¹ will be indicative of the pyridine ring.
-
C-Cl stretching: A band in the region of 800-600 cm⁻¹ may be observed for the carbon-chlorine bond.
-
C-H stretching: Aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹.
Purity Analysis
-
High-Performance Liquid Chromatography (HPLC): A suitable reversed-phase HPLC method should be developed to assess the purity of the final compound. A gradient elution using water and acetonitrile or methanol as the mobile phase, with a C18 column, is a good starting point. The purity is determined by the area percentage of the main peak.
-
Melting Point: A sharp melting point range is indicative of a pure crystalline solid.
Safety Considerations
-
Starting Materials and Intermediates: Many of the reagents used, such as sodium nitrite, strong acids, and 1,2-dibromoethane, are toxic and/or corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
Reactions: The diazotization reactions can be exothermic and produce nitrogen gas. The reactions should be carried out with careful temperature control and adequate venting. The use of sodium hydride requires an inert atmosphere (e.g., nitrogen or argon) as it is highly reactive with water.
-
Target Compound: The toxicological properties of 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine have not been extensively studied. It should be handled with care, assuming it is potentially hazardous.
Conclusion
This technical guide provides a robust and scientifically sound pathway for the synthesis and characterization of 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine. By starting with a pre-chlorinated pyridine derivative, the challenges of regioselective chlorination are circumvented. The detailed protocols for synthesis and the comprehensive plan for characterization using modern analytical techniques will enable researchers to produce and validate this compound with a high degree of confidence. This work serves as a foundational resource for further exploration of the chemical and biological properties of this and related heterocyclic systems.
References
-
PubChem. 8-chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine. National Center for Biotechnology Information. Available from: [Link]
-
CP Lab Safety. 8-Chloro-2, 3-dihydro-[1][2]dioxino[2, 3-b]pyridine, 1 gram. Available from: [Link]
-
LookChem. 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine CAS NO.156840-59-4. Available from: [Link]
- Soukri, M., et al. (2000). Synthesis of 2-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine Derivatives. Organic Letters, 2(11), 1557–1560.
-
Guillaumet, G., et al. (2003). Synthesis of new compounds containing the 2,3-dihydro[1][2]dioxino[2,3-b]pyridine heterocyclic system as a substructure. Tetrahedron, 59(35), 6871-6880.
-
PubChem. 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine. National Center for Biotechnology Information. Available from: [Link]
- CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents.
- Markgraf, J. H., & Lusskin, S. I. (1983). 1,4-Dioxino[2,3-b]pyridine. Journal of Heterocyclic Chemistry, 20(3), 803-804.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. sci-hub.ru [sci-hub.ru]
- 4. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, CasNo.156840-59-4 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 7. Synthesis of 2-substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
"physical and chemical properties of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine"
An In-depth Technical Guide to 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer insights into the molecule's structural characteristics, reactivity, and potential applications, grounded in established chemical principles.
Core Compound Identity and Structure
8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine is a bicyclic heteroaromatic compound. Its structure consists of a pyridine ring fused to a 1,4-dioxin ring, with a chlorine atom substituted at the 8-position of the fused system. This combination of a Lewis basic pyridine nitrogen, an electron-deficient aromatic ring, and a reactive chloro-substituent makes it a versatile intermediate for further chemical elaboration.[1][3]
Caption: 2D Structure of 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.
Key Identifiers
For unambiguous identification in research and procurement, the following identifiers are critical.
| Identifier | Value | Source |
| CAS Number | 156840-59-4 | [1][3][4] |
| Molecular Formula | C₇H₆ClNO₂ | [1][2][3] |
| Molecular Weight | 171.58 g/mol | [1][3] |
| IUPAC Name | 8-chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine | [1] |
| SMILES String | Clc1ccnc2OCCOc12 | [2][3][5] |
| InChI Key | DEJQDCVTJHJEMP-UHFFFAOYSA-N | [3][5] |
Physical and Chemical Properties
Physical State and Appearance
The compound is typically supplied as a solid at room temperature.[3] Specific details regarding color and crystalline form are not consistently reported and should be determined upon receipt.
Solubility and Thermal Properties
Quantitative data on melting point, boiling point, and specific solvent solubility are not widely published in readily available literature. As a best practice, researchers should perform small-scale solubility tests in a range of common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, THF, MeOH) to determine suitable conditions for their specific application. The pyridine moiety suggests potential solubility in polar organic solvents, while the overall structure may lend itself to solubility in chlorinated solvents.[6]
Stability and Storage
The compound is considered stable under standard laboratory conditions. Recommended storage is at room temperature, away from strong oxidizing agents.[1]
Spectroscopic Profile (Expected)
While specific spectra are proprietary to suppliers or must be generated by the end-user, the molecular structure allows for a robust prediction of its spectroscopic characteristics.[3]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons on the dioxin ring.
-
Aromatic Region (~7.0-8.5 ppm): Two signals corresponding to the two protons on the pyridine ring are expected. Their chemical shifts will be influenced by the electronegative nitrogen and chlorine atoms. The proton adjacent to the nitrogen will likely be the most downfield.[7][8]
-
Aliphatic Region (~4.0-4.5 ppm): The four protons of the two methylene (-CH₂-) groups in the dioxin ring are expected to appear as multiplets. Due to the ether linkages, these protons will be shifted downfield compared to a simple alkane.
-
-
¹³C NMR: The carbon NMR spectrum should display seven unique signals.
-
Aromatic Carbons (~110-160 ppm): Five signals corresponding to the carbons of the pyridine ring. The carbon atom bonded to the chlorine will be significantly affected.
-
Aliphatic Carbons (~60-70 ppm): Two signals for the methylene carbons in the dioxin ring, shifted downfield by the adjacent oxygen atoms.
-
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion (M⁺) peak at m/z 171. An isotopic peak (M+2) at m/z 173 with approximately one-third the intensity of the M⁺ peak will be present, which is a definitive indicator of a single chlorine atom in the molecule.[9]
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for C=C and C=N stretching in the aromatic region (1400-1600 cm⁻¹), C-O-C stretching from the dioxin ether groups (1050-1250 cm⁻¹), and a C-Cl stretching band (600-800 cm⁻¹).
Chemical Reactivity and Synthetic Utility
The utility of 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine as a synthetic intermediate stems from the reactivity of its pyridine core and the chloro-substituent.
Caption: Key reactivity sites of the core molecule.
Reactivity of the Pyridine Ring
The nitrogen atom possesses a lone pair of electrons, making it a Lewis base and a site for protonation, alkylation, or oxidation.[8][10] However, the electron-withdrawing effect of the fused dioxino-ether oxygens and the chlorine atom reduces its basicity compared to unsubstituted pyridine.
Nucleophilic Aromatic Substitution (SₙAr)
This is arguably the most significant reaction pathway for this molecule. The pyridine ring is inherently electron-deficient, which facilitates the displacement of the chloride ion by nucleophiles.[10][11] This reaction is the cornerstone of its use as a building block, allowing for the introduction of various functional groups.
Causality: The electronegative nitrogen atom withdraws electron density from the ring, particularly from the ortho (position 7) and para (position 5) carbons, stabilizing the negatively charged Meisenheimer complex intermediate that forms during SₙAr. This makes the chloro-substituent susceptible to attack by a wide range of nucleophiles, including:
-
Amines (primary and secondary)
-
Thiols
-
Alkoxides and Phenoxides
-
Cyanide
Representative Experimental Protocols
While a specific synthesis for this exact molecule is not detailed in the provided sources, a plausible synthetic route can be devised based on established methods for analogous pyridine derivatives.[12] The following represents a logical, though hypothetical, workflow for the synthesis and subsequent functionalization.
Caption: General workflow for synthesis and functionalization.
Protocol: Nucleophilic Substitution with an Amine
This protocol outlines a general procedure for replacing the chlorine atom with an amino group, a common step in drug discovery programs.
-
Reaction Setup: To a solution of 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or NMP), add the desired amine (1.2-2.0 eq.) and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.0 eq.).
-
Heating: Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 8-amino-substituted derivative.
Self-Validation: The success of the reaction is validated by LC-MS analysis of the final product, which should show a molecular ion peak corresponding to the mass of the starting material minus the mass of chlorine plus the mass of the added amine group. ¹H NMR will confirm the incorporation of the new moiety.
Applications and Significance
This compound is primarily used as a chemical building block or intermediate in research and development.[1][4] Its significance lies in its ability to serve as a scaffold for constructing more complex molecules with potential biological activity. The pyridine core is a common motif in pharmaceuticals, and the ability to easily functionalize the 8-position via SₙAr makes it a valuable tool for generating libraries of compounds for screening in drug discovery pipelines.[10]
Safety Information
It is imperative to handle this chemical with appropriate safety precautions in a well-ventilated fume hood.
| Safety Aspect | Information | Source |
| Pictograms | GHS07 (Harmful/Irritant) | [3] |
| Signal Word | Warning | [3] |
| Hazard Statements | H302 (Harmful if swallowed) | [3] |
| Hazard Class | Acute Toxicity 4 (Oral) | [3] |
| Storage Class | 11 (Combustible Solids) | [3] |
| WGK | WGK 3 (severely hazardous for water) | [3] |
Note: Buyer assumes responsibility to confirm product identity and/or purity, as some suppliers provide this product for early discovery research without extensive analytical data collection.[3]
References
-
8-Chloro-2, 3-dihydro-[1][2]dioxino[2, 3-b]pyridine, 1 gram. CP Lab Safety. [Link]
-
8-chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine. PubChemLite. [Link]
-
Isolation, Characterization and Pharmacological Evaluation of 8-chloro-3 (1-methyl-piperidene-4-yl) 5H-benzo[5][13] Cyclohepta [1, 2b] Pyridene-11(6H)-one from Loratadine. Science Alert. [Link]
-
8-Chloro-5,6-dihydro-11H-benzo[5][13]cyclohepta[1,2-b]pyridin-11-one. PubChem. [Link]
-
TABLE 3-2, Physical and Chemical Properties of Pyridine. NCBI Bookshelf. [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC - NIH. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Three isomeric chloro-derivatives of pyridine (A, B and..). Filo. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. NIH. [Link]
-
Synthesis, Identification and Biological Activity of Some New Chalcone derivatives from 8-Chlorotheophylline. Oriental Journal of Chemistry. [Link]
-
Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. CompChem. [Link]
-
Synthesis of [3H]tert‐butyl 8‐chloro‐5,6‐dihydro‐5‐methyl‐6‐oxo‐4h‐imidazo[1,5‐a][1][2]benzodiazepine 3‐carboxylate, a selective, high affinity ligand for the diazepam insensitive (DI) subtype of the benzodiazepine receptor. ResearchGate. [Link]
-
Bruice - Organic Chemistry 8th Edition - Chapter 15. Pearson. [Link]
-
7-CHLORO-2 3-DIHYDRO-[1 4]DIOXINO[2 3-B]PYRIDINE-8-CARBOXYLIC ACID. A2Z Chemical. [Link]
- US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives.
-
Regioselective difunctionalization of pyridines via 3,4-pyridynes. PMC - NIH. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 156840-59-4|this compound|BLD Pharm [bldpharm.com]
- 3. 8-Chloro-2,3-dihydro- 1,4 dioxino 2,3-b pyridine AldrichCPR 156840-59-4 [sigmaaldrich.com]
- 4. This compound, CasNo.156840-59-4 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 5. PubChemLite - this compound (C7H6ClNO2) [pubchemlite.lcsb.uni.lu]
- 6. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Three isomeric chloro-derivatives of pyridine (\mathbf{A}, \mathbf{B} and.. [askfilo.com]
- 8. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scialert.net [scialert.net]
- 10. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 12. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Page loading... [guidechem.com]
"8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine CAS number 156840-59-4"
An In-depth Technical Guide to 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine (CAS 156840-59-4)
Abstract
This document provides a comprehensive technical overview of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine, CAS number 156840-59-4. This halogenated heterocyclic compound serves as a critical building block in medicinal chemistry, most notably as a key intermediate in the synthesis of Delamanid, a vital drug for treating multi-drug-resistant tuberculosis (MDR-TB).[1][2] This guide synthesizes available data on its physicochemical properties, outlines its core reactivity, proposes a viable synthetic pathway, and contextualizes its application within pharmaceutical development. Safety protocols and handling procedures are also detailed to ensure its proper use in a research and development setting.
Core Molecular Identity and Physicochemical Properties
8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine is a solid organic compound belonging to the halogenated heterocycles family.[3] Its structure, featuring a fusion of pyridine, dioxane, and a chloro substituent, makes it a versatile intermediate for further chemical elaboration.
Caption: Chemical Structure of the Topic Compound.
Below is a summary of its key identifiers and properties, compiled from various chemical suppliers and databases.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 156840-59-4[3][4] |
| Molecular Formula | C₇H₆ClNO₂[3] |
| Molecular Weight | 171.58 g/mol [3] |
| InChI Key | DEJQDCVTJHJEMP-UHFFFAOYSA-N |
| Canonical SMILES | C1COCC2=C(N=CC=C2Cl)O1 |
| MDL Number | MFCD16628207 |
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Physical Form | Solid |
| Appearance | White powder[5] |
| Storage Temperature | Room temperature[3] |
| Solubility | Data not widely published; expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THF. |
Anticipated Spectroscopic Profile
While specific, verified spectral data for this compound is not publicly disseminated by major suppliers, its structure allows for a robust prediction of its spectroscopic characteristics. A comprehensive analysis using NMR, IR, and MS is fundamental for identity and purity confirmation in a laboratory setting.
-
¹H NMR (Proton NMR): The spectrum is expected to show two distinct regions.
-
Aromatic Region (~7.0-8.5 ppm): Two doublets corresponding to the two protons on the pyridine ring. The electron-withdrawing nature of the nitrogen and chlorine atoms will shift these protons downfield.
-
Aliphatic Region (~4.0-4.5 ppm): Two signals, likely complex multiplets or triplets, corresponding to the four protons of the ethylene glycol bridge in the dioxino ring (-O-CH₂-CH₂-O-).
-
-
¹³C NMR (Carbon NMR): The spectrum should display 7 distinct carbon signals.
-
Aromatic Carbons: Five signals in the aromatic region (~110-160 ppm), including two carbons bearing hydrogen and three quaternary carbons (one attached to Cl, two at the ring fusion).
-
Aliphatic Carbons: Two signals in the aliphatic region (~60-70 ppm) for the -O-C H₂-C H₂-O- carbons.
-
-
IR (Infrared) Spectroscopy: Key vibrational modes would include:
-
C-H stretch (aromatic): Just above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Just below 3000 cm⁻¹.
-
C=N and C=C stretch: In the 1550-1650 cm⁻¹ region, characteristic of the pyridine ring.
-
C-O stretch (ether): Strong bands in the 1050-1250 cm⁻¹ region.
-
C-Cl stretch: In the 600-800 cm⁻¹ fingerprint region.
-
-
MS (Mass Spectrometry): The molecular ion peak (M⁺) would be observed at m/z 171.58. A characteristic isotopic pattern for one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be a definitive feature for confirming the compound's identity.
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
While specific preparations of 156840-59-4 are proprietary or not widely published, a plausible and efficient synthesis can be designed based on established heterocyclic chemistry. A common route to the 2,3-dihydro-[3]dioxino[2,3-b]pyridine core involves the reaction of a dichloropyridine derivative with ethylene glycol.
Caption: Proposed synthesis via Williamson ether synthesis.
The causality behind this proposed route lies in the differential reactivity of the chlorine atoms on the pyridine ring. The chlorine at the 2-position is highly activated towards nucleophilic substitution. The reaction proceeds via a two-step, one-pot process:
-
Initial Nucleophilic Attack: Ethylene glycol, deprotonated by a strong base like sodium hydride (NaH), acts as a nucleophile, displacing the most reactive chlorine atom.
-
Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety, now tethered to the pyridine ring, undergoes an intramolecular Williamson ether synthesis to displace the adjacent chlorine, forming the stable six-membered dioxino ring.
Protocol 3.1: Proposed Laboratory Synthesis
Objective: To synthesize 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine.
Materials:
-
2,3,5-Trichloropyridine (1 equivalent)
-
Ethylene glycol (1.1 equivalents)
-
Sodium hydride (2.2 equivalents, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, Hexanes, Brine, Saturated Sodium Bicarbonate solution, Water
-
Magnesium sulfate (anhydrous)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Base Addition: Carefully add sodium hydride (60% dispersion) to the DMF and cool the suspension to 0 °C in an ice bath. Rationale: Controlling the initial exothermic reaction of the base is critical for safety and selectivity.
-
Nucleophile Addition: Slowly add ethylene glycol dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium alkoxide.
-
Substrate Addition: Dissolve 2,3,5-trichloropyridine in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, slowly warm the reaction to room temperature and then heat to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Rationale: Heat is required to drive the second, intramolecular cyclization step.
-
Workup: Cool the reaction to room temperature and cautiously quench with water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the pure product.
Chemical Reactivity and Mechanistic Insight
The primary utility of this molecule is as a scaffold in which the 8-chloro group serves as a leaving group for nucleophilic aromatic substitution (SₙAr). The pyridine nitrogen atom acts as an electron-withdrawing group, activating the para-position (C8) for nucleophilic attack.
Caption: SₙAr reaction at the C8 position.
This reactivity is the cornerstone of its application in drug synthesis, allowing for the covalent attachment of other complex fragments, typically via an ether linkage.
Application in Pharmaceutical Synthesis: The Delamanid Case Study
The most significant application of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine is as an advanced intermediate in the synthesis of Delamanid.[1][2][6] Delamanid is an FDA-approved drug for the treatment of multi-drug-resistant tuberculosis, which works by inhibiting the synthesis of mycolic acids in the mycobacterial cell wall.[7][8]
The synthesis of Delamanid involves coupling the dioxino-pyridine core with the complex phenoxy-piperidine side chain.
Caption: Role of the title compound in Delamanid synthesis.
In the patented synthetic routes, a precursor to the final Delamanid side chain, which contains a nucleophilic hydroxyl group, displaces the chlorine atom on the 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine core to form the key ether bond that links the two major fragments of the drug.[7] The use of this specific intermediate provides a rigid, well-defined scaffold that correctly orients the side chain for optimal binding to its biological target.
Safety, Handling, and Storage
Proper handling of this chemical is essential to ensure laboratory safety. It is classified as acutely toxic if swallowed.
Table 3: GHS Safety Information
| Category | Information | Reference |
|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statement | H302: Harmful if swallowed | |
| Hazard Class | Acute Toxicity 4 (Oral) | |
| Storage Class | 11 (Combustible Solids) |
| WGK | WGK 3 (severe hazard to water) | |
Protocol 5.1: Safe Handling and PPE
Objective: To outline the standard operating procedure for safely handling 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine in a research laboratory.
Procedure:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Handling:
-
Avoid creating dust. Use appropriate spatulas and weighing paper.
-
Keep the container tightly closed when not in use.
-
Wash hands thoroughly after handling, even if gloves were worn.[9]
-
-
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor.[9] Do not induce vomiting.
-
If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Inhaled: Move person to fresh air and keep comfortable for breathing.
-
-
Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations.[9] Do not allow to enter drains or water courses.
Conclusion
8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine (CAS 156840-59-4) is more than a simple heterocyclic compound; it is a high-value intermediate that plays an enabling role in the synthesis of complex, life-saving pharmaceuticals like Delamanid. Its well-defined reactivity, centered on the SₙAr displacement of its chlorine atom, provides a reliable anchor point for building molecular complexity. While detailed public data on its synthesis and spectroscopy are sparse, its properties and behavior can be confidently predicted from the fundamental principles of organic chemistry. This guide provides the necessary technical foundation for researchers and drug development professionals to understand, handle, and effectively utilize this important chemical building block in their scientific endeavors.
References
-
A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. ResearchGate. [Link]
-
8-Chloro-2, 3-dihydro-[3]dioxino[2, 3-b]pyridine, 1 gram. CP Lab Safety. [Link]
-
A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. National Center for Biotechnology Information (PMC). [Link]
-
A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. Royal Society of Chemistry Publishing. [Link]
- CN106699635A - Method for preparing highly pure Delamanid intermediate.
-
Delamanid or pretomanid? A Solomonic judgement! National Center for Biotechnology Information (PMC). [Link]
-
SAFETY DATA SHEET. Havoline. [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. National Center for Biotechnology Information (PMC). [Link]
-
Synthesis of 2-substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine derivatives. PubMed. [Link]
-
Safety Data Sheet(SDS). Lotte Chemical. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. This compound, CasNo.156840-59-4 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 6. A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. CN106699635A - Method for preparing highly pure Delamanid intermediate - Google Patents [patents.google.com]
- 8. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
- 9. leap.epa.ie [leap.epa.ie]
An In-depth Technical Guide to 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine: Structure, Synthesis, and Potential Applications
An In-depth Technical Guide to 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine is a halogenated heterocyclic compound featuring a fused pyridine and 1,4-dioxane ring system. While specific experimental data for this molecule is not extensively available in public literature, its structural motifs are prevalent in medicinal chemistry and materials science.[3][4] This guide provides a comprehensive theoretical and predictive analysis of its molecular structure, plausible synthetic routes, expected spectroscopic characteristics, and potential reactivity. Drawing upon established principles of heterocyclic chemistry and data from analogous structures, this document serves as a foundational resource for researchers interested in the evaluation and application of this and related dioxinopyridine derivatives.
Molecular Structure and Physicochemical Properties
8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine possesses a rigid, bicyclic framework. The fusion of the electron-deficient pyridine ring with the flexible dihydro-dioxino ring results in a unique combination of electronic and conformational properties.
Core Structure and Nomenclature
The molecule's core is the[1][2]dioxino[2,3-b]pyridine system. The numbering of the heterocyclic system places the chlorine atom at the 8-position. The dihydro aspect indicates the saturation of the 1,4-dioxane ring.
Caption: Molecular structure of 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized below.[5][6]
| Property | Value |
| Molecular Formula | C₇H₆ClNO₂ |
| Molecular Weight | 171.58 g/mol |
| CAS Number | 156840-59-4 |
| SMILES String | Clc1ccnc2OCCOc12 |
| InChI Key | DEJQDCVTJHJEMP-UHFFFAOYSA-N |
| Predicted XlogP | 1.5 |
| Form | Solid (predicted) |
Conformational Analysis
The 2,3-dihydro-[1][2]dioxane ring is not planar and is expected to adopt a half-chair or twist-boat conformation. Low-temperature NMR studies on analogous saturated heterocycles have shown that such rings undergo rapid conformational inversion at room temperature.[7][8] The specific conformation of the dihydro-dioxino ring in this molecule would influence the overall dipole moment and intermolecular interactions in a crystal lattice. Computational modeling, such as Density Functional Theory (DFT), would be a valuable tool to determine the most stable conformation and the energy barrier for ring inversion.[9][10]
Proposed Synthesis
While a specific synthesis for 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine is not detailed in the available literature, a plausible and efficient route can be proposed based on established methodologies for related dioxinopyridines. A common approach involves the reaction of a suitably substituted dichloropyridine with a diol.
Retrosynthetic Analysis and Proposed Route
A logical approach involves the nucleophilic substitution of a chlorine atom on a dichloropyridine precursor with ethylene glycol. 2,3-Dichloropyridine is a potential starting material.[11] The reaction would likely proceed via a Williamson ether synthesis-type mechanism, where the hydroxyl groups of ethylene glycol displace the chlorine atom at the 2-position, followed by an intramolecular cyclization.
Caption: Proposed workflow for the synthesis of the target molecule.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of 2,3-dichloropyridine (1.0 eq) in a high-boiling polar aprotic solvent such as DMF or DMSO, add ethylene glycol (1.2 eq).
-
Base Addition: Add a strong base, such as sodium hydride (2.2 eq) or potassium tert-butoxide, portion-wise at 0 °C to facilitate the formation of the glycolate nucleophile.
-
Reaction: Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Rationale for Experimental Choices: The use of a strong base is necessary to deprotonate the ethylene glycol, making it a more potent nucleophile. A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SNAr (Nucleophilic Aromatic Substitution) reaction.
Predicted Spectroscopic Characterization
Although experimental spectra are not available, the expected spectroscopic features can be predicted based on the molecular structure and data from analogous compounds.[12][13][14]
¹H NMR Spectroscopy
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Aromatic CH (pyridine) | 7.0 - 8.0 | d, d | ~2-8 |
| O-CH₂-CH₂-O | 4.2 - 4.5 | m | - |
The two aromatic protons on the pyridine ring will likely appear as doublets in the downfield region due to the deshielding effect of the nitrogen atom and the fused ring system. The four protons of the dihydro-dioxino ring are expected to be in the range of 4.2-4.5 ppm as a multiplet.
¹³C NMR Spectroscopy
| Carbons | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-Cl | 140 - 150 |
| Aromatic C-N | 150 - 160 |
| Aromatic C-O | 145 - 155 |
| Aromatic CH | 110 - 130 |
| O-CH₂-CH₂-O | 60 - 70 |
The carbon atoms of the pyridine ring will resonate at lower field due to their aromaticity and the presence of heteroatoms. The carbon bearing the chlorine atom is expected to be in the 140-150 ppm range. The aliphatic carbons of the dihydro-dioxino ring will appear in the upfield region.
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3000 - 3100 |
| C-H (aliphatic) | 2850 - 3000 |
| C=N, C=C (aromatic) | 1400 - 1600 |
| C-O (ether) | 1050 - 1250 |
| C-Cl | 700 - 850 |
Mass Spectrometry
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). A characteristic isotopic pattern for one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) will be observed. Fragmentation would likely involve the loss of ethylene oxide or other small molecules from the dihydro-dioxino ring. Predicted collision cross-section data for various adducts are available in public databases.[15]
Reactivity and Potential for Further Functionalization
The chemical reactivity of 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine is dictated by the interplay of its constituent rings.
Nucleophilic Aromatic Substitution
The chlorine atom on the electron-deficient pyridine ring is expected to be susceptible to nucleophilic aromatic substitution (SNAr).[2][6] This position could be targeted for the introduction of various functional groups, such as amines, alkoxides, or thiols, to generate a library of derivatives for biological screening. The reactivity of chloropyridines in such reactions is well-documented.[1]
Electrophilic Aromatic Substitution
Electrophilic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. If such a reaction were to occur, it would likely be directed to the positions meta to the nitrogen atom.
N-Oxidation
The nitrogen atom of the pyridine ring possesses a lone pair of electrons and can be oxidized to the corresponding N-oxide using reagents like m-CPBA or hydrogen peroxide.[5] This transformation can alter the electronic properties of the ring system and open up further avenues for functionalization.
Potential Applications in Drug Discovery
The pyridine scaffold is a well-established pharmacophore found in numerous approved drugs.[3] Dihydropyridine derivatives are also known for a wide range of pharmacological activities.[16] The fusion of the pyridine ring with a dihydro-dioxino moiety in 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine presents a novel chemical space for exploration in drug discovery.
Analogy to Known Bioactive Molecules
Derivatives of dioxinopyridines and related heterocyclic systems have been investigated for various biological activities. For instance, certain phenoxypyridine derivatives have been explored as herbicides.[17] The structural similarity to these and other bioactive molecules suggests that 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine and its derivatives could be of interest for screening against a variety of biological targets.
A Scaffold for Medicinal Chemistry
The potential for functionalization at the 8-position via nucleophilic substitution makes this molecule an attractive starting point for the synthesis of compound libraries. The introduction of different substituents could modulate the pharmacokinetic and pharmacodynamic properties, potentially leading to the discovery of new therapeutic agents.
Conclusion
8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine is a heterocyclic compound with a structure that suggests potential for further chemical exploration and application in drug discovery and materials science. While direct experimental data is limited, this guide provides a robust theoretical framework for its molecular structure, synthesis, and reactivity. The insights presented here, based on established chemical principles and data from analogous compounds, should serve as a valuable resource for researchers embarking on the study of this and related dioxinopyridine systems. Further computational and experimental work is warranted to validate these predictions and fully elucidate the properties of this intriguing molecule.
References
-
Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. (n.d.). National Institutes of Health (NIH). Retrieved January 15, 2026, from [Link]
-
Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Retrieved January 15, 2026, from [Link]
-
Chloropyridine: Common isomorphs, synthesis, reactions and applications. (n.d.). Chempanda. Retrieved January 15, 2026, from [Link]
-
Reactivity of substituted Pyrimidines with Some Nucleophiles. (n.d.). JOCPR. Retrieved January 15, 2026, from [Link]
-
8-chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.). Human Metabolome Database. Retrieved January 15, 2026, from [Link]
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (2018). ACS Publications. Retrieved January 15, 2026, from [Link]
-
The conformational analysis of saturated heterocycles. Part LXV. Low temperature nuclear magnetic resonance studies on 2-methyl-,2-ethyl-, and 2,3,3-trimethyl-2,3,5,6-tetrahydro-1,4,2-dioxazines. (1972). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 15, 2026, from [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). National Institutes of Health (NIH). Retrieved January 15, 2026, from [Link]
-
Synthesis of 2-substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine derivatives. (2000). PubMed. Retrieved January 15, 2026, from [Link]
-
8-Chloro-2, 3-dihydro-[1][2]dioxino[2, 3-b]pyridine, 1 gram. (n.d.). CP Lab Safety. Retrieved January 15, 2026, from [Link]
-
VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 15, 2026, from [Link]
-
Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (2020). National Institutes of Health (NIH). Retrieved January 15, 2026, from [Link]
-
Design, Synthesis, and Biological Activity Evaluation of Novel Phenoxypyridine Derivatives Containing Acylthiourea Fragments as Protoporphyrinogen Oxidase Inhibitor Herbicides. (2025). PubMed. Retrieved January 15, 2026, from [Link]
-
13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Fig. 1. 1D 1 H-NMR spectrum of compound 1 (region 7.4–8.0 ppm)* at pD... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies. (2020). National Institutes of Health (NIH). Retrieved January 15, 2026, from [Link]
-
7-CHLORO-2 3-DIHYDRO-[1 4]DIOXINO[2 3-B]PYRIDINE-8-CARBOXYLIC ACID. (n.d.). Retrieved January 15, 2026, from [Link]
-
The conformational analysis of saturated heterocycles. Part LXVII. 2-Alkyl-3,6-dihydro-2H-1,2-oxazines and 3-alkyl-3,4-dihydro-1H-2,3-benzoxazines. (1972). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved January 15, 2026, from [Link]
-
(PDF) Synthesis of New Compounds Containing the 2,3Dihydro[1][2]dioxino[2,3-b]pyridine Heterocyclic System as a Substructure. (2009). ResearchGate. Retrieved January 15, 2026, from [Link]
-
A Review on Synthesis and Biological Potential of Dihydropyridines. (2023). Bentham Science. Retrieved January 15, 2026, from [Link]
-
Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (n.d.). National Institutes of Health (NIH). Retrieved January 15, 2026, from [Link]
-
Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2015). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. (2018). PubMed. Retrieved January 15, 2026, from [Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2022). MDPI. Retrieved January 15, 2026, from [Link]
- Synthesis method of 2,3-dichloropyridine. (2015). Google Patents.
-
Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study. (2022). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development. (2022). MDPI. Retrieved January 15, 2026, from [Link]
-
Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. (2023). National Institutes of Health (NIH). Retrieved January 15, 2026, from [Link]
-
Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. (2022). MDPI. Retrieved January 15, 2026, from [Link]
-
Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. (2019). MDPI. Retrieved January 15, 2026, from [Link]
-
Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations. (2023). National Institutes of Health (NIH). Retrieved January 15, 2026, from [Link]
-
Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. (2023). MDPI. Retrieved January 15, 2026, from [Link]
-
Biological Activity of Naturally Derived Naphthyridines. (2022). MDPI. Retrieved January 15, 2026, from [Link]
-
8-Methoxy-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine. (n.d.). Amerigo Scientific. Retrieved January 15, 2026, from [Link]
-
(A) 1H NMR spectra of 2-amino-4-(3-nitrophenyl). (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
Sources
- 1. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. np-mrd.org [np-mrd.org]
- 4. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. chempanda.com [chempanda.com]
- 7. The conformational analysis of saturated heterocycles. Part LXV. Low temperature nuclear magnetic resonance studies on 2-methyl-,2-ethyl-, and 2,3,3-trimethyl-2,3,5,6-tetrahydro-1,4,2-dioxazines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. The conformational analysis of saturated heterocycles. Part LXVII. 2-Alkyl-3,6-dihydro-2H-1,2-oxazines and 3-alkyl-3,4-dihydro-1H-2,3-benzoxazines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides | MDPI [mdpi.com]
- 11. CN104529880A - Synthesis method of 2,3-dichloropyridine - Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. researchgate.net [researchgate.net]
- 15. PubChemLite - 8-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (C7H6ClNO2) [pubchemlite.lcsb.uni.lu]
- 16. A Review on Synthesis and Biological Potential of Dihydropyridines | Bentham Science [benthamscience.com]
- 17. Design, Synthesis, and Biological Activity Evaluation of Novel Phenoxypyridine Derivatives Containing Acylthiourea Fragments as Protoporphyrinogen Oxidase Inhibitor Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Determining the Solubility Profile of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine
Abstract and Introduction
This technical guide provides a comprehensive, scientifically-grounded methodology for characterizing the solubility of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine (CAS No: 156840-59-4) in common laboratory solvents. Solubility is a critical physicochemical property that profoundly influences the performance of a compound in a vast array of scientific applications, from reaction kinetics and purification to formulation and bioavailability in drug development.[1][2] An incomplete understanding of a compound's solubility can lead to unreliable results in in-vitro assays, challenges in chemical synthesis, and poor pharmacokinetic profiles.[1]
8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine is a halogenated heterocyclic compound with a molecular weight of 171.58 g/mol and a solid physical form at room temperature.[3] Its structure, featuring a pyridine ring, a dioxino moiety, and a chloro substituent, suggests a nuanced solubility profile that requires systematic evaluation. This guide is designed for researchers, chemists, and drug development professionals, offering a robust framework for obtaining reliable and reproducible solubility data. We will detail a phased experimental approach, beginning with qualitative classification to understand the compound's acid-base characteristics, followed by a rigorous quantitative determination using the industry-standard equilibrium shake-flask method.[2][4]
Compound Properties and Critical Safety Considerations
Before initiating any experimental work, a thorough understanding of the test article's properties and associated hazards is paramount.
-
CAS Number: 156840-59-4[3]
-
Molecular Formula: C₇H₆ClNO₂[3]
-
Molecular Weight: 171.58[3]
-
Physical Form: Solid
Safety Profile: The compound is classified with the GHS07 pictogram and the signal word "Warning".
-
Hazard Code H302: Harmful if swallowed.
-
Hazard Class: Acute Toxicity 4, Oral.
-
Storage Class: 11 - Combustible Solids.
Handling Precautions: Due to its hazard profile, appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to, a laboratory coat, safety glasses with side shields, and chemical-resistant gloves. All weighing and handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to prevent inhalation. In case of accidental exposure, consult the relevant Safety Data Sheet (SDS) immediately.[7]
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The structure of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine provides several clues to its potential solubility:
-
Pyridine Moiety: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, which can promote solubility in polar protic solvents like water and alcohols.[8] However, the aromatic ring itself is nonpolar.
-
Dioxino Group: The two ether oxygen atoms are also potential hydrogen bond acceptors, contributing to potential solubility in polar solvents.
-
Chlorine Atom: The chloro-substituent increases the molecule's lipophilicity and molecular weight, which generally tends to decrease aqueous solubility.
-
Overall Polarity: The molecule possesses a moderate degree of polarity due to the electronegative nitrogen, oxygen, and chlorine atoms, but also contains a significant nonpolar hydrocarbon framework. This suggests it will likely exhibit limited solubility in water and nonpolar solvents but may have favorable solubility in moderately polar organic solvents.
Experimental Design: A Phased Approach
To build a comprehensive solubility profile, we advocate for a two-phase experimental strategy. This approach is designed to conserve the test material while maximizing the quality of the data obtained.
Phase 1: Solvent Selection The choice of solvents is critical for mapping the full solubility profile. The selected solvents should span the entire polarity spectrum, including polar protic, polar aprotic, and nonpolar characteristics.
Table 1: Proposed Solvents for Solubility Screening
| Solvent Class | Solvent | Dielectric Constant (20°C) | Rationale |
|---|---|---|---|
| Polar Protic | Water | 78.54 | Universal biological solvent; establishes baseline aqueous solubility.[9] |
| Methanol | 32.6 | A polar protic solvent capable of hydrogen bonding.[9] | |
| Ethanol | 24.3 | Common laboratory solvent with slightly lower polarity than methanol. | |
| Polar Aprotic | Acetonitrile | 37.5 | A polar aprotic solvent with a strong dipole moment. |
| Dimethyl Sulfoxide (DMSO) | 47.2 | A highly polar aprotic solvent, often used for creating stock solutions.[1] | |
| Acetone | 20.7 | A common ketone solvent of intermediate polarity. | |
| Tetrahydrofuran (THF) | 7.52 | A cyclic ether with moderate polarity.[9] | |
| Nonpolar | Toluene | 2.38 | An aromatic hydrocarbon solvent.[9] |
| | Hexane | 1.89 | A nonpolar aliphatic hydrocarbon solvent.[9] |
Phase 2: Methodological Workflow
-
Qualitative Classification: A series of simple solubility tests to classify the compound's behavior in acidic and basic aqueous solutions. This provides insight into its ionizability.[5][10]
-
Quantitative Determination: The definitive measurement of thermodynamic equilibrium solubility using the Shake-Flask method.[4]
Detailed Experimental Protocols
Protocol 1: Qualitative Solubility Classification
This protocol helps determine if the compound has acidic or basic functional groups that can be protonated or deprotonated to form more soluble salts.
Methodology:
-
Place approximately 10-20 mg of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine into four separate, clearly labeled 4 mL glass vials.
-
To the vials, add 1 mL of the following solvents, respectively:
-
Vial 1: Deionized Water
-
Vial 2: 5% w/v Sodium Hydroxide (NaOH)
-
Vial 3: 5% w/v Sodium Bicarbonate (NaHCO₃)
-
Vial 4: 5% w/v Hydrochloric Acid (HCl)
-
-
Cap each vial and vortex vigorously for 60 seconds.
-
Allow the vials to stand at room temperature for 10 minutes.
-
Visually inspect each vial against a contrasting background to determine if the solid has dissolved completely, partially, or not at all. Record the observations.
Caption: Experimental workflow for the Shake-Flask method.
Data Analysis and Presentation
All quantitative solubility results should be reported clearly, including the temperature at which the measurement was performed. Data should be presented in units of both mass/volume (e.g., mg/mL) and molarity (mol/L) to facilitate different applications.
Table 2: Template for Reporting Quantitative Solubility Data Measurement Temperature: 25.0 ± 0.5 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
|---|---|---|
| Water | ||
| Methanol | ||
| Ethanol | ||
| Acetonitrile | ||
| DMSO | ||
| Acetone | ||
| THF | ||
| Toluene |
| Hexane | | |
Interpretation and Application of Results
The compiled solubility data provides a powerful tool for the informed use of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine.
-
High solubility in DMSO or NMP would confirm their suitability as solvents for creating concentrated stock solutions for biological screening. [1]* Solubility in solvents like ethanol or acetone would guide the selection of solvent systems for purification by crystallization.
-
Aqueous solubility data, especially from the qualitative tests in acidic and basic media, is crucial for drug development. If the compound is more soluble in 5% HCl, it likely contains a basic nitrogen that can be protonated, suggesting that formulation as a hydrochloride salt could enhance its aqueous solubility and bioavailability. * Correlating the results with solvent properties (Table 1) will provide deeper insight into the intermolecular forces governing salvation, aiding in the prediction of solubility in other, untested solvent systems.
Conclusion
This guide outlines a systematic and robust methodology for determining the solubility of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine. By employing a phased approach that combines qualitative classification with the gold-standard quantitative shake-flask method, researchers can generate the reliable and comprehensive data necessary for successful research and development. Adherence to these protocols will ensure data integrity and provide a solid foundation for subsequent applications, from chemical synthesis and purification to formulation and preclinical studies.
References
- University of California, Los Angeles. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: https://www.chem.ucla.edu/~bacher/General/30BL/manual/30BL_solubility.pdf. Accessed January 15, 2026.
- Scribd. Procedure For Determining Solubility of Organic Compounds. Available at: https://www.scribd.com/document/369792015/Procedure-For-Determining-Solubility-of-Organic-Compounds. Accessed January 15, 2026.
- Sigma-Aldrich. 8-Chloro-2,3-dihydro- 1,4 dioxino 2,3-b pyridine AldrichCPR 156840-59-4. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/156840-59-4. Accessed January 15, 2026.
- University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. Available at: https://www.colorado.edu/lab/chemdep/sites/default/files/attached-files/solubility_of_organic_and_inorganic_compounds_v3.0.pdf. Accessed January 15, 2026.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Available at: https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-aqueous-solubility-assay. Accessed January 15, 2026.
- Quora. How can you determine the solubility of organic compounds?. Available at: https://www.quora.com/How-can-you-determine-the-solubility-of-organic-compounds. Accessed January 15, 2026.
- University of Calgary. Solubility of Organic Compounds. Available at: https://chem.ucalgary.ca/courses/351/laboratory/solubility/. Accessed January 15, 2026.
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: https://www.dissolutiontech.com/issues/201211/DT201211_A02. Accessed January 15, 2026.
- ResearchGate. 1236 SOLUBILITY MEASUREMENTS. Available at: https://www.researchgate.net/publication/292905335_1236_SOLUBILITY_MEASUREMENTS. Accessed January 15, 2026.
- Quora. How do you perform the shake flask method to determine solubility?. Available at: https://www.quora.com/How-do-you-perform-the-shake-flask-method-to-determine-solubility. Accessed January 15, 2026.
- National Center for Biotechnology Information. Direct Measurement of Amorphous Solubility. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6641887/. Accessed January 15, 2026.
- Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: https://www.regulations.gov/document/EPA-HQ-OPP-2018-0524-0005. Accessed January 15, 2026.
- BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: https://www.bioassaysys.com/datasheet/SOLS.pdf. Accessed January 15, 2026.
- Avantor. MATERIAL SAFETY DATA SHEET - PYRIDINE. Available at: https://www.avantorsciences.com/msds/msds/USA/SAP/9441.pdf. Accessed January 15, 2026.
- ACS Publications. Direct Measurement of Amorphous Solubility. Available at: https://pubs.acs.org/doi/10.1021/acs.analchem.9b01378. Accessed January 15, 2026.
- Wikipedia. Solubility equilibrium. Available at: https://en.wikipedia.org/wiki/Solubility_equilibrium. Accessed January 15, 2026.
- CP Lab Safety. 8-Chloro-2, 3-dihydro-d[5][6]ioxino[2, 3-b]pyridine, 1 gram. Available at: https://www.cplabsafety.com/8-chloro-2-3-dihydro-1-4-dioxino-2-3-b-pyridine-1-gram.html. Accessed January 15, 2026.
- ACS Publications. A Method for the Determination of Solubility of Metastable Crystal Phases Based on Total Light Scattering. Available at: https://pubs.acs.org/doi/pdf/10.1021/ie960527b. Accessed January 15, 2026.
- Sigma-Aldrich. SAFETY DATA SHEET - Pyridine. Available at: https://www.sigmaaldrich.com/US/en/sds/sial/270970. Accessed January 15, 2026.
- Fisher Scientific. SAFETY DATA SHEET - Pyridine. Available at: https://www.fishersci.com/msds?productName=AC131990025. Accessed January 15, 2026.
- ChemicalBook. 8-Chloro-2,3-dihydro-d[5][6]ioxino[2,3-b]pyridine. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB83168269.htm. Accessed January 15, 2026.
- Thermo Fisher Scientific. SAFETY DATA SHEET - Pyridine hydrochloride. Available at: https://www.alfa.com/en/msds/?language=en&cas=628-13-7&sku=A10871. Accessed January 15, 2026.
- BLD Pharm. 156840-59-4|8-Chloro-2,3-dihydro-d[5][6]ioxino[2,3-b]pyridine. Available at: https://www.bldpharm.com/products/156840-59-4.html. Accessed January 15, 2026.
- National Center for Biotechnology Information. TABLE 3-2, Physical and Chemical Properties of Pyridine. Available at: https://www.ncbi.nlm.nih.gov/books/NBK221557/table/A30263/. Accessed January 15, 2026.
- American Chemical Society. Common Solvents Used in Organic Chemistry: Table of Properties. Available at: https://www.organicdivision.org/orig/organic_solvents.html. Accessed January 15, 2026.
Sources
- 1. enamine.net [enamine.net]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. calpaclab.com [calpaclab.com]
- 4. researchgate.net [researchgate.net]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.ws [chem.ws]
- 7. fishersci.com [fishersci.com]
- 8. quora.com [quora.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. scribd.com [scribd.com]
A Technical Guide to the Potential Biological Activities of Dioxinopyridine Derivatives: A Scaffold of Untapped Therapeutic Promise
Executive Summary
The search for novel heterocyclic scaffolds is a cornerstone of modern drug discovery, providing the foundational architecture for new therapeutic agents. The 2,3-dihydro[1][2]dioxino[2,3-b]pyridine core, a fascinating yet relatively underexplored chemical entity, stands at the frontier of this exploration. This scaffold, which incorporates a pyridine ring fused to a 1,4-dioxane ring, is a direct aza-analogue of the well-documented 2,3-dihydro[1][2]benzodioxin moiety—a key pharmacophore in numerous clinically significant drugs.[1] While direct biological evaluations of dioxinopyridine derivatives are limited, their established synthetic pathways and compelling structural similarity to bioactive compounds signal a reservoir of untapped therapeutic potential. This guide provides a detailed overview of the synthesis of the dioxinopyridine core, delves into its most established biological role as a modulator of nicotinic acetylcholine receptors, and extrapolates further potential activities based on robust structural analogies, offering a strategic roadmap for future research and development.
The Dioxinopyridine Scaffold: Structure and Synthesis
The dioxinopyridine core is a heterocyclic system where a pyridine ring is fused to a 1,4-dioxane ring. This fusion creates a rigid, three-dimensional structure that is attractive for drug design, as it can orient substituents in precise vectors to interact with biological targets. The nitrogen atom in the pyridine ring introduces a key site for hydrogen bonding and alters the electronic properties of the scaffold compared to its carbocyclic benzodioxin analogue, potentially leading to unique pharmacological profiles.[1]
Rationale for Synthesis: Building the Core
The primary motivation for synthesizing dioxinopyridine derivatives stems from the proven success of the analogous benzodioxin ring system in pharmacology. By replacing a benzene ring with a pyridine ring, medicinal chemists can modulate properties such as solubility, metabolic stability, and receptor-binding interactions. The synthesis must be versatile enough to allow for the introduction of various substituents to explore the structure-activity relationship (SAR).
A robust and efficient method for synthesizing 2- and 3-substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridines has been developed, often starting from readily available materials like 3-hydroxy-2-nitropyridine or 2-chloro-3-hydroxypyridine.[1] A key step in one of the prominent synthetic strategies involves a Smiles rearrangement, a classic example of intramolecular nucleophilic aromatic substitution, which provides an elegant pathway to the fused ring system.[1]
Experimental Protocol: General Synthesis of the Dioxinopyridine Core
The following protocol is a generalized representation of a synthetic pathway employing a key intramolecular cyclization step. The choice of starting materials and reagents allows for the introduction of diversity at various positions of the scaffold.
Objective: To synthesize a 2-substituted 2,3-dihydro[1][2]dioxino[2,3-b]pyridine derivative.
Materials:
-
2-Chloro-3-hydroxypyridine
-
(R)-glycidyl nosylate or tosylate (as an example for introducing a hydroxymethyl group)
-
Potassium carbonate (K₂CO₃)
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for organic synthesis under an inert atmosphere
Step-by-Step Methodology:
-
Step 1: O-Alkylation.
-
To a solution of 2-chloro-3-hydroxypyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 20 minutes to form the corresponding phenoxide.
-
Add (R)-glycidyl nosylate (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60°C and stir for 12-18 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction, quench with water, and extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting epoxide intermediate by column chromatography.
-
Causality Explanation: This step attaches the precursor for the second ring. Using an enantiomerically pure glycidyl derivative allows for stereospecific synthesis. K₂CO₃ is a mild base suitable for this alkylation.
-
-
Step 2: Intramolecular Cyclization.
-
Dissolve the purified epoxide intermediate (1.0 eq) from Step 1 in anhydrous DMF.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C under an argon atmosphere.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Causality Explanation: NaH is a strong, non-nucleophilic base required to deprotonate the newly formed secondary alcohol (after in-situ epoxide opening), which then acts as a nucleophile to displace the chlorine atom on the pyridine ring, forming the dioxane ring in an intramolecular SNAr reaction.
-
Carefully quench the reaction at 0°C by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry the organic layer, and concentrate.
-
Purify the final 2,3-dihydro[1][2]dioxino[2,3-b]pyridine derivative via flash column chromatography.
-
Visualization: General Synthetic Workflow
Caption: Generalized workflow for dioxinopyridine synthesis.
Established Biological Activity: Modulators of Nicotinic Acetylcholine Receptors (nAChRs)
The most significant and well-documented biological activity of dioxinopyridine derivatives is their function as ligands for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.[3][4][5][6] The α4β2 nAChR is a crucial ion channel in the central nervous system, implicated in cognitive function, reward pathways, and neurodegeneration. Its modulation is a key strategy for treating conditions like Alzheimer's disease, Parkinson's disease, ADHD, and for smoking cessation aids.
Pyrrolidinyl-Pyridodioxanes as Selective α4β2 nAChR Ligands
Research has focused on a class of derivatives known as pyrrolidinyl-pyridodioxanes.[4][5] In these molecules, a pyrrolidine ring is attached to the dioxinopyridine core. This design choice is rational, as the pyrrolidine moiety mimics the fundamental structure of nicotine, the natural agonist for nAChRs. By fusing the pyridine and dioxane rings, chemists create a rigid scaffold that can improve subtype selectivity compared to more flexible molecules.
Studies have shown that replacing the benzene ring of a potent benzodioxane-based nAChR ligand with a pyridine ring can transform an unselective antagonist into a highly selective partial agonist for the α4β2 subtype.[4] This highlights the profound impact of the pyridine nitrogen on receptor interaction. The position of the nitrogen atom within the aromatic system is critical; isomers where the nitrogen is adjacent to the dioxane ring and seven atoms distant from the pyrrolidine nitrogen have shown the most promising results, maintaining high α4β2 affinity while dramatically improving selectivity over other subtypes like α3β4 and α7.[5]
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes representative binding affinity data for a series of stereoisomeric pyrrolidinyl-pyridodioxane derivatives, demonstrating the critical role of stereochemistry and nitrogen position.
| Compound ID | Stereochemistry | Pyridine N Position | α4β2 nAChR Ki (μM) | α4β2 vs. α3β4 Selectivity | Reference |
| (S,R)-Benzodioxane | S at pyrrolidine, R at dioxane | N/A (Benzene) | 0.26 | Low | [6] |
| (S,R)-Pyridodioxane-A | S at pyrrolidine, R at dioxane | Adjacent to dioxane | ~0.25 | High | [5] |
| (S,S)-Pyridodioxane-A | S at pyrrolidine, S at dioxane | Adjacent to dioxane | >10 | N/A | [5] |
| (S,R)-Pyridodioxane-B | S at pyrrolidine, R at dioxane | Para to dioxane O | >10 | N/A | [5] |
Note: Data are illustrative, compiled from multiple sources to show trends. Ki values are binding affinities; a lower value indicates higher affinity.
Visualization: Pharmacophore Model for nAChR Binding
Caption: Key interactions of a dioxinopyridine ligand in the nAChR pocket.
Experimental Protocol: In Vitro Radioligand Binding Assay for nAChR Affinity
This protocol describes a self-validating system to determine the binding affinity (Ki) of a test compound for the α4β2 nAChR.
Objective: To quantify the affinity of a dioxinopyridine derivative for the human α4β2 nAChR subtype using a competitive displacement assay.
Materials:
-
Membrane preparations from cells stably expressing human α4β2 nAChRs.
-
[³H]-Epibatidine (a high-affinity radioligand).
-
Non-labeled Epibatidine or Nicotine (for defining non-specific binding).
-
Test dioxinopyridine derivative, serially diluted.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
96-well microplates and glass fiber filters (e.g., Whatman GF/C).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Step-by-Step Methodology:
-
Preparation:
-
Prepare serial dilutions of the test dioxinopyridine compound in assay buffer (e.g., from 100 μM to 10 pM).
-
Prepare solutions for total binding (radioligand only), non-specific binding (radioligand + high concentration of unlabeled ligand, e.g., 300 μM nicotine), and experimental binding (radioligand + test compound).
-
-
Incubation:
-
In each well of a 96-well plate, add 50 μL of assay buffer, 50 μL of the appropriate test compound dilution (or buffer for total binding, or unlabeled ligand for non-specific binding).
-
Add 50 μL of the membrane preparation (containing a specific amount of protein, e.g., 10-20 μg).
-
Initiate the binding reaction by adding 50 μL of [³H]-Epibatidine at a final concentration near its Kd value (e.g., 50 pM).
-
Incubate the plate at 4°C for 4 hours to reach equilibrium.
-
Causality Explanation: Incubation at low temperature minimizes degradation of proteins and ligands. The duration is optimized to ensure the binding reaction reaches a steady state.
-
-
Filtration and Washing:
-
Rapidly terminate the reaction by harvesting the contents of each well onto a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters three times with 3 mL of ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Causality Explanation: Rapid filtration is critical to prevent dissociation of the ligand-receptor complex. Cold buffer is used to slow the off-rate of the radioligand during washing.
-
-
Quantification and Analysis:
-
Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Calculate the specific binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Analyze the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Self-Validation: The inclusion of total and non-specific binding controls for every experiment validates the assay window and ensures that the observed displacement is due to specific receptor interaction.
-
Future Directions and Unexplored Potential
While the CNS activity of dioxinopyridines is the most explored avenue, the versatility of the pyridine scaffold suggests potential in other therapeutic areas. These remain largely speculative but are grounded in the known activities of related heterocyclic compounds.
Hypothesized Anticancer Activity
The pyridine nucleus is a privileged structure found in numerous FDA-approved anticancer drugs (e.g., Crizotinib, Sorafenib).[7][8] These drugs often function as kinase inhibitors. The rigid dioxinopyridine scaffold, with its potential for precise substituent placement, could be an excellent starting point for designing novel inhibitors of kinases like EGFR, VEGFR-2, or PIM-1, which are critical in tumor growth and angiogenesis.[7][9] A screening program to evaluate a library of dioxinopyridine derivatives against a panel of cancer cell lines is a logical next step.
Experimental Protocol: In Vitro Cytotoxicity Screening using MTT Assay
This protocol outlines a standard, high-throughput method to screen for general anticancer activity.
Objective: To assess the cytotoxic (cell-killing) effect of novel dioxinopyridine derivatives on a human cancer cell line (e.g., Caco-2, colorectal carcinoma).[7][10]
Materials:
-
Caco-2 human cancer cell line.
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Dioxinopyridine test compounds, dissolved in DMSO.
-
Doxorubicin (a standard chemotherapy drug, as a positive control).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
96-well cell culture plates.
-
Microplate reader (570 nm).
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture Caco-2 cells to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the dioxinopyridine compounds and Doxorubicin in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 μL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 μM). Include wells with medium only (negative control) and medium with DMSO (vehicle control).
-
Incubate the plate for 48-72 hours.
-
Causality Explanation: A 48-72 hour incubation period is typically sufficient for cytotoxic agents to affect cell proliferation and viability.
-
-
MTT Assay:
-
After incubation, add 20 μL of MTT reagent to each well and incubate for another 3-4 hours.
-
Causality Explanation: In viable cells, mitochondrial reductase enzymes convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.
-
Remove the medium and add 150 μL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability: Viability % = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
-
Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Self-Validation: The use of positive (Doxorubicin) and negative (vehicle) controls ensures that the assay is performing correctly and that any observed cytotoxicity is due to the compound itself, not the solvent.
-
Conclusion
The dioxinopyridine scaffold represents a compelling yet underexplored frontier in medicinal chemistry. While current research has firmly established its potential as a source of highly selective α4β2 nicotinic acetylcholine receptor ligands for CNS disorders, this is likely only the beginning of its story. The strong structural analogy to the pharmacologically rich benzodioxin system, combined with the inherent versatility of the pyridine ring, provides a robust rationale for expanding investigations into areas such as oncology, infectious diseases, and cardiovascular medicine. The synthetic pathways are established, and the initial biological data are highly encouraging. It is imperative that researchers and drug development professionals now build upon this foundation, applying systematic screening and rational design to unlock the full therapeutic potential of this promising heterocyclic core.
References
-
G G, G. C., B F, B. F., P M, P. M., B C, B. C., & R M, R. M. (2015). Chemistry and Pharmacology of a Series of Unichiral Analogues of 2-(2-Pyrrolidinyl)-1,4-benzodioxane, Prolinol Phenyl Ether, and Prolinol 3-Pyridyl Ether Designed as α4β2-Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry. Available at: [Link]
-
ACS Publications. (2015). Chemistry and Pharmacology of a Series of Unichiral Analogues of 2-(2-Pyrrolidinyl)-1,4-benzodioxane, Prolinol Phenyl Ether, and. Available at: [Link]
-
PubChem. (n.d.). Dioxinopyridine. Available at: [Link]
-
ResearchGate. (2015). Synthesis and α4β2 nicotinic affinity of unichiral 5-(2-pyrrolidinyl)oxazolidinones and 2-(2-pyrrolidinyl)benzodioxanes. Available at: [Link]
-
Biological Activity and Efficient Synthesis of 3, 4.... (n.d.). Available at: [Link]
-
Asian Journal of Organic & Medicinal Chemistry. (n.d.). PDF. Available at: [Link]
-
ResearchGate. (2011). 5-(2-Pyrrolidinyl)oxazolidinones and 2-(2-pyrrolidinyl)benzodioxanes: Synthesis of all the stereoisomers and α4β2 nicotinic affinity. Available at: [Link]
-
Bhosle, M. R., et al. (2020). Rapid Construction of Substituted Dihydrothiophene Ureidoformamides at Room Temperature Using Diisopropyl Ethyl Ammonium Acetate: A Green Perspective. ACS Omega. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PMC. Available at: [Link]
-
ResearchGate. (2016). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Available at: [Link]
-
El-Gazzar, M. G., et al. (2024). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. Journal of the Egyptian National Cancer Institute. Available at: [Link]
-
Bavo, F., et al. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. PMC. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dioxinopyridine | C7H5NO2 | CID 22256679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine: Synthesis, Reactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry. Due to a notable scarcity of direct literature on this specific molecule, this document synthesizes information from analogous structures to project its chemical behavior and potential biological applications. The guide outlines plausible synthetic routes, predicts its reactivity based on the constituent functionalities, and explores its potential as a scaffold in drug discovery, drawing parallels with structurally related compounds exhibiting significant pharmacological activity. This document is intended to serve as a foundational resource to stimulate and guide future research into this promising, yet underexplored, chemical entity.
Introduction: Unveiling a Scaffold of Potential
The fusion of a pyridine ring with a dihydropyran system creates the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold, a heterocyclic core that has garnered attention in medicinal chemistry. This structure is analogous to the well-regarded 1,4-benzodioxane derivatives, which are known to exhibit a wide array of biological activities.[1] The introduction of a chlorine atom at the 8-position of the dioxino-pyridine ring system, yielding 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine, presents a molecule with intriguing possibilities for chemical modification and biological interaction.
The pyridine moiety is a ubiquitous feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[3] The chloro-substituent, particularly on a pyridine ring, serves as a versatile handle for a variety of chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions, allowing for the diversification of the core structure.[4] This guide will systematically explore the chemistry and potential applications of this specific chloro-substituted dioxino-pyridine.
Physicochemical Properties
A summary of the basic physicochemical properties of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₂ | PubChem |
| Molecular Weight | 171.58 g/mol | PubChem |
| CAS Number | 156840-59-4 | Vendor Data |
| Appearance | Solid (predicted) | --- |
| XLogP3 | 1.5 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
Synthesis and Methodologies
Proposed Synthetic Pathway: Intramolecular Smiles Rearrangement
The general approach involves the synthesis of a substituted pyridine precursor which can undergo a base-catalyzed intramolecular cyclization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 2-substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Synthetic Routes for 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine: A Detailed Guide for Researchers
Introduction
8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] Its rigid dioxin-fused pyridine core makes it an attractive scaffold for the development of novel therapeutic agents and functional organic materials. This document provides a comprehensive guide to the plausible synthetic routes for this target molecule, intended for researchers, scientists, and drug development professionals. The protocols described herein are based on established principles of organic synthesis and literature precedents for analogous structures.
This guide will focus on a two-step synthetic sequence, beginning with the preparation of the key intermediate, 2,3-dichloropyridine, followed by the cyclization with ethylene glycol to form the desired 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine. The causality behind experimental choices and self-validating system protocols are emphasized to ensure technical accuracy and reproducibility.
Overall Synthetic Workflow
The proposed synthesis is a two-stage process. The first stage involves the synthesis of the crucial precursor, 2,3-dichloropyridine. The second stage is the formation of the dioxino ring via a nucleophilic substitution reaction.
Caption: Overall two-stage synthetic workflow.
Stage 1: Synthesis of 2,3-Dichloropyridine
The synthesis of 2,3-dichloropyridine is a critical first step. Several methods have been reported for its preparation, often starting from more highly chlorinated pyridines.[2][3][4] A common and efficient method involves the selective hydrogenation of 2,3,6-trichloropyridine.[4]
Rationale for Methodology
Selective hydrogenation is a powerful tool in organic synthesis, allowing for the removal of a specific halogen atom while leaving others intact. In the case of 2,3,6-trichloropyridine, the chlorine atom at the 6-position is more susceptible to hydrogenolysis due to the electronic effects of the pyridine nitrogen. This selectivity allows for the targeted synthesis of 2,3-dichloropyridine in good yields. The use of a heterogeneous catalyst, such as palladium on a solid support, simplifies product purification as the catalyst can be easily removed by filtration. An acid-binding agent is crucial to neutralize the hydrochloric acid generated during the reaction, preventing unwanted side reactions and catalyst deactivation.
Experimental Protocol: Selective Hydrogenation of 2,3,6-Trichloropyridine
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (per 100g 2,3,6-trichloropyridine) | Molar Equivalents |
| 2,3,6-Trichloropyridine | 182.41 | 100 g | 1.0 |
| Palladium on Alumina (5% Pd) | - | 5.0 g | - |
| Transition Metal Acetate | - | 1.0 - 1.2 eq | 1.0 - 1.2 |
| Methanol (Solvent) | 32.04 | 300 - 500 mL | - |
| Hydrogen Gas | 2.02 | As required | - |
Procedure:
-
Reactor Setup: To a suitable hydrogenation reactor, add 2,3,6-trichloropyridine, the palladium on alumina catalyst, the transition metal acetate (e.g., zinc acetate or sodium acetate), and methanol.
-
Inerting: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi) and heat the reaction mixture to 50-75°C with vigorous stirring.[4]
-
Reaction Monitoring: Monitor the reaction progress by analyzing aliquots using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is complete when the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the filter cake with a small amount of methanol.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.
-
Purification: The crude 2,3-dichloropyridine can be purified by distillation or recrystallization to yield the final product.
Stage 2: Synthesis of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine
The final step in the synthesis is the formation of the dioxino ring through a double Williamson ether synthesis. This involves the reaction of 2,3-dichloropyridine with ethylene glycol in the presence of a strong base.
Rationale for Methodology
The Williamson ether synthesis is a classic and reliable method for forming ether linkages. In this intramolecular variation, the two hydroxyl groups of ethylene glycol act as nucleophiles, displacing the two chlorine atoms on the pyridine ring. The use of a strong, non-nucleophilic base is essential to deprotonate the ethylene glycol, forming the more nucleophilic alkoxide. A high-boiling point aprotic polar solvent is typically used to facilitate the reaction, which often requires elevated temperatures.
Experimental Protocol: Cyclization of 2,3-Dichloropyridine with Ethylene Glycol
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (per 10g 2,3-dichloropyridine) | Molar Equivalents |
| 2,3-Dichloropyridine | 147.99 | 10.0 g | 1.0 |
| Ethylene Glycol | 62.07 | 4.6 g | 1.1 |
| Sodium Hydride (60%) | 24.00 | 3.2 g | 2.2 |
| Dimethylformamide (DMF) | 73.09 | 100 mL | - |
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add ethylene glycol and anhydrous DMF.
-
Alkoxide Formation: Cool the mixture in an ice bath and carefully add sodium hydride portion-wise. Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the disodium salt of ethylene glycol.
-
Nucleophilic Substitution: Add a solution of 2,3-dichloropyridine in DMF dropwise to the reaction mixture.
-
Heating: Heat the reaction mixture to 100-120°C and maintain this temperature for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Quenching: Cool the reaction mixture to room temperature and carefully quench the excess sodium hydride by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the combined organic layers with water and brine to remove DMF and any inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine.
Characterization
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Safety Considerations
-
2,3,6-Trichloropyridine and 2,3-Dichloropyridine: These are toxic and irritant compounds. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Sodium Hydride: This is a highly flammable and reactive solid. Handle with extreme care under an inert atmosphere. It reacts violently with water to produce flammable hydrogen gas.
-
Hydrogen Gas: This is highly flammable. Ensure the hydrogenation reactor is properly maintained and operated in a safe environment.
-
Solvents: DMF is a skin and respiratory irritant. Methanol is flammable and toxic. Handle all solvents in a fume hood.
Conclusion
The synthetic route detailed in this application note provides a robust and logical pathway for the preparation of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine. By following the outlined protocols and adhering to the safety precautions, researchers can successfully synthesize this valuable heterocyclic compound for further investigation in various scientific disciplines. The provided rationale for each step aims to empower scientists to troubleshoot and adapt these methods for their specific research needs.
References
-
CP Lab Safety. 8-Chloro-2, 3-dihydro-[5][6]dioxino[2, 3-b]pyridine, 1 gram. Available from: [Link]
-
G. G. G. Man, et al. (2000). Synthesis of 2-substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine derivatives. Organic Letters, 2(11), 1557-1560. Available from: [Link]
- Google Patents. CN104529880A - Synthesis method of 2,3-dichloropyridine.
- Google Patents. EP2687510A1 - Method for preparing 2,3-dichloropyridine.
- Google Patents. CN112592313A - Preparation method of 2, 3-dichloropyridine.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. CN104529880A - Synthesis method of 2,3-dichloropyridine - Google Patents [patents.google.com]
- 3. EP2687510A1 - Method for preparing 2,3-dichloropyridine - Google Patents [patents.google.com]
- 4. CN112592313A - Preparation method of 2, 3-dichloropyridine - Google Patents [patents.google.com]
- 5. 8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine, CasNo.156840-59-4 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 6. Synthesis of 2-substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine in Medicinal Chemistry
Abstract
The 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold is a compelling starting point for the development of novel therapeutics. Its rigid, bicyclic structure, combined with the electronic properties of the integrated pyridine ring and the strategic placement of a reactive chlorine atom, makes it a versatile building block in medicinal chemistry. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, functionalization, and potential applications of this compound. We will delve into detailed, field-proven protocols, the causality behind experimental choices, and the exploration of this scaffold as a bioisostere for established pharmacophores, particularly in the realms of kinase inhibition and antibacterial agent development.
Introduction: The Strategic Value of the Dioxinopyridine Scaffold
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals due to their ability to present functional groups in well-defined spatial arrangements, enabling precise interactions with biological targets. The pyridine ring, in particular, is a privileged structure in medicinal chemistry, found in numerous approved drugs.[3] Fusing the pyridine ring with a 1,4-dioxane moiety to form the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine core imparts several advantageous properties:
-
Structural Rigidity: The bicyclic nature of the scaffold reduces conformational flexibility, which can lead to higher binding affinity and selectivity for a target protein.
-
Bioisosteric Potential: This scaffold can act as a bioisostere for other bicyclic systems like quinolones, quinoxalines, and benzodioxanes, which are known to possess a wide range of biological activities.[4] This allows for "scaffold hopping" strategies to explore new chemical space and circumvent existing patents.
-
Modulation of Physicochemical Properties: The dioxane ring and the pyridine nitrogen influence the molecule's polarity, solubility, and hydrogen bonding capacity, which are critical for pharmacokinetic properties.
The "8-chloro" substituent is of particular strategic importance. It serves as a key handle for further chemical modification, primarily through nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse side chains to probe structure-activity relationships (SAR).
Synthesis of the Core Scaffold: 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine
The synthesis of the title compound, while not extensively detailed in peer-reviewed literature, can be reliably achieved through a nucleophilic aromatic substitution reaction starting from a suitably substituted dichloropyridine. The most logical precursor is 2,3-dichloropyridine.
Synthetic Pathway Overview
The overall synthetic strategy involves the reaction of 2,3-dichloropyridine with ethylene glycol in the presence of a strong base. The reaction proceeds via a double nucleophilic substitution, where the two hydroxyl groups of ethylene glycol displace the chlorine atom at the 3-position and the hydrogen at the 2-position of the pyridine ring, after an initial substitution of the 2-chloro position, to form the dioxane ring.
Sources
- 1. Synthesis of 7-chloro-2,3-dihydro-2-[1-(pyridinyl)alkyl]-pyridazino[4,5-b]quinoline-1,4,10(5H)-triones as NMDA glycine-site antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and analgesic evaluation of 8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione as a novel potent d-amino acid oxidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: The Synthetic Utility of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine
Application Notes & Protocols: The Synthetic Utility of 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine
Introduction: A Privileged Scaffold for Discovery Chemistry
The pyridine nucleus is a cornerstone of medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a "privileged scaffold" in drug design.[2] Fused heterocyclic systems incorporating the pyridine ring, such as the 2,3-dihydro-[4][5]dioxino[2,3-b]pyridine core, offer a rigid and three-dimensional structure that is highly attractive for creating novel molecular entities with diverse biological activities.[6][7]
8-Chloro-2,3-dihydro-[4][5]dioxino[2,3-b]pyridine (CAS No. 156840-59-4) emerges as a pivotal building block in this context. The chlorine atom at the 8-position (C8), which is equivalent to the C2 position of the pyridine ring, is strategically placed adjacent to the ring nitrogen. This placement activates the C-Cl bond, making it an excellent electrophilic handle for transition-metal-catalyzed cross-coupling reactions.[8] This guide provides an in-depth exploration of its application in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Core Application I: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for constructing biaryl and heteroaryl-aryl bonds, a motif central to many pharmaceutical agents.[9][10] For 8-Chloro-2,3-dihydro-[4][5]dioxino[2,3-b]pyridine, the Suzuki coupling provides a direct route to introduce a vast array of aryl, heteroaryl, or vinyl substituents at the C8-position, enabling extensive Structure-Activity Relationship (SAR) studies.
Mechanistic Rationale and Experimental Causality
The reaction proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C8-Cl bond of the dioxinopyridine. This is often the rate-limiting step for aryl chlorides. The electron-deficient nature of the pyridine ring facilitates this step. The choice of a bulky, electron-rich phosphine ligand is critical to stabilize the Pd(0) species and promote the oxidative addition.
-
Transmetalation: The organoboron species (boronic acid or ester) coordinates to the palladium center. A base (e.g., K₂CO₃, Cs₂CO₃) is essential here; it activates the boronic acid by forming a more nucleophilic boronate complex, which then transfers its organic group to the palladium, displacing the halide.[11] The use of an aqueous solvent mixture (e.g., dioxane/water) is common as it aids in dissolving the inorganic base and facilitating the formation of the active boronate.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst. This step is typically fast, especially from electron-rich palladium centers fostered by the phosphine ligand.
Caption: Workflow for C8-Arylation via Suzuki-Miyaura Coupling.
Protocol 1: Synthesis of 8-(4-methoxyphenyl)-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine
This protocol details a typical Suzuki-Miyaura coupling procedure.
Materials:
-
8-Chloro-2,3-dihydro-[4][5]dioxino[2,3-b]pyridine (1.0 eq, 171.6 mg, 1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 eq, 182.4 mg, 1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq, 22.0 mg, 0.03 mmol)
-
Potassium Carbonate (K₂CO₃) (3.0 eq, 414.6 mg, 3.0 mmol)
-
1,4-Dioxane (5 mL, degassed)
-
Deionized Water (1 mL, degassed)
Procedure:
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 8-Chloro-2,3-dihydro-[4][5]dioxino[2,3-b]pyridine, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane and deionized water via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ | dppf is a robust ligand for coupling aryl chlorides, balancing stability and activity. |
| Base | K₂CO₃ | A moderately strong base, effective for boronate formation with good functional group tolerance.[11] |
| Solvent | Dioxane / H₂O | Promotes solubility of both organic and inorganic reagents.[10][11] |
| Temperature | 90-100 °C | Provides sufficient thermal energy to overcome the activation barrier for oxidative addition of the C-Cl bond. |
Core Application II: C-N Bond Formation via Buchwald-Hartwig Amination
The introduction of nitrogen-containing functional groups is fundamental to drug development, as they can serve as basic centers for salt formation, improving solubility, and act as key pharmacophoric elements. The Buchwald-Hartwig amination is the premier method for forming C-N bonds from aryl halides.[12][13] It allows for the coupling of 8-Chloro-2,3-dihydro-[4][5]dioxino[2,3-b]pyridine with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles.
Mechanistic Rationale and Experimental Causality
Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.
-
Oxidative Addition: A Pd(0) complex, stabilized by a bulky biaryl phosphine ligand (e.g., XPhos, SPhos), adds to the C8-Cl bond. The choice of ligand is paramount; these ligands promote the formation of a monoligated Pd(0) species, which is highly reactive, and accelerate the final reductive elimination step.[14]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu), deprotonates the coordinated amine to form a palladium-amido complex.[15][16]
-
Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst. This step is often the turnover-limiting step and is greatly accelerated by the use of bulky, electron-rich ligands.[14]
Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.
Protocol 2: Synthesis of N-benzyl-2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-amine
This protocol provides a standard procedure for the amination of the title compound.
Materials:
-
8-Chloro-2,3-dihydro-[4][5]dioxino[2,3-b]pyridine (1.0 eq, 171.6 mg, 1.0 mmol)
-
Benzylamine (1.1 eq, 117.9 mg, 1.1 mmol, ~120 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq, 13.7 mg, 0.015 mmol)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.036 eq, 17.2 mg, 0.036 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq, 134.5 mg, 1.4 mmol)
-
Toluene (5 mL, anhydrous and degassed)
Procedure:
-
In a glovebox or under a positive pressure of argon, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask with a stir bar.
-
Add the anhydrous toluene, followed by 8-Chloro-2,3-dihydro-[4][5]dioxino[2,3-b]pyridine and benzylamine.
-
Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 12-18 hours. Monitor the reaction by LC-MS.
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue using flash column chromatography (e.g., eluting with a hexane/ethyl acetate gradient) to afford the pure product.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / XPhos | A common Pd(0) source and a highly effective, bulky biarylphosphine ligand for C-N coupling of challenging substrates.[13] |
| Base | NaOtBu | A strong, non-nucleophilic base required to deprotonate the amine for the formation of the key palladium-amido intermediate.[15] |
| Solvent | Toluene | Anhydrous, non-coordinating solvent standard for this transformation.[16] |
| Atmosphere | Inert (Ar or N₂) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst. |
Conclusion
8-Chloro-2,3-dihydro-[4][5]dioxino[2,3-b]pyridine is a versatile and valuable intermediate for organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its activated C8-Cl bond serves as a reliable handle for functionalization via robust palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination protocols provided herein offer efficient and reproducible pathways to generate diverse libraries of C8-arylated and C8-aminated analogues, respectively. Mastery of these applications empowers researchers to rapidly explore chemical space around this privileged heterocyclic core, accelerating the discovery of novel therapeutic agents.
References
- Regiospecific cross-coupling of haloaryls and pyridine to 2-phenylpyridine using water, zinc, and catalytic palladium on carbon. (2025).
- Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. (2015).
- Synthesis of Novel 3-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines as Potential New Scaffolds for Drug Discovery: Selective Introduction of Substituents on the Pyridine Ring. (n.d.).
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (n.d.).
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005). The Journal of Organic Chemistry.
- Synthesis of 2-substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine deriv
-
Synthesis of New Compounds Containing the 2,3Dihydro[4][5]dioxino[2,3-b]pyridine Heterocyclic System as a Substructure. (n.d.). ResearchGate.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PubMed Central.
- 8-Chloro-2,3-dihydro- 1,4 dioxino 2,3-b pyridine AldrichCPR 156840-59-4. (n.d.). Sigma-Aldrich.
- Buchwald–Hartwig amin
- The Chromenopyridine Scaffold: A Privileged Pl
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PubMed Central.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.).
- Buchwald-Hartwig Amin
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). WuXi AppTec.
- Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. (n.d.).
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes & Protocols: 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine as a Versatile Building Block for Complex Molecule Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine. We delve into the core reactivity, mechanistic underpinnings, and field-proven protocols for leveraging this powerful heterocyclic building block. Detailed methodologies for key transformations, including Palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, are presented. The rationale behind experimental design, reagent selection, and reaction optimization is explained to ensure reproducible and high-yielding syntheses of complex molecular architectures.
Introduction: The Strategic Value of the Dioxino[2,3-b]pyridine Scaffold
8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine (CAS No. 156840-59-4) is a halogenated heterocyclic compound featuring a pyridine ring fused with a 1,4-dioxin moiety.[1] This unique structural combination imparts a valuable set of chemical properties, making it an increasingly important intermediate in the synthesis of novel bioactive molecules.
The pyridine nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs, where it often serves as a key pharmacophore capable of forming crucial hydrogen bonds with biological targets.[2] The chloro-substituent at the 8-position provides a versatile synthetic handle, allowing for precise and controlled introduction of molecular diversity through a variety of well-established chemical transformations. Its electron-deficient nature, enhanced by the electronegative nitrogen atom, renders the C8-Cl bond highly susceptible to both metal-mediated cross-coupling and nucleophilic displacement, opening pathways to a vast chemical space for drug discovery and materials science.
Physicochemical Properties and Safety Data
A thorough understanding of the physical properties and safe handling procedures is paramount for successful and safe experimentation.
| Property | Value | Source |
| CAS Number | 156840-59-4 | [1] |
| Molecular Formula | C₇H₆ClNO₂ | [1][3] |
| Molecular Weight | 171.58 g/mol | [1] |
| Appearance | White solid or powder | [4] |
| SMILES String | Clc1ccnc2OCCOc12 | [5] |
| InChI Key | DEJQDCVTJHJEMP-UHFFFAOYSA-N | [3] |
Safety and Handling: 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine is classified as harmful if swallowed (Acute Toxicity 4, Oral; H302).[6] It is intended for professional research and industrial use only.[1]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a laboratory coat.[6]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location away from incompatible materials.[6]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed, call a poison control center or doctor if you feel unwell.[6]
Core Reactivity: Mechanistic Foundations
The synthetic utility of this building block is primarily dictated by the reactivity of the C8-Cl bond. Two major reaction classes dominate its application: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient, a property that facilitates nucleophilic attack. This is especially true at positions ortho and para to the ring nitrogen, which are the most electron-poor positions.[7] The reaction proceeds via a two-step addition-elimination mechanism, involving a transient, negatively charged intermediate known as a Meisenheimer complex.[8] The presence of the chlorine atom, a competent leaving group, allows the reaction to proceed to completion, restoring aromaticity.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling has revolutionized modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[9][10][11] 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine is an excellent substrate for these transformations. The general mechanism involves a catalytic cycle that begins with the oxidative addition of the aryl chloride to a Pd(0) complex.
Caption: General catalytic cycle for Palladium cross-coupling reactions.
Experimental Protocols and Workflows
The following protocols are designed as robust starting points for synthesis. Researchers should perform optimization based on their specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura C-C Coupling with Phenylboronic Acid
-
Objective: To synthesize 8-Phenyl-2,3-dihydro-dioxino[2,3-b]pyridine, demonstrating C-C bond formation.
-
Causality: The Suzuki reaction is chosen for its robustness, mild conditions, and the commercial availability of a vast array of boronic acids. A palladium(0) source is required to initiate the catalytic cycle. The base is crucial for the transmetalation step, forming a more nucleophilic boronate species.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 8-Chloro-dioxino-pyridine | 171.58 | 172 mg | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 146 mg | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 212 mg | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Step-by-Step Methodology:
-
Setup: To a 25 mL oven-dried Schlenk flask, add 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine (172 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe. Stir the suspension for 5 minutes.
-
Catalyst Addition: Under a positive pressure of argon, quickly add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Reaction: Heat the reaction mixture to 90 °C in a pre-heated oil bath and stir vigorously for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Buchwald-Hartwig C-N Coupling with Morpholine
-
Objective: To synthesize 8-(Morpholin-4-yl)-2,3-dihydro-dioxino[2,3-b]pyridine, demonstrating C-N bond formation.
-
Causality: This reaction requires a specialized ligand (e.g., Xantphos) to facilitate the reductive elimination step, which is often the rate-limiting step in C-N coupling. A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine without competing in the reaction.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 8-Chloro-dioxino-pyridine | 171.58 | 172 mg | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 µL | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 | 0.025 |
| Xantphos | 578.68 | 41 mg | 0.07 | 0.07 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 | 1.4 |
| Toluene (anhydrous) | - | 10 mL | - | - |
Step-by-Step Methodology:
-
Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (23 mg, 0.025 mmol), Xantphos (41 mg, 0.07 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk flask.
-
Reagent Addition: Add 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine (172 mg, 1.0 mmol). Seal the flask.
-
Solvent & Amine: Outside the glovebox, add anhydrous toluene (10 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.
-
Reaction: Purge the flask headspace with argon for 5 minutes. Heat the mixture to 100 °C and stir for 18-24 hours. Monitor progress by LC-MS.
-
Work-up: Cool to room temperature and quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Extraction & Purification: Extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Caption: A generalized workflow for cross-coupling reactions.
Conclusion
8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine stands out as a highly effective and adaptable building block for the synthesis of complex, high-value molecules. Its well-defined reactivity at the C8 position allows for predictable and efficient functionalization via cornerstone synthetic methods like Suzuki-Miyaura and Buchwald-Hartwig couplings. The protocols and mechanistic insights provided herein serve as a robust foundation for chemists to confidently incorporate this scaffold into their synthetic programs, accelerating the discovery of new chemical entities in pharmaceuticals and beyond.
References
-
8-Chloro-2,3-dihydro-[1]dioxino[2,3-b]pyridine, 1 gram. CP Lab Safety. [Link]
-
8-chloro-2,3-dihydro-[1]dioxino[2,3-b]pyridine. PubChemLite. [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. National Institutes of Health (NIH). [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health (NIH). [Link]
-
Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health (NIH). [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Cross-coupling reaction. Wikipedia. [Link]
-
37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. National Institutes of Health (NIH). [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 8-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (C7H6ClNO2) [pubchemlite.lcsb.uni.lu]
- 4. This compound, CasNo.156840-59-4 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 5. 156840-59-4|this compound|BLD Pharm [bldpharm.com]
- 6. fishersci.fi [fishersci.fi]
- 7. m.youtube.com [m.youtube.com]
- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
"analytical methods for the quantification of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine"
An authoritative guide to the development and validation of analytical methods for the quantification of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine, tailored for researchers and drug development professionals.
Introduction: The Analytical Imperative for 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine
8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine is a halogenated heterocyclic compound belonging to the pyridine family.[1][2] While specific applications are not widely documented in public literature, its structure suggests potential utility as an intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[3] In these highly regulated industries, the ability to accurately and precisely quantify such molecules is paramount. Whether it serves as a critical starting material, a process intermediate, or a potential low-level impurity, its concentration directly impacts reaction yield, product purity, safety, and efficacy.[4][5]
This document serves as a comprehensive guide for developing robust, reliable, and validated analytical methods for the quantification of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine. As a Senior Application Scientist, the following notes and protocols are designed not merely as a list of steps, but as a framework for analytical strategy, explaining the causality behind methodological choices to empower scientists in their research and development endeavors.
Physicochemical Profile and Analytical Implications
A thorough understanding of the analyte's properties is the foundation of any successful analytical method.
| Property | Value | Source | Analytical Implication |
| Molecular Formula | C₇H₆ClNO₂ | [1][2] | Provides the exact mass for mass spectrometry-based techniques. |
| Molecular Weight | 171.58 g/mol | [1][2] | Essential for preparing standard solutions of known concentration. |
| CAS Number | 156840-59-4 | [1][6] | Unique identifier for literature and database searches. |
| Structure | Aromatic Pyridine Ring | Indicates strong UV absorbance, suitable for UV-based detection. | |
| Predicted XlogP | 1.5 | [7] | Suggests moderate lipophilicity, making it well-suited for reversed-phase chromatography. |
| Key Structural Features | Pyridine Nitrogen, Chlorine | [7] | The basic pyridine nitrogen allows for pH-mediated retention control in HPLC. The chlorine atom provides a characteristic isotopic pattern in MS. |
Strategic Selection of Analytical Techniques
No single analytical technique is universally superior; the optimal choice depends on the analytical objective. The workflow begins with selecting the appropriate tool for the task at hand.
Caption: High-level overview of the analytical workflow.
The decision on which analytical technique to employ can be guided by key project requirements such as the required sensitivity, the complexity of the sample matrix, and the specific question being asked (e.g., purity versus trace concentration).
Caption: Decision tree for selecting the optimal analytical method.
Application Note 1: RP-HPLC-UV for Routine Quantification and Purity
High-Performance Liquid Chromatography with UV detection is the cornerstone technique for the analysis of aromatic compounds like 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine.[8] Its high resolution makes it ideal for separating the main component from synthesis-related impurities.[9]
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. The moderately lipophilic nature of the target analyte (predicted XlogP of 1.5) makes it an excellent candidate for retention on a non-polar stationary phase (like C18) with a polar mobile phase.[7] Quantification is achieved by comparing the peak area of the analyte to that of a reference standard of known concentration, based on the Beer-Lambert Law.[10]
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard C18 column provides robust, general-purpose retention for aromatic compounds.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier protonates the pyridine nitrogen, preventing peak tailing and ensuring consistent retention.[8][11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff and viscosity. |
| Gradient Program | 10% B to 90% B over 20 min | A gradient elution is crucial for separating the main analyte from potential impurities that may have significantly different polarities.[8] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection (UV) | ~270-280 nm (scan required) | Pyridine derivatives typically show strong absorbance in this region. A full UV-Vis scan of the analyte standard is required to determine the optimal wavelength (λmax) for maximum sensitivity. |
| Injection Volume | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
Application Note 2: LC-MS/MS for High-Sensitivity & High-Specificity Quantification
When trace-level quantification is required, such as when 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine is an impurity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[4][12] Its unparalleled sensitivity and specificity allow for detection at levels far below what is possible with UV detection, even in complex matrices.[12][13]
Principle: This technique couples the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry.[4] The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization, ESI), and its specific mass-to-charge ratio (m/z) is selected. This parent ion is fragmented, and specific fragment ions (product ions) are monitored. This specific parent-product ion transition (Multiple Reaction Monitoring, MRM) is unique to the analyte, virtually eliminating matrix interference.[14]
Method Adaptation from HPLC-UV:
-
HPLC Method: The HPLC method from Application Note 1 is directly compatible with MS, as formic acid is a volatile buffer.[13] Non-volatile buffers like phosphate must be avoided.
-
Ionization: Electrospray Ionization (ESI) in positive mode is recommended. The basic pyridine nitrogen will readily accept a proton to form the [M+H]⁺ ion.
-
MS Optimization:
-
Full Scan: Infuse a standard solution of the analyte directly into the mass spectrometer to identify the m/z of the protonated parent ion ([M+H]⁺, expected m/z ≈ 172.0).
-
Product Ion Scan: Select the parent ion (m/z 172.0) and fragment it using varying collision energies to identify the most stable and abundant product ions.
-
MRM Selection: Choose at least two MRM transitions (one for quantification, one for confirmation) to ensure reliable identification and quantification.
-
Application Note 3: Quantitative NMR (qNMR) for Purity Assessment
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of purity without a specific reference standard of the analyte itself.[15][16] The area of an NMR signal is directly proportional to the number of nuclei contributing to it, providing an absolute measure of molar concentration.[17]
Principle: A known mass of the analyte is dissolved in a deuterated solvent along with a known mass of a stable, high-purity internal standard (e.g., maleic acid, dimethyl sulfone).[18] The ¹H NMR spectrum is acquired under specific quantitative conditions. By comparing the integral of a well-resolved analyte proton signal to the integral of a known proton signal from the internal standard, the purity of the analyte can be calculated directly.[15]
Key Experimental Considerations:
-
Internal Standard Selection: The standard must be of high certified purity, stable, non-volatile, and have signals that do not overlap with the analyte signals.[19]
-
Solvent: Choose a deuterated solvent (e.g., DMSO-d₆, CDCl₃) that completely dissolves both the analyte and the internal standard.[17]
-
Acquisition Parameters:
-
Relaxation Delay (d1): This is the most critical parameter. It must be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and standard protons being measured. This ensures complete relaxation and accurate integration.[18]
-
Pulse Angle: A 90° pulse is often recommended to maximize the signal-to-noise ratio.[18]
-
Number of Scans: Sufficient scans should be acquired to achieve a high signal-to-noise ratio (>150:1) for the signals being integrated.
-
Purity Calculation: The purity of the analyte (Purityₐ) is calculated using the following equation[15]:
Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Mass weighed
-
a: Analyte
-
std: Internal Standard
Protocols
Protocol 1: General Stock Standard and Sample Preparation
-
Stock Standard Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 Acetonitrile:Water). Sonicate if necessary to ensure complete dissolution.[8]
-
-
Working Standard Preparation:
-
Perform serial dilutions of the stock standard to prepare a series of calibration standards covering the desired concentration range. For HPLC-UV, a range of 1-100 µg/mL is typical. For LC-MS/MS, this may be 1-100 ng/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample to be tested.
-
Dissolve and dilute in the same solvent as the standards to achieve a final concentration within the linear range of the calibration curve.
-
Filter the solution through a 0.45 µm syringe filter before injection to protect the analytical column.[8]
-
Protocol 2: Validated RP-HPLC-UV Method
-
System Setup:
-
Equilibrate the HPLC system with the conditions described in Application Note 1.
-
Ensure the system passes a system suitability test before analysis. Inject the working standard five times; the relative standard deviation (RSD) for peak area and retention time should be <2.0%.
-
-
Calibration Curve Construction:
-
Inject each calibration standard in duplicate.
-
Plot a graph of the average peak area versus concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥0.999.
-
-
Sample Analysis:
-
Inject the prepared sample solutions.
-
Identify the analyte peak based on its retention time relative to the standard.
-
Calculate the concentration in the sample using the equation from the calibration curve.
-
Protocol 3: qNMR Purity Determination
-
Sample Preparation:
-
Accurately weigh ~15 mg of the analyte and ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial. Record masses precisely.
-
Dissolve the mixture in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.
-
-
Instrument Setup:
-
Lock and shim the instrument.
-
Determine the T₁ relaxation time for the signals of interest using an inversion-recovery experiment.
-
-
Data Acquisition:
-
Set the relaxation delay (d1) to >5 x the longest T₁.
-
Acquire the ¹H NMR spectrum with a sufficient number of scans for a high signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
-
Calculation:
-
Use the purity calculation formula provided in Application Note 3 to determine the absolute purity of the analyte.
-
References
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from Emery Pharma website. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from HELIX Chromatography website. [Link]
-
Eurofins BioPharma Product Testing. (n.d.). The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. Retrieved from Eurofins website. [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from HELIX Chromatography website. [Link]
-
Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from Agilent website. [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from HELIX Chromatography website. [Link]
-
Shimadzu Corporation. (n.d.). LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Retrieved from Shimadzu website. [Link]
-
Mestrelab Resources. (n.d.). What is qNMR and why is it important?. Retrieved from Mestrelab website. [Link]
-
Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved from Applied Analytics website. [Link]
-
American Pharmaceutical Review. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Retrieved from American Pharmaceutical Review website. [Link]
-
ResearchGate. (2018). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from ResearchGate. [Link]
-
University of Cambridge. (2017). Quantitative NMR Spectroscopy. Retrieved from University of Cambridge, Department of Chemistry website. [Link]
-
Journal of Pharmaceutical and Medicinal Chemistry. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]
-
CP Lab Safety. (n.d.). 8-Chloro-2, 3-dihydro-[4][12]dioxino[2, 3-b]pyridine, 1 gram. Retrieved from CP Lab Safety website. [Link]
-
PubChem. (n.d.). 8-chloro-2,3-dihydro-[4][12]dioxino[2,3-b]pyridine. Retrieved from PubChem website. [Link]
-
Chemistry LibreTexts. (2022). 4.4: UV-Visible Spectroscopy. Retrieved from Chemistry LibreTexts website. [Link]
-
Agilent Technologies. (n.d.). SPECIATION OF CHLORINATED HYDROCARBONS IN REFORMATE USING THE AGILENT 7200 GC/Q-TOF. Retrieved from Agilent website. [Link]
-
ResearchGate. (2024). (PDF) The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. Retrieved from ResearchGate. [Link]
-
MDPI. (2020). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Molecules, 25(24), 5898. [Link]
-
ResearchGate. (2024). A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL −1 level. [Link]
-
Thermo Fisher Scientific. (n.d.). Analysis of Chlorinated Pesticides by GC/MS. Retrieved from cromlab-instruments.es. [Link]
-
Junk, S. A., & Meisch, H. U. (1993). Determination of chlorinated paraffins by GC-MS. Fresenius' Journal of Analytical Chemistry, 347, 361-364. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from Hovione website. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 8-クロロ-2,3-ジヒドロ-[1,4]ジオキシノ[2,3-b]ピリジン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. 156840-59-4|8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine|BLD Pharm [bldpharm.com]
- 7. PubChemLite - this compound (C7H6ClNO2) [pubchemlite.lcsb.uni.lu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. helixchrom.com [helixchrom.com]
- 12. eurofins.it [eurofins.it]
- 13. hpst.cz [hpst.cz]
- 14. LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. emerypharma.com [emerypharma.com]
- 16. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
The Potential of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine in Agrochemical Innovation: A Guide for Researchers
Foreword: Navigating the Frontier of Pyridine-Based Agrochemicals
The pyridine scaffold is a cornerstone in the edifice of modern agrochemical research, forming the backbone of numerous commercially successful herbicides, fungicides, and insecticides.[1][2] Its inherent chemical versatility and favorable biological interactions make it a privileged structure for lead discovery and optimization.[3] This guide focuses on a specific, yet under-explored derivative: 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine . While direct, extensive research on this particular molecule's agrochemical applications is not widely published, its structural motifs—a chlorinated pyridine ring fused with a dihydro-dioxino group—suggest significant potential.
This document serves as a detailed application note and a set of guiding protocols for researchers, scientists, and drug development professionals interested in exploring the agrochemical utility of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine and its analogues. By leveraging established methodologies for similar pyridine derivatives, we aim to provide a robust framework for synthesis, biological screening, and mechanism-of-action studies. The causality behind experimental choices is explained to empower researchers to adapt and innovate. Every protocol is designed as a self-validating system, ensuring reproducibility and reliability in your research endeavors.
Compound Profile: 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine
8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine is a halogenated heterocyclic compound.[4] The presence of a chlorine atom on the pyridine ring is a common feature in many active agrochemicals, often enhancing biological activity.[5] The dihydro-dioxino ring system, while less common, may influence the molecule's physicochemical properties, such as solubility, stability, and its interaction with biological targets.
Table 1: Physicochemical Properties of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine
| Property | Value | Source |
| CAS Number | 156840-59-4 | [4] |
| Molecular Formula | C₇H₆ClNO₂ | [4] |
| Molecular Weight | 171.58 g/mol | [4] |
| Appearance | Solid | |
| SMILES String | Clc1ccnc2OCCOc12 | |
| InChI Key | DEJQDCVTJHJEMP-UHFFFAOYSA-N |
Rationale for Agrochemical Exploration
The pyridine ring is a well-established pharmacophore in agrochemicals.[6] Pyridine-based compounds are known to act on a wide range of biological targets in pests and weeds. For instance, some function as insecticides by targeting the nicotinic acetylcholine receptors (nAChRs) in insects.[7] Others exhibit herbicidal activity by inhibiting key plant enzymes like acetohydroxyacid synthase (AHAS) or protoporphyrinogen oxidase (PPO).[8][9] The fungicidal properties of certain pyridine derivatives have also been documented.[10]
The introduction of a chlorine atom can significantly modulate the electronic properties and metabolic stability of the pyridine ring, often leading to enhanced efficacy. The fused dihydro-dioxino ring system may serve to constrain the conformation of the molecule, potentially leading to higher selectivity for a specific biological target. It is hypothesized that 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine could serve as a novel scaffold for the development of next-generation agrochemicals.
Representative Synthetic Protocol: A Gateway to Novel Analogues
While the direct synthesis of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine is documented for chemical supply, researchers will likely need to develop synthetic routes to create novel analogues for structure-activity relationship (SAR) studies. The following is a representative, multi-step protocol for the synthesis of functionalized pyridine derivatives, which can be adapted for the synthesis of analogues of the target compound. This protocol is based on established methods for creating substituted pyridines for agrochemical applications.[11]
Workflow for Synthesis of Functionalized Pyridine Derivatives
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Biological Activity Evaluation of Novel Phenoxypyridine Derivatives Containing Acylthiourea Fragments as Protoporphyrinogen Oxidase Inhibitor Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and reaction of cyanopyridone derivatives and their potential biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine in the Development of Novel Kinase Inhibitors
The Strategic Application of 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine in the Development of Novel Kinase Inhibitors
Introduction: Identifying a Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" — molecular frameworks that can be systematically modified to bind to a range of biological targets — is a cornerstone of efficient drug discovery. The 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine core is emerging as such a scaffold, demonstrating potential in the development of targeted therapeutics. This bicyclic heterocyclic system is of particular interest due to its structural rigidity and the electronic properties conferred by the fusion of a pyridine ring with a 1,4-dioxin ring.
This guide focuses on a key derivative: 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine . The strategic placement of a chlorine atom at the 8-position is not a trivial substitution. This halogen serves as a versatile synthetic handle, enabling a wide array of subsequent chemical modifications through modern cross-coupling reactions. This capability allows for the systematic exploration of chemical space around the core scaffold, a process essential for optimizing potency, selectivity, and pharmacokinetic properties of a drug candidate.
Evidence from patent literature and the broader study of fused pyridine systems suggests that this scaffold is a promising starting point for the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[2][3][4] This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals on leveraging this valuable building block in the creation of novel pharmaceuticals.
Physicochemical Properties and Specifications
A thorough understanding of the starting material is critical for reproducible and successful synthetic campaigns. The key properties of 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine are summarized below.
| Property | Value | Source |
| CAS Number | 156840-59-4 | [1] |
| Molecular Formula | C₇H₆ClNO₂ | [1] |
| Molecular Weight | 171.58 g/mol | [1] |
| Appearance | Solid | [1] |
| SMILES String | Clc1ccnc2OCCOc12 | [1] |
| InChI Key | DEJQDCVTJHJEMP-UHFFFAOYSA-N | [1] |
PART 1: Synthesis and Characterization Protocols
The synthesis of the 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold is a critical first step. The following protocols are based on established methodologies for related dioxinopyridine systems.[5][6][7]
Protocol 1.1: Synthesis of the Core Scaffold
The construction of the dioxinopyridine ring system can be efficiently achieved via an intramolecular nucleophilic aromatic substitution (SNAᵣ) reaction, often involving a Smiles rearrangement as a key step.
Workflow for Synthesis of the Core Scaffold
Caption: Synthetic pathway to the target scaffold.
Step-by-Step Methodology:
-
O-Alkylation: To a solution of 3-Chloro-2,5-dihydroxypyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq) and 2-bromoethanol (1.2 eq).
-
Heat the reaction mixture to 80°C and stir for 12-16 hours under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate, 2-((3-chloropyridin-5-yl)oxy)ethan-1-ol.
-
Intramolecular Cyclization: Dissolve the crude intermediate (1.0 eq) in anhydrous Tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. The intramolecular SNAᵣ reaction results in the formation of the fused dioxin ring.
-
Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.
Causality and Experimental Choices:
-
Choice of Base: K₂CO₃ is a suitable base for the initial O-alkylation, being strong enough to deprotonate the phenolic hydroxyl group without causing side reactions. For the subsequent cyclization, a much stronger, non-nucleophilic base like NaH is required to deprotonate the aliphatic alcohol, initiating the intramolecular attack on the electron-deficient pyridine ring.
-
Solvent Selection: DMF is an excellent polar aprotic solvent for the Sₙ2 alkylation step, while THF is ideal for the NaH-mediated cyclization, as it is anhydrous and relatively non-reactive.
-
Inert Atmosphere: An inert atmosphere is crucial, especially during the cyclization step, as NaH is highly reactive with atmospheric moisture and oxygen.
Protocol 1.2: Characterization
The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques.
| Analytical Method | Expected Observations |
| ¹H NMR | Aromatic protons on the pyridine ring, and two distinct triplet signals for the diastereotopic protons of the -OCH₂CH₂O- group in the dioxin ring. |
| ¹³C NMR | Signals corresponding to the aromatic carbons of the pyridine ring (with the carbon bearing the chlorine atom shifted downfield) and the aliphatic carbons of the dioxin ring. |
| Mass Spectrometry (MS) | A molecular ion peak [M]+ corresponding to the calculated mass (171.01 for C₇H₆³⁵ClNO₂), along with a characteristic [M+2]+ peak at approximately one-third the intensity, confirming the presence of a single chlorine atom. |
| Purity (HPLC) | A single major peak with >95% purity is typically required for use in subsequent drug discovery steps. |
PART 2: Application in Kinase Inhibitor Drug Discovery
The 8-chloro-dioxinopyridine scaffold is an excellent starting point for a kinase inhibitor discovery program. Fused heterocyclic systems are well-represented among FDA-approved kinase inhibitors.[2] The chloro-substituent provides a key point for diversification to explore the Structure-Activity Relationships (SAR) and to optimize binding within the ATP pocket of the target kinase.
Rationale: The Role of the Scaffold and the Chloro-Substituent
-
The Scaffold: The planar, heteroaromatic nature of the dioxinopyridine core can form crucial hydrogen bonds and π-stacking interactions with residues in the hinge region of a kinase's ATP-binding site.
-
The 8-Chloro Group: This group acts as a "vector for diversification." Using palladium-catalyzed cross-coupling reactions, a multitude of different chemical groups can be attached at this position. This allows for the exploration of interactions with the solvent-exposed region of the ATP pocket, which is a common strategy to enhance potency and selectivity.[8]
General Workflow for Kinase Inhibitor Development
Caption: Drug discovery workflow using the scaffold.
Protocol 2.1: Library Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C-C bonds in pharmaceutical synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a microwave vial, combine 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as sodium carbonate (Na₂CO₃, 2.0 eq).
-
Solvent Addition: Add a mixture of solvents, typically dioxane and water (e.g., 4:1 ratio).
-
Reaction: Seal the vial and heat the mixture in a microwave reactor to 100-120°C for 20-40 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the resulting compound library via preparative HPLC or column chromatography.
Self-Validation and Trustworthiness:
-
Controls: A negative control reaction (without the boronic acid) should be run to ensure the starting material is stable under the reaction conditions. A positive control with a well-behaved boronic acid (e.g., phenylboronic acid) can validate the catalyst and conditions.
-
Characterization: Each library member must be characterized by LC-MS to confirm the expected molecular weight and by ¹H NMR to verify the structure.
Protocol 2.2: In Vitro Kinase Inhibition Assay (Example: Mobility Shift Assay)
Once a library of compounds is synthesized, it must be screened against a panel of kinases to identify "hits."
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, a solution of the target kinase, a fluorescently labeled peptide substrate, and ATP.
-
Compound Plating: Dispense the synthesized compounds from the library into a multi-well assay plate (e.g., 384-well) at various concentrations. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Kinase Reaction: Add the kinase, fluorescent peptide substrate, and ATP to each well to initiate the phosphorylation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a termination buffer containing EDTA, which chelates the Mg²⁺ necessary for kinase activity.
-
Data Acquisition: Analyze the plate on a microfluidics-based instrument. The instrument applies a voltage across the wells, separating the phosphorylated (product) and non-phosphorylated (substrate) peptides based on their charge and size differences.
-
Data Analysis: The percentage of substrate converted to product is calculated. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Data Presentation: Hypothetical Screening Results
| Compound ID | R-Group (at C8) | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) |
| SC-001 | -Cl (Starting Mat.) | >10,000 | >10,000 |
| LIB-045 | 4-Fluorophenyl | 1,250 | 8,500 |
| LIB-072 | Pyrimidin-5-yl | 85 | 2,300 |
| LIB-113 | 3-Aminophenyl | 450 | 980 |
This data is illustrative and represents a typical outcome of a primary screen, where a hit like LIB-072 would be selected for further optimization.
Conclusion and Future Directions
8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine represents a highly valuable and versatile building block for modern pharmaceutical development. Its robust synthesis and the strategic placement of a modifiable chlorine atom make it an ideal starting point for creating diverse chemical libraries. The demonstrated utility of related fused pyridine scaffolds in kinase inhibition strongly supports its application in the search for novel therapeutics, particularly in oncology and immunology. The protocols outlined in this guide provide a comprehensive framework for researchers to synthesize, diversify, and evaluate derivatives of this promising scaffold, paving the way for the discovery of next-generation medicines.
References
-
Gali-Muhtasib, H., et al. (2023). Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. PubMed. [Link]
-
Soukri, M., et al. (2003). Synthesis of New Compounds Containing the 2,3-Dihydro[1][2]dioxino[2,3-b]pyridine Heterocyclic System as a Substructure. ResearchGate. [Link]
-
Sharma, S. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. [Link]
-
Brana, M.F., et al. (2005). Synthesis and biological activity of new 2-amino-8-chloro-5,5-dioxo[1][2][3]triazolo[2,3-b][1][2][3]benzodithiazines. PubMed. [Link]
-
Chiscov, V., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]
-
Guillaumet, G., et al. (2003). Synthesis of New Compounds Containing the 2,3-Dihydro[1][2]dioxino[2,3-b]pyridine Heterocyclic System as a Substructure. Sci-Hub. [Link]
-
El-Sayed, N. N., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters. [Link]
-
Moussa, Z., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. [Link]
-
De Luca, L., et al. (2025). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. European Journal of Medicinal Chemistry. [Link]
-
Fassihi, A., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Bentham Science. [Link]
-
Reimann, E., & Sponheimer, K. (1989). 1,4-Dioxino[2,3-b]pyridine und 1,4-Oxathiino[2,3-b]pyridine. ResearchGate. [Link]
-
Gangoso, A., et al. (2008). Synthesis and properties of bioactive 2- and 3-amino-8-methyl-8H-quino[4,3,2-kl]acridine and 8,13-dimethyl-8H-quino[4,3,2-kl]acridinium salts. Organic & Biomolecular Chemistry. [Link]
-
El-Gazzar, M. G., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]
-
Cusabio. 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine Product Page. [Link]
Sources
- 1. 8-Chloro-2,3-dihydro- 1,4 dioxino 2,3-b pyridine AldrichCPR 156840-59-4 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. researchgate.net [researchgate.net]
- 6. Sci-Hub. Synthesis of New Compounds Containing the 2,3‐Dihydro[1,4]dioxino[2,3‐b]pyridine Heterocyclic System as a Substructure. / ChemInform, 2003 [sci-hub.box]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and properties of bioactive 2- and 3-amino-8-methyl-8H-quino[4,3,2-kl]acridine and 8,13-dimethyl-8H-quino[4,3,2-kl]acridinium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Pioneering Exploration of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine Metal Complexes in Catalysis: A Prospective Guide
Introduction: The relentless pursuit of novel catalytic systems that offer enhanced efficiency, selectivity, and stability is a cornerstone of modern chemical research and development. Within this context, the design and synthesis of bespoke ligands are of paramount importance, as they orchestrate the electronic and steric environment of the metallic center, thereby dictating its catalytic prowess. This document outlines a prospective research and application framework for a hitherto unexplored class of catalysts: metal complexes featuring the 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine ligand. While specific catalytic applications of this ligand are not yet documented in peer-reviewed literature, its unique electronic and structural features—a pyridine nitrogen for metal coordination, a fused dioxino ring system, and a chloro substituent—suggest significant potential in various catalytic transformations. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive, albeit prospective, roadmap for the synthesis, characterization, and application of these novel metal complexes.
Part 1: Ligand Synthesis and Rationale for Catalytic Exploration
The ligand, 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine, possesses a distinct amalgamation of functionalities that make it an intriguing candidate for catalysis. The pyridine nitrogen atom provides a strong coordination site for a variety of transition metals, including but not limited to palladium, rhodium, ruthenium, iridium, and copper. The fused dioxino ring introduces conformational rigidity and can influence the steric bulk around the metal center. Furthermore, the electron-withdrawing chloro group is anticipated to modulate the electron density at the nitrogen atom, thereby tuning the Lewis basicity of the ligand and, consequently, the electronic properties of the resulting metal complex.
A plausible synthetic route to 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine, based on established pyridine chemistry, is outlined below. This protocol is hypothetical and would require experimental validation.
Hypothetical Synthesis Protocol for 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine
-
Starting Material: Commercially available 2,3-dichloro-6-hydroxypyridine.
-
Step 1: Etherification. To a solution of 2,3-dichloro-6-hydroxypyridine in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a strong base (e.g., sodium hydride) at 0 °C to deprotonate the hydroxyl group. Subsequently, add 1,2-dibromoethane and heat the reaction mixture to facilitate the intramolecular cyclization to form the dioxino ring.
-
Step 2: Selective Dechlorination. The resulting dichlorinated dioxinopyridine would then undergo selective dechlorination. This can be a challenging step, but conditions such as catalytic hydrogenation using a specific catalyst (e.g., Pd/C) under controlled conditions might favor the removal of one chloro group over the other, potentially yielding the desired product.
-
Purification: The crude product would be purified using column chromatography on silica gel to yield pure 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine.
-
Characterization: The structure of the synthesized ligand should be unequivocally confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Part 2: Synthesis and Characterization of Metal Complexes
The coordination of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine to a metal precursor is the crucial step in generating the active catalyst. The following protocol describes a general method for the synthesis of a palladium(II) complex, a versatile catalyst in cross-coupling reactions.
Protocol for the Synthesis of a Dichloro(8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine)palladium(II) Dimer
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Materials: Palladium(II) chloride (PdCl₂), 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine, and a suitable solvent such as acetonitrile or a mixture of methanol and water.
-
Procedure:
-
In a round-bottom flask, suspend PdCl₂ in the chosen solvent.
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Add a solution of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine (2 equivalents per equivalent of Pd) to the suspension.
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Heat the mixture to reflux for several hours until a color change is observed, indicating the formation of the complex.
-
Allow the reaction mixture to cool to room temperature.
-
The resulting precipitate, the palladium complex, is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
-
Characterization: The synthesized complex should be thoroughly characterized by FT-IR spectroscopy (to observe the coordination of the pyridine nitrogen), elemental analysis, and, if possible, single-crystal X-ray diffraction to determine its precise molecular structure.
Part 3: Prospective Catalytic Applications and Protocols
Based on the structural analogy to other pyridine-based ligands, metal complexes of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine are promising candidates for a range of catalytic reactions. The following sections outline detailed, albeit hypothetical, application notes and protocols for two major classes of organic transformations.
Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The efficiency of this reaction is highly dependent on the nature of the palladium catalyst and the supporting ligand. The electronic properties of the 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine ligand may offer a unique balance of electron donation and steric hindrance to promote the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Workflow for Suzuki-Miyaura Cross-Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
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Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine ligand (2-4 mol%), 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 5 mL).
-
Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Data Presentation: Hypothetical Screening of Reaction Conditions
| Entry | Palladium Source | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | 2 | K₂CO₃ | Toluene/H₂O | 80 | Expected High |
| 2 | Pd₂(dba)₃ | 2 | K₃PO₄ | Dioxane | 100 | Expected High |
| 3 | PdCl₂(MeCN)₂ | 2 | Cs₂CO₃ | THF | 65 | Expected Moderate |
Application Note 2: Asymmetric Transfer Hydrogenation of Ketones
Introduction: The development of efficient catalysts for the asymmetric reduction of ketones to chiral alcohols is of great importance in the pharmaceutical and fine chemical industries. Chiral metal complexes of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine, potentially synthesized from chiral precursors or through resolution, could serve as effective catalysts for asymmetric transfer hydrogenation. The rigidity of the dioxinopyridine backbone could aid in creating a well-defined chiral pocket around the metal center.
Catalytic Cycle for Asymmetric Transfer Hydrogenation
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
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Catalyst Preparation: In a glovebox, prepare a stock solution of the chiral metal (e.g., Ru or Ir) complex of a resolved chiral derivative of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine in a dry, degassed solvent (e.g., isopropanol).
-
Reaction Setup: In a Schlenk tube, dissolve acetophenone (1.0 mmol) in isopropanol (5 mL).
-
Initiation: Add the catalyst solution (0.1-1 mol%) to the ketone solution.
-
Reaction: Stir the reaction mixture at a specified temperature (e.g., 50 °C).
-
Monitoring: Monitor the conversion and enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
-
Workup: Once the reaction reaches completion, remove the solvent under reduced pressure.
-
Purification: Purify the resulting alcohol by column chromatography.
Part 4: Mechanistic Insights and Troubleshooting
Understanding the reaction mechanism is crucial for optimizing catalytic performance. For the proposed applications, key mechanistic questions would include:
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For Suzuki-Miyaura: Is the active catalyst a monomeric or dimeric species? What is the rate-limiting step? Does the chloro substituent on the ligand influence the rate of reductive elimination?
-
For Asymmetric Transfer Hydrogenation: Does the reaction proceed via an inner-sphere or outer-sphere mechanism? How does the structure of the chiral ligand influence the enantioselectivity?
Troubleshooting Common Issues:
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Low Yield: Increase catalyst loading, screen different bases and solvents, or increase the reaction temperature. Ensure all reagents and solvents are pure and dry.
-
Low Enantioselectivity: Modify the chiral ligand structure to enhance steric hindrance or alter the electronic environment. Screen different metal precursors.
-
Catalyst Decomposition: Use a more robust ligand derivative or conduct the reaction under strictly inert conditions.
Conclusion
While the catalytic applications of metal complexes of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine remain a nascent field of inquiry, the structural and electronic characteristics of this ligand scaffold present a compelling case for its investigation. This guide provides a comprehensive, albeit prospective, framework for researchers to embark on the synthesis, characterization, and catalytic evaluation of these novel complexes. The successful development of such catalysts would not only expand the toolbox of synthetic chemists but also underscore the power of rational ligand design in advancing the frontiers of catalysis.
References
As this is a prospective guide, no direct references for the catalytic applications of the specific topic compound exist. The following are representative, authoritative sources for the general catalytic reactions discussed.
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Noyori, R.; Hashiguchi, S. Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 1997 , 30 (2), 97–102. [Link]
-
de Vries, J. G. The Heck Reaction. In The Handbook of Homogeneous Catalysis; Wiley-VCH Verlag GmbH & Co. KGaA, 2007 . [Link]
-
Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010 . [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine
Welcome to the technical support center for the synthesis of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of this synthesis and improve reaction yields. While specific literature on the synthesis of this exact molecule is sparse, the principles of the Williamson ether synthesis provide a strong foundation for a reliable synthetic route. This guide is structured to address potential issues through a troubleshooting Q&A and a comprehensive FAQ section, based on established chemical principles and field-proven insights.
Assumed Synthetic Pathway
The most probable synthetic route to 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine is an intramolecular Williamson ether synthesis. This involves the cyclization of a precursor, likely 2-(2-hydroxyethoxy)-3,8-dichloropyridine, which is in turn synthesized from a dichloropyridine derivative and ethylene glycol.
Troubleshooting Guide: Enhancing Your Yield
This section addresses specific experimental issues in a question-and-answer format to directly tackle challenges you may encounter.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in this synthesis can often be attributed to several factors. Firstly, incomplete formation of the alkoxide in the intramolecular cyclization step is a common culprit. The choice of base and solvent is critical. A base that is not strong enough to fully deprotonate the hydroxyl group of the precursor will result in unreacted starting material. Secondly, side reactions, such as intermolecular condensation or decomposition of starting materials and products under harsh conditions, can significantly reduce the yield. Finally, suboptimal reaction temperature and time can lead to incomplete conversion or product degradation.
Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are these likely side products?
A2: The formation of multiple products is a common challenge. Based on the presumed reaction pathway, likely side products include:
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Unreacted Starting Material: Incomplete reaction is a frequent issue.
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Intermolecular Dimerization: Two molecules of the hydroxy-ethoxy-chloropyridine precursor can react with each other, forming a dimeric ether.
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Polymerization: Under certain conditions, ethylene glycol can polymerize, or react with multiple pyridine units.
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Hydrolysis Products: If water is present in the reaction mixture, the chloro-substituent on the pyridine ring can be susceptible to hydrolysis, especially at elevated temperatures, leading to the corresponding hydroxypyridine derivative.
Q3: What are the optimal base and solvent choices for the cyclization step?
A3: The selection of the base and solvent system is paramount for a successful intramolecular Williamson ether synthesis.
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Base: A strong, non-nucleophilic base is preferred to ensure complete deprotonation of the hydroxyl group without competing in the reaction. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas, which evolves from the reaction mixture. Potassium tert-butoxide (t-BuOK) is another effective strong base. Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures and longer reaction times, which can lead to side reactions.
-
Solvent: A polar aprotic solvent is ideal for this reaction. Solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices as they can solvate the cation of the alkoxide, leaving the oxygen anion more nucleophilic and reactive.[1] Tetrahydrofuran (THF) can also be used, often in combination with a stronger base. It is crucial to use anhydrous solvents to prevent unwanted side reactions.
Q4: How do I effectively monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, product, and any potential side products. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot will indicate the progression of the reaction. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Q5: What is the best method for purifying the final product?
A5: Purification of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine will likely involve column chromatography. A silica gel column with a gradient elution system of hexanes and ethyl acetate is a standard and effective method. The polarity of the solvent system should be optimized based on TLC analysis. Following chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be performed to obtain a highly pure product.
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for this synthesis?
A1: The synthesis would typically start from a commercially available dichloropyridine. A plausible precursor would be 2,3-dichloro-5-chloromethylpyridine or a related chlorinated pyridine. This would then be reacted with ethylene glycol in the presence of a base to form the intermediate 2-(2-hydroxyethoxy)-3-chloropyridine derivative.
Q2: Can I use a one-pot procedure for this synthesis?
A2: A one-pot procedure, where the formation of the hydroxy-ethoxy intermediate and its subsequent cyclization occur in the same reaction vessel, is theoretically possible. However, for optimizing the yield and minimizing side products, a two-step approach is generally recommended. This allows for the isolation and purification of the intermediate, ensuring that the cyclization step starts with pure material.
Q3: What is the mechanism of the key cyclization step?
A3: The cyclization proceeds via an intramolecular SNAr (Nucleophilic Aromatic Substitution) reaction, a variation of the Williamson ether synthesis.[2][3] The alkoxide, formed by the deprotonation of the hydroxyl group, acts as a nucleophile and attacks the carbon atom of the pyridine ring bearing the chlorine atom, displacing the chloride ion and forming the dioxino ring.
Q4: Are there any safety precautions I should be aware of?
A4: Yes, several safety precautions are essential. Sodium hydride is highly flammable and reacts violently with water; it should be handled under an inert atmosphere (e.g., nitrogen or argon). The solvents DMF and DMSO are skin-absorbent and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. All reactions should be conducted in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: Synthesis of 2-(2-hydroxyethoxy)-3,8-dichloropyridine (Hypothetical Intermediate)
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To a solution of 2,3,8-trichloropyridine (1.0 eq) in anhydrous DMF, add ethylene glycol (1.2 eq) and potassium carbonate (2.0 eq).
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Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine
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To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF under a nitrogen atmosphere, add a solution of 2-(2-hydroxyethoxy)-3,8-dichloropyridine (1.0 eq) in anhydrous THF dropwise at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring the reaction by TLC.
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Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine.
Data Presentation
Table 1: Comparison of Common Bases for Intramolecular Williamson Ether Synthesis
| Base | Strength | Byproducts | Typical Solvent | Notes |
| Sodium Hydride (NaH) | Very Strong | H₂ | THF, DMF | Irreversible deprotonation, requires inert atmosphere. |
| Potassium tert-butoxide (t-BuOK) | Strong | tert-butanol | THF, t-BuOH | Bulky base, can favor elimination in some cases. |
| Potassium Carbonate (K₂CO₃) | Moderate | KHCO₃ | DMF, Acetonitrile | Requires higher temperatures, may lead to side reactions. |
Visualizations
Caption: Synthetic pathway for 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine.
Caption: Troubleshooting logic for low yield issues.
References
Sources
Technical Support Center: Synthesis of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine
Here is the Technical Support Center guide for the synthesis of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, with a focus on identifying, understanding, and mitigating common impurities.
Section 1: Overview of the Synthetic Pathway and Impurity Formation
The most common and industrially relevant synthesis of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine involves a one-pot, two-step nucleophilic aromatic substitution (SNAr) reaction. The process begins with the condensation of 2,3,5-trichloropyridine with ethylene glycol in the presence of a strong base.
The reaction proceeds via two sequential SNAr displacements:
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Intermolecular SNAr: One hydroxyl group of the ethylene glycol dianion attacks the C2 position of 2,3,5-trichloropyridine, displacing a chloride ion to form a key intermediate.
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Intramolecular SNAr (Cyclization): The second, tethered alkoxide attacks the C3 position, displacing the adjacent chloride to form the desired dioxino ring system.
The primary challenge in this synthesis is ensuring the second, intramolecular cyclization proceeds to completion while minimizing side reactions. Incomplete reaction or competing intermolecular reactions are the primary sources of process-related impurities.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.
Question 1: My final product is contaminated with a significant amount of unreacted 2,3,5-trichloropyridine. What went wrong?
Answer:
This is a common issue indicating incomplete conversion. The causes are typically related to reaction stoichiometry or deactivation of reagents.
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Potential Cause 1: Insufficient Base. The reaction requires at least two equivalents of a strong base (e.g., sodium hydride, potassium tert-butoxide) per mole of ethylene glycol to form the reactive dianion. If less is used, or if the base is of low quality/partially hydrolyzed, the reaction will stall.
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Potential Cause 2: Inactive Ethylene Glycol Dianion. Water is detrimental to this reaction. Any moisture in the solvent (e.g., DMF, DMSO) or on the glassware will quench the base and protonate the alkoxides, reducing the concentration of the active nucleophile.
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Potential Cause 3: Low Reaction Temperature or Insufficient Time. While the first intermolecular substitution is relatively fast, the second intramolecular cyclization often requires higher temperatures or longer reaction times to overcome the activation energy barrier.
Recommended Solutions:
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Verify Base Stoichiometry and Quality: Use at least 2.1 equivalents of freshly opened, high-purity sodium hydride.
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Ensure Anhydrous Conditions: Use anhydrous solvents (≤50 ppm water). Dry all glassware in an oven (120 °C) overnight and assemble the apparatus under a dry nitrogen or argon atmosphere.
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Optimize Reaction Conditions: After the initial addition of reagents at a lower temperature, slowly heat the reaction mixture to 80-100 °C and monitor by TLC or HPLC until the starting material is consumed. A typical reaction time is 4-8 hours at this temperature.
Question 2: I've isolated a major byproduct identified by LC-MS as 2-(2-Hydroxyethoxy)-3,5-dichloropyridine. How do I prevent its formation?
Answer:
This intermediate (Impurity A) is the product of the first SNAr reaction and its accumulation indicates a failure of the subsequent intramolecular cyclization step.
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Causality: The cyclization is an intramolecular Williamson ether synthesis. For it to occur efficiently, the alkoxide intermediate must be present in a conformation that allows it to attack the C3 position. Insufficient thermal energy, steric hindrance, or suboptimal solvent choice can disfavor this step. The intermediate is often less reactive than the initial ethylene glycol dianion.
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Expert Insight: While high temperatures drive the reaction, they can also promote side reactions if held for too long. The key is finding the "sweet spot." A common technique is to form the initial intermediate at a moderate temperature (e.g., 60 °C) and then increase the temperature (e.g., 100-120 °C) to specifically drive the cyclization to completion.
Recommended Solutions:
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Staged Temperature Profile: Implement a two-stage heating profile as described above. Monitor the disappearance of the intermediate, not just the starting material.
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Choice of Base/Solvent: In some cases, a stronger base or a more polar aprotic solvent like NMP (N-Methyl-2-pyrrolidone) can facilitate the second, more difficult cyclization step compared to standard solvents like DMF.
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Purification: If formed, this impurity can often be separated from the final product by column chromatography, as its free hydroxyl group makes it significantly more polar than the desired bicyclic product.
Question 3: My mass spectrum shows a high molecular weight impurity at approximately double the mass of the product. Is this a dimer?
Answer:
Yes, this is highly indicative of the ethylene glycol-bridged dimer (Impurity B).
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Mechanism of Formation: This impurity forms when the mono-addition intermediate (Impurity A) reacts intermolecularly with another molecule of 2,3,5-trichloropyridine instead of cyclizing. This side reaction is favored at high concentrations of the starting materials or if the cyclization is kinetically slow.
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Causality: The fundamental principle at play is reaction kinetics. You want to favor the intramolecular reaction over the intermolecular one. High dilution conditions are a classic strategy to achieve this. By running the reaction at a lower concentration, the probability of two molecules finding each other in solution decreases, while the probability of the tethered ends of the intermediate finding each other remains constant.
Recommended Solutions:
-
High Dilution Principle: Run the reaction at a lower molar concentration. A typical starting concentration would be around 0.1-0.2 M with respect to 2,3,5-trichloropyridine.
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Slow Addition: Add the 2,3,5-trichloropyridine solution slowly over several hours to a pre-formed solution of the ethylene glycol dianion. This keeps the concentration of the electrophile low at any given moment, further suppressing the intermolecular dimerization reaction.
Question 4: What are the best analytical techniques for monitoring this reaction and characterizing impurities?
Answer:
A multi-technique approach is essential for robust impurity profiling, as mandated by regulatory bodies like the ICH.[1]
-
For Reaction Monitoring (In-Process Control):
-
Thin-Layer Chromatography (TLC): A quick and effective method. The product is significantly less polar than the mono-ether intermediate (Impurity A) and ethylene glycol. The starting material is non-polar. A typical mobile phase is 30% ethyl acetate in hexanes.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting material and the formation of product and impurities. A reverse-phase C18 column is standard.[2]
-
-
For Final Product Purity and Impurity Identification:
-
HPLC-UV: The primary technique for quantifying purity and known impurities.[1]
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Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities by providing accurate mass data.[3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural confirmation of the final product and for characterizing the structure of isolated impurities.
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Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities and can also be used to analyze the main components if they are thermally stable.[4]
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Section 3: Key Methodologies & Protocols
Protocol 3.1: HPLC Method for Purity Analysis
This protocol is a self-validating system designed to separate the main product from its key process-related impurities.
| Parameter | Value |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 20 minutes, hold 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 275 nm |
| Injection Vol. | 5 µL |
| Sample Prep. | 0.5 mg/mL in 50:50 Acetonitrile:Water |
System Suitability:
-
Expected Retention Order: Impurity A -> Product -> Impurity B -> Starting Material.
-
Resolution: The resolution between the product peak and the Impurity A peak should be ≥ 2.0.
Protocol 3.2: Purification via Recrystallization
This procedure is effective for removing more polar impurities like the residual mono-ether intermediate (Impurity A).
-
Dissolution: Dissolve the crude product (10 g) in a minimal amount of a hot solvent mixture, such as toluene/heptane (approx. 1:2 ratio). Use approximately 50-70 mL of the mixture and heat to 80 °C until all solids dissolve.
-
Hot Filtration (Optional): If insoluble particulates are present, perform a hot filtration through a pad of celite to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The desired, less polar product should crystallize out first. For maximum yield, cool the flask in an ice bath (0-5 °C) for 1-2 hours.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold heptane to remove residual soluble impurities.
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Drying: Dry the purified crystals under vacuum at 40-50 °C to a constant weight.
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Validation: Analyze the purified material by the HPLC method (Protocol 3.1) to confirm purity (>99.5%).
Section 4: Summary of Common Impurities
The following table summarizes the key impurities discussed.
| Impurity ID | Structure | Chemical Name | Formation Pathway |
| SM | ![]() | 2,3,5-Trichloropyridine | Incomplete reaction |
| A | ![]() | 2-(2-Hydroxyethoxy)-3,5-dichloropyridine | Incomplete cyclization of intermediate |
| B | ![]() | 5,5'-dichloro-2,2'-(ethane-1,2-diylbis(oxy))bis(3-chloropyridine) | Intermolecular side reaction |
| C | ![]() | e.g., 7-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine | Isomeric impurity in starting material |
Note: Placeholder images are used for structures.
References
-
LookChem. (2025). 2,3-Dichloro-5-Nitropyridine: A Versatile Intermediate for Chemical Innovation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
- Google Patents. (2019). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
- Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
-
MDPI. (2024). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Retrieved from [Link]
-
National Institutes of Health. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]
-
PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-CARBOLINE. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 8-Chloro-2, 3-dihydro-[5][6]dioxino[2, 3-b]pyridine, 1 gram. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of Impurities of 8-chlorotheophylline using modern analytical techniques. Retrieved from [Link]
Sources
Technical Support Center: Optimization of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine Synthesis
Welcome to the technical support center for the synthesis and optimization of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Our goal is to provide practical, field-tested insights to help you navigate common challenges and systematically optimize your reaction conditions for improved yield, purity, and reproducibility.
The synthesis of dioxinopyridine derivatives is a nuanced process, often involving intramolecular cyclization reactions that are highly sensitive to a range of variables.[1][2] This guide provides a structured approach to troubleshooting and enhancing your synthetic outcomes.
Proposed Synthetic Pathway
The target molecule, 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine, is typically synthesized via an intramolecular Williamson ether synthesis. The general approach involves the reaction of a suitably substituted pyridine precursor with a two-carbon unit that contains a hydroxyl group, followed by a base-mediated ring closure. A plausible and efficient route starts from 2,5-dichloro-3-hydroxypyridine.
Caption: Proposed two-step synthesis of the target molecule.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is consistently low. What are the most critical factors to investigate?
Low yield is the most frequent challenge and can typically be traced back to the conditions of the intramolecular cyclization step (Step 2). The efficiency of this ring-closure is highly dependent on the interplay between the base, solvent, and temperature.
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Causality - The Role of the Base: The deprotonation of the hydroxyl group on the intermediate is the reaction's initiation step. The choice of base is critical.
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Weak Bases (e.g., K₂CO₃, Cs₂CO₃): While effective for the initial ether formation (Step 1), these may be insufficient to fully deprotonate the alcohol for rapid cyclization, leading to incomplete conversion.
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Strong Bases (e.g., NaH, KOtBu): These are generally required for efficient intramolecular Williamson ether synthesis. Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward. It must be handled under strictly anhydrous conditions.
-
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Causality - The Solvent's Impact: The solvent must solubilize the substrate and, more importantly, facilitate the S(_N)Ar (Nucleophilic Aromatic Substitution) cyclization.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, THF): These are the solvents of choice. They effectively solvate the cation of the alkoxide (e.g., Na⁺), leaving the oxygen anion "naked" and highly nucleophilic. This significantly accelerates the rate of the intramolecular attack on the electron-deficient pyridine ring.
-
Protic Solvents (e.g., Ethanol, Water): These should be avoided as they will quench the strong base and protonate the alkoxide intermediate, inhibiting the reaction.
-
-
Troubleshooting Steps:
-
Switch to a Stronger Base: If using a carbonate base, switch to Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).
-
Ensure Anhydrous Conditions: Dry your solvent and glassware thoroughly, and run the reaction under an inert atmosphere (Nitrogen or Argon), especially when using NaH.
-
Optimize Solvent: Screen Dimethylformamide (DMF), Tetrahydrofuran (THF), and Dimethyl sulfoxide (DMSO). DMF often provides a good balance of solubility and reaction rate.
-
Question 2: I am observing a significant isomeric impurity that is difficult to separate from my desired product. What could be its origin?
The formation of isomers is a known complication in the synthesis of related 2,3-dihydro-1,4-dioxino[2,3-b]pyridine derivatives, often arising from a Smiles rearrangement .[1][2][3]
-
Mechanism Insight: A Smiles rearrangement involves the intramolecular nucleophilic attack on an activated aromatic ring. In this context, the initially formed alkoxide could potentially attack a different position on the pyridine ring, leading to a rearranged product after subsequent ring closure. While the "8-Chloro" product is expected from direct cyclization, reaction conditions can sometimes favor this alternative pathway. Studies on related molecules show that base, solvent, and substrate structure all influence the product distribution.[1]
-
Mitigation Strategies:
-
Temperature Control: Lowering the reaction temperature can sometimes suppress rearrangement pathways, favoring the kinetically controlled, desired product.
-
Base Selection: The choice of base and its counter-ion can influence the reaction pathway. Experimenting with different bases (e.g., NaH vs. KOtBu) may alter the isomeric ratio.
-
Purification: If the isomer forms, separation can be challenging. Flash column chromatography is often the method used for purification of these derivatives.[2] You may need to screen various solvent systems (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol) and potentially use a high-performance chromatography system.
-
Question 3: My reaction seems to stall and does not proceed to completion, even after extended reaction times. What should I check?
An incomplete reaction points to issues with reagents, reaction setup, or suboptimal conditions.
-
Reagent Quality:
-
Base Inactivity: Sodium hydride is notoriously reactive with atmospheric moisture. If it has been improperly stored, its activity will be significantly reduced. Always use fresh, high-quality NaH from a newly opened container or handle it in a glovebox.
-
Precursor Purity: Ensure your starting intermediate, 2-(2,5-dichloropyridin-3-yloxy)ethan-1-ol, is pure and dry. Impurities can interfere with the reaction.
-
-
Reaction Conditions:
-
Insufficient Temperature: While high temperatures can cause side reactions, insufficient thermal energy may lead to a slow or stalled reaction. A moderate temperature of 50-80 °C is a common starting point for such cyclizations in DMF.
-
Concentration: If the reaction is too dilute, the rate of the intramolecular cyclization can decrease. Try increasing the concentration of your substrate.
-
-
Systematic Troubleshooting:
-
Perform a small-scale control reaction using fresh, high-purity reagents under strictly anhydrous conditions.
-
Monitor the reaction progress using a reliable analytical technique like TLC, LC-MS, or GC-MS. If the reaction stalls, consider a controlled, incremental increase in temperature.
-
Ensure efficient stirring to maintain a homogenous reaction mixture, especially given that NaH is a solid reagent.
-
Systematic Optimization Workflow
For a robust synthesis, a systematic approach to optimizing reaction conditions is superior to random trial-and-error.[4] The "One Factor At a Time" (OFAT) method is a practical and widely used strategy in research labs.
Caption: One Factor At a Time (OFAT) optimization workflow.
Baseline Experimental Protocol
This protocol provides a robust starting point for your optimization experiments.
Reaction: Intramolecular cyclization of 2-(2,5-dichloropyridin-3-yloxy)ethan-1-ol.
Materials:
-
2-(2,5-dichloropyridin-3-yloxy)ethan-1-ol (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Add 2-(2,5-dichloropyridin-3-yloxy)ethan-1-ol (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Solvent Addition: Dissolve the starting material in anhydrous DMF (to achieve a concentration of approx. 0.1 M).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride (1.2 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60 °C and stir for 4-6 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.
-
Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with Ethyl Acetate.
-
Washing: Combine the organic layers and wash them sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine.
Data Summary for Optimization
The following table summarizes the expected impact of key variables on the reaction outcome, providing a guide for your optimization efforts.
| Parameter | Variable Screened | Expected Effect on Yield | Expected Effect on Purity | Rationale & Key Considerations |
| Base | K₂CO₃ vs. NaH vs. KOtBu | NaH, KOtBu >> K₂CO₃ | Generally High | Stronger bases ensure complete deprotonation, driving the reaction to completion.[5] |
| Solvent | THF vs. DMF vs. DMSO | DMSO ≥ DMF > THF | May decrease at high temp | Polar aprotic solvents stabilize the transition state. DMF is often a good starting point.[6] |
| Temperature | 25°C vs. 60°C vs. 100°C | Increases with temp | May decrease at high temp | Higher temperatures increase reaction rate but can also promote side reactions or decomposition.[7] |
| Concentration | 0.05 M vs. 0.1 M vs. 0.5 M | Generally increases | Neutral | Higher concentration favors the intramolecular reaction rate, but may cause solubility issues. |
References
-
Coudert, P., Fauré, F., et al. (2000). Synthesis of 2-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine Derivatives. Organic Letters, 2(11), 1557-1560. [Link]
-
Coudert, P., Fauré, F., et al. (2000). Synthesis of 2-substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine derivatives. PubMed. [Link]
-
Guillaumet, G., et al. (2003). Synthesis of New Compounds Containing the 2,3-Dihydro[1][6]dioxino[2,3-b]pyridine Heterocyclic System as a Substructure. ChemInform, 34(36). [Link]
-
Optimization of the reaction conditions. a. (n.d.). ResearchGate. [Link]
-
Optimization of the reaction conditions. (n.d.). ResearchGate. [Link]
-
Reaction Conditions Optimization: The Current State. (2023). PRISM BioLab. [Link]
-
Optimization of the Henry reaction conditions catalyzed by 1 a. (n.d.). ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine
Welcome to the technical support center for the synthesis of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary insights to overcome common challenges and optimize your synthetic route.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine, which is typically prepared via a Williamson ether synthesis-type cyclization of 2,3-dichloropyridine with ethylene glycol.
Problem 1: Low or No Product Formation
Symptom: After the reaction and work-up, analysis (TLC, LC-MS, NMR) shows a low yield of the desired 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine, with starting materials remaining.
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Insufficiently Strong Base | Use a stronger base such as sodium hydride (NaH) to ensure complete deprotonation of ethylene glycol. | The Williamson ether synthesis requires the formation of an alkoxide from the alcohol.[1][2] If the base is not strong enough to deprotonate ethylene glycol effectively, the concentration of the nucleophile will be too low to drive the reaction forward. |
| Inappropriate Solvent | Switch to a polar aprotic solvent like DMF or DMSO. | Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the base but not the nucleophilic anion, thus increasing its reactivity.[1] Protic solvents can solvate the alkoxide, reducing its nucleophilicity. |
| Low Reaction Temperature | Increase the reaction temperature, potentially to the reflux temperature of the solvent. | The cyclization reaction may have a significant activation energy barrier. Increasing the temperature provides the necessary energy for the reaction to proceed at a reasonable rate. Typical Williamson ether syntheses are conducted between 50-100 °C.[1] |
| Poor Quality Reagents | Ensure 2,3-dichloropyridine and ethylene glycol are pure and anhydrous. Use freshly opened or properly stored anhydrous solvents. | Water in the reaction mixture will react with the strong base, neutralizing it and preventing the formation of the required alkoxide. Impurities in the starting materials can lead to side reactions. |
Problem 2: Formation of Significant Side Products
Symptom: Analysis reveals the presence of one or more significant impurities alongside the desired product.
| Side Product | Probable Cause | Proposed Solution & Rationale |
| Polymerization of Ethylene Glycol | Excessively strong basic conditions or high temperatures. | Reduce the amount of base used to the stoichiometric requirement (2 equivalents). Control the reaction temperature carefully. Polymerization can occur when ethylene glycol self-condenses under harsh conditions. |
| Formation of Isomeric Products | Nucleophilic attack at the C3 position of 2,3-dichloropyridine. | This is generally less favored. The C2 position is more activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atom which stabilizes the Meisenheimer intermediate.[3] Maintaining a lower reaction temperature can enhance regioselectivity. |
| Incomplete Cyclization (Mono-ether) | Insufficient reaction time or base. | Ensure at least two equivalents of base are used to deprotonate both hydroxyl groups of ethylene glycol. Increase the reaction time and monitor by TLC or LC-MS until the intermediate is consumed. |
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low yield.
II. Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine?
The most common synthesis is a variation of the Williamson ether synthesis.[1][2][4] It involves the reaction of 2,3-dichloropyridine with ethylene glycol in the presence of a strong base. The reaction proceeds via a double nucleophilic aromatic substitution (SNAr) where the deprotonated ethylene glycol acts as a dinucleophile.
Caption: General reaction scheme for the synthesis.
Q2: Why is 2,3-dichloropyridine the preferred starting material?
2,3-Dichloropyridine is a versatile building block in medicinal and agrochemical synthesis.[3][5] The chlorine atoms at the C2 and C3 positions have different reactivities, allowing for selective functionalization. In this synthesis, the C2 position is more susceptible to nucleophilic attack, which facilitates the initial ring-forming step.[3]
Q3: What are the key parameters to control during the reaction?
-
Stoichiometry of the Base: At least two equivalents of a strong base are required to deprotonate both hydroxyl groups of ethylene glycol, forming the dianion which is the active nucleophile for the double substitution.
-
Anhydrous Conditions: The presence of water will consume the strong base and inhibit the formation of the alkoxide. All glassware, reagents, and solvents must be thoroughly dried.
-
Temperature Control: While heating is often necessary, excessive temperatures can promote side reactions like polymerization. Gradual heating and careful monitoring are recommended.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are effective methods. A spot-to-spot comparison of the reaction mixture with the starting materials (2,3-dichloropyridine and ethylene glycol) will show the consumption of reactants and the formation of the product.
Q5: What are the common purification methods for the final product?
The crude product can typically be purified by:
-
Aqueous Work-up: To remove the base and any water-soluble byproducts.
-
Extraction: Using an organic solvent like ethyl acetate or dichloromethane.
-
Column Chromatography: On silica gel to separate the desired product from unreacted starting materials and non-polar side products.
-
Recrystallization: To obtain a highly pure solid product.
III. Experimental Protocol Example
This is a generalized protocol and may require optimization for your specific laboratory conditions.
Materials:
-
2,3-Dichloropyridine
-
Ethylene glycol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DMF to a dry, three-necked flask equipped with a stirrer, thermometer, and condenser.
-
Carefully add sodium hydride (2.2 equivalents) to the DMF.
-
Slowly add ethylene glycol (1.1 equivalents) dropwise to the suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the dialkoxide.
-
Add a solution of 2,3-dichloropyridine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and cautiously quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel.
IV. References
-
BenchChem. (2025). Application Note: Synthesis of 2,3-Dichloropyridine Utilizing Copper-Based Catalysts.
-
BenchChem. (2025). An In-depth Technical Guide to the Core Reactions of 2,3-Dichloropyridine.
-
ChemicalBook. (2025). 2,3-Dichloropyridine.
-
BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
-
Master Organic Chemistry. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis).
Sources
Technical Support Center: Purification of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine
Welcome to the dedicated technical support resource for the purification of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges associated with obtaining this key heterocyclic intermediate in high purity. The following troubleshooting guides and FAQs are structured to provide not just procedural steps, but also the underlying scientific rationale to empower your experimental success.
I. Understanding the Core Challenge: A Synthetic Perspective
Before delving into purification troubleshooting, it is crucial to understand the likely synthetic origin of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine and its associated impurity profile. While various synthetic routes may exist, a common and logical approach is the Williamson ether synthesis, reacting 2,3-dichloropyridine with ethylene glycol in the presence of a base.
This synthetic pathway is pivotal as it directly informs the potential impurities you are likely to encounter. A clear understanding of these impurities is the first step toward a rational purification strategy.
II. Troubleshooting Guide: From Crude Reality to Pure Compound
This section addresses specific, practical problems you may encounter during the purification of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine.
Chromatography Clinic
Question: I'm observing poor separation between my product and a closely-eluting impurity during column chromatography. How can I improve the resolution?
Answer: This is a frequent challenge, often stemming from an unoptimized solvent system or stationary phase choice. Let's break down the approach to resolving this:
-
Systematic Solvent System Optimization: The polarity of your mobile phase is the most critical parameter.
-
Initial Assessment with TLC: Begin by running Thin Layer Chromatography (TLC) with a standard eluent system, for example, a 7:3 mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate).
-
Adjusting Polarity:
-
If your product and impurity have very high Rf values (run too quickly), decrease the polarity by increasing the proportion of the non-polar solvent.
-
If the Rf values are too low (stick to the baseline), incrementally increase the proportion of the polar solvent.
-
-
Introducing a Third Solvent: Sometimes a binary system is insufficient. Adding a small amount of a third solvent with a different polarity or hydrogen bonding capability (e.g., methanol or dichloromethane) can significantly alter selectivity and improve separation.
-
-
Stationary Phase Considerations:
-
While silica gel is the default choice, its acidic nature can sometimes cause degradation of sensitive compounds. If you suspect this, consider using deactivated silica or an alternative stationary phase like alumina (neutral or basic).[1]
-
-
Loading Technique:
-
Dry loading your crude material onto a small amount of silica and carefully adding it to the top of your column can lead to a much sharper band and better separation compared to wet loading in a solvent where your compound is highly soluble.
-
Table 1: Example Solvent Systems for Chromatographic Purification
| Solvent System (v/v/v) | Typical Application | Expected Outcome |
| Hexane:Ethyl Acetate (8:2 to 6:4) | Initial screening and separation of non-polar impurities. | Good for removing starting materials like 2,3-dichloropyridine. |
| Dichloromethane:Methanol (98:2 to 95:5) | For more polar impurities or when product has low Rf in Hex/EtOAc. | Can improve separation of closely related polar compounds. |
| Toluene:Acetone (9:1) | Alternative non-polar/polar system. | May offer different selectivity compared to Hex/EtOAc. |
Question: My compound seems to be degrading on the silica gel column. What are the signs and what can I do?
Answer: Degradation on silica is a real concern for certain heterocyclic compounds. The acidic nature of silica gel can catalyze hydrolysis or other decomposition pathways.
-
Signs of Degradation:
-
Streaking on TLC: The spot for your compound appears as a long streak rather than a tight circle.
-
Multiple "New" Spots: You observe spots on your TLC after chromatography that were not present in the initial crude mixture.
-
Low Overall Recovery: The total mass of material recovered after the column is significantly lower than the amount loaded.
-
-
Mitigation Strategies:
-
Deactivating Silica Gel: You can neutralize the acidic sites on silica gel by pre-treating it with a base. A common method is to slurry the silica gel in your chosen eluent system containing a small amount of triethylamine (~0.5-1%).
-
Switching to Alumina: Alumina is available in neutral and basic grades and can be an excellent alternative for compounds that are sensitive to acid.
-
Minimizing Contact Time: Run your column as quickly as possible without sacrificing separation. A flash chromatography setup is ideal for this.
-
Crystallization Conundrums
Question: I've isolated my compound after chromatography, but my attempt at recrystallization resulted in an oil. How can I induce crystallization?
Answer: "Oiling out" is a common frustration in crystallization and typically occurs when the solution is supersaturated or cools too quickly, or when impurities are present that inhibit crystal lattice formation.[2]
-
The "Slow and Steady" Approach:
-
Re-dissolve: Gently heat your oil in the solvent until it fully dissolves.
-
Add More Solvent: Add a small amount of additional hot solvent to slightly reduce the saturation.
-
Slow Cooling: This is critical. Allow the flask to cool to room temperature undisturbed over several hours. Do not immediately place it in an ice bath. Once at room temperature, you can then slowly cool it further in a refrigerator or ice bath.
-
-
Inducing Nucleation:
-
Scratching the Surface: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[2]
-
Seed Crystals: If you have a tiny amount of pure, solid material, add a single seed crystal to the cooled solution to initiate crystallization.
-
-
Solvent System Re-evaluation:
-
If a single solvent system consistently leads to oiling, consider a two-solvent system (e.g., ethanol/water, hexane/ethyl acetate). Dissolve your compound in a minimum of the "good" (high solubility) solvent and then slowly add the "poor" (low solubility) solvent until the solution becomes slightly cloudy. Then, add a drop or two of the "good" solvent to clarify and allow it to cool slowly.[3]
-
Question: My crystallization yield is very low. How can I improve it?
Answer: Low yield in crystallization often points to using too much solvent or the compound having significant solubility even in the cold solvent.
-
Minimizing Solvent Usage: The goal is to use the minimum amount of hot solvent to fully dissolve your compound. Using an excess will keep more of your product in solution upon cooling.
-
Mother Liquor Recovery: After filtering your initial crop of crystals, you can often recover more product from the filtrate (the "mother liquor"). Concentrate the mother liquor by carefully evaporating some of the solvent and then cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure and might require a separate recrystallization.[4]
-
Choosing the Right Solvent: The ideal recrystallization solvent is one in which your compound has high solubility at elevated temperatures and low solubility at low temperatures. If the solubility is still significant when cold, you will inherently have losses to the mother liquor. Experiment with different solvents to find the optimal one.
III. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine via the Williamson ether synthesis?
A1: Based on the likely synthesis from 2,3-dichloropyridine and ethylene glycol, you should be vigilant for the following:
-
Unreacted Starting Materials: 2,3-dichloropyridine and residual ethylene glycol.
-
Mono-alkylation Product: The intermediate where ethylene glycol has reacted with only one of the chloro-positions on the pyridine ring.
-
Regioisomers: Depending on the reaction conditions, there is a possibility of forming the 7-chloro isomer, although the 8-chloro isomer is generally expected to be the major product due to the electronics of the pyridine ring.
-
Ethylene Glycol-Related Impurities: Commercial ethylene glycol can contain impurities like diethylene glycol, which could lead to the formation of larger ring byproducts.[5]
Q2: What are the recommended HPLC conditions for analyzing the purity of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine?
A2: A reverse-phase HPLC method is generally suitable for this type of molecule. Here is a good starting point for method development:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust choice.
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing a small amount of an additive like 0.1% formic acid or ammonium acetate to improve peak shape for the basic pyridine nitrogen.
-
Example Gradient: Start with a higher percentage of water and gradually increase the percentage of acetonitrile over 10-15 minutes. For example, 95:5 A:B to 5:95 A:B.
-
Detection: UV detection at a wavelength around 254 nm or 280 nm should provide a good response. For more definitive identification of impurities, an LC-MS system is invaluable.[6]
Q3: What are the expected spectral characteristics (NMR, MS) for pure 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine?
-
¹H NMR (in CDCl₃):
-
You would expect two signals in the aromatic region corresponding to the two protons on the pyridine ring. These would likely appear as doublets due to coupling to each other.
-
In the aliphatic region, you would expect two signals for the -OCH₂CH₂O- protons. These would likely appear as multiplets or triplets, integrating to 2 protons each.
-
-
¹³C NMR (in CDCl₃):
-
You would expect to see 7 distinct carbon signals. Five signals in the aromatic/heteroaromatic region and two signals in the aliphatic region for the dioxino ring carbons.
-
-
Mass Spectrometry (EI or ESI+):
-
The molecular ion peak [M]⁺ (for EI) or [M+H]⁺ (for ESI) should be observed at m/z 171.58.
-
A characteristic isotopic pattern for one chlorine atom should be visible, with a peak at [M+2] that is approximately one-third the intensity of the main molecular ion peak.
-
IV. Visualization of Purification Workflow
The following diagram illustrates a typical workflow for the purification and analysis of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine.
Caption: A logical workflow for the purification of the target compound.
V. Troubleshooting Decision Tree
This diagram provides a decision-making framework for addressing common purification issues.
Caption: A decision tree for troubleshooting common purification problems.
VI. References
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?[Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
IGNOU. (n.d.). Recrystallization. [Link]
-
Kushnir, M. M., et al. (2008). Analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives by liquid chromatography electrospray tandem mass spectrometry. Journal of Chromatography B, 867(1), 51-59. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Nageswara Rao, R., & Nagaraju, V. (2010). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of pharmaceutical and biomedical analysis, 53(3), 637-643. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?[Link]
-
Al-Ostoot, F. H., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Bioorganic Chemistry, 145, 107069. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
-
AZoM. (2022). Detecting Ethylene Glycol and Diethylene Glycol Impurities. [Link]
Sources
- 1. 8-Chloro-2,3-dihydro- 1,4 dioxino 2,3-b pyridine AldrichCPR 156840-59-4 [sigmaaldrich.com]
- 2. 8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine, CasNo.156840-59-4 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. azom.com [azom.com]
- 6. quora.com [quora.com]
"stability issues of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine under different conditions"
Welcome to the technical support center for 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice regarding the stability of this heterocyclic compound. While specific experimental data on this exact molecule is limited in public literature, this document synthesizes established principles of heterocyclic chemistry and forced degradation studies to anticipate and address potential stability challenges.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine that might influence its stability?
A1: The stability of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine is influenced by three key structural motifs:
-
Chlorinated Pyridine Ring: The electron-withdrawing nature of the chlorine atom and the nitrogen atom in the pyridine ring can make the molecule susceptible to nucleophilic substitution reactions.[4][5][6] Halogenated pyridines are also known to be more resistant to microbial degradation compared to unsubstituted pyridine.[4][6]
-
Dioxino Ring: The ether linkages in the 2,3-dihydro-1,4-dioxino ring are potential sites for hydrolytic cleavage, particularly under strong acidic or basic conditions.
-
Fused Heterocyclic System: The overall aromaticity and electron distribution of the fused ring system will dictate its susceptibility to oxidative and photolytic degradation.[7][8][9][10][11]
Q2: How is this compound likely to behave under acidic or basic conditions?
A2: Under strong acidic conditions, protonation of the pyridine nitrogen may occur, potentially increasing the compound's solubility in aqueous media. However, this may also render the dioxino ring more susceptible to hydrolysis. Under strong basic conditions, nucleophilic attack on the pyridine ring, potentially leading to displacement of the chloro group or ring-opening of the dioxino moiety, is a possibility.
Q3: Is 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine expected to be sensitive to light?
A3: Yes, N-heterocyclic compounds, in general, can be susceptible to photolytic degradation.[7][8][9][10][11][12] Exposure to UV or even high-intensity visible light could induce photochemical reactions, leading to the formation of degradants.[7][8][9][10][11] Therefore, it is recommended to handle and store the compound in amber vials or otherwise protected from light.[12]
Q4: What is the likely impact of temperature on the stability of this compound?
Q5: How might oxidizing agents affect the stability of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine?
A5: Oxidative degradation is a common pathway for N-heterocycles.[19][20][21][22] The pyridine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products. The presence of the electron-rich dioxino ring may also be a target for oxidation. Forced degradation studies using agents like hydrogen peroxide are necessary to assess this vulnerability.[1]
Troubleshooting Guide for Stability Studies
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid degradation in control samples (time zero). | 1. Contaminated solvent or glassware.2. Instability during sample preparation (e.g., exposure to light or elevated temperature).3. Highly reactive compound. | 1. Use fresh, high-purity solvents and meticulously clean glassware.2. Prepare samples under controlled conditions (e.g., in a dark room or under yellow light, on an ice bath).3. Re-evaluate the initial purity of the compound. |
| Inconsistent results between replicate experiments. | 1. Inhomogeneous sample.2. Inconsistent stress conditions (temperature, light intensity, pH).3. Variability in analytical method. | 1. Ensure the compound is fully dissolved and the solution is homogeneous before aliquoting.2. Calibrate and monitor all stress-inducing equipment.3. Validate the analytical method for precision and robustness. |
| Mass balance is not achieved (sum of degradants and remaining parent compound is <95%). | 1. Formation of non-chromophoric degradants.2. Formation of volatile degradants.3. Adsorption of the compound or degradants onto container surfaces. | 1. Use a universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) in addition to UV.2. Use headspace GC-MS to analyze for volatile compounds.3. Use silanized glassware or polypropylene tubes to minimize adsorption. |
| No degradation observed under any stress condition. | 1. Compound is highly stable.2. Stress conditions are not harsh enough. | 1. This is a positive result, but consider if the conditions were truly representative.2. Increase the duration of the study, the concentration of the stressor (e.g., acid, base, oxidant), or the temperature. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to assess the intrinsic stability of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine.[1][2][3]
1. Sample Preparation:
- Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
- Ensure the stock solution is protected from light and stored at a low temperature (e.g., 4°C) when not in use.
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix the stock solution with 3% and 30% hydrogen peroxide. Keep at room temperature for 24 hours.
- Thermal Degradation: Expose the solid compound and the stock solution to 80°C for 48 hours.
- Photolytic Degradation: Expose the stock solution to UV light (254 nm and 365 nm) and visible light for a defined period (e.g., as per ICH Q1B guidelines).
3. Sample Analysis:
- At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
- Neutralize the acidic and basic samples.
- Dilute all samples to a suitable concentration for analysis.
- Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).[23]
- Characterize the degradation products using LC-MS and/or NMR spectroscopy.[23][24]
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Column and Mobile Phase Screening:
- Screen various C18 and other reverse-phase columns.
- Test different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values.
2. Method Optimization:
- Optimize the gradient, flow rate, and column temperature to achieve good separation between the parent compound and all observed degradation products.
3. Method Validation:
- Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Hypothetical degradation pathways of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine.
Caption: Experimental workflow for a forced degradation study.
References
- New photostabilizers for poly (vinyl chloride) derived from heterocyclic compounds. (n.d.).
- Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
- Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022).
- A plausible mechanism for the oxidation of N‐heterocycles. (n.d.).
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025). ACD/Labs.
- Overview Of Degradation Studies For Pharmaceutical Drug Candid
- Theoretical study on the thermal decomposition of pyridine. (2025).
- Formation and photostability of N-heterocycles in space I. The effect of nitrogen on the photostability of small aromatic molecules. (n.d.).
- Formation and photostability of N-heterocycles in space. (n.d.). Astronomy & Astrophysics.
- Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone. (n.d.).
- Chloropyridine: Common isomorphs, synthesis, reactions and applic
- Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. (n.d.). Canadian Science Publishing.
- Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules. (n.d.). Astronomy & Astrophysics.
- Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. (2019). ACS Sustainable Chemistry & Engineering.
- Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon m
- Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. (2023). Canadian Journal of Chemistry.
- Photostability of N@C. (2025).
- A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors. (n.d.).
- Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. (2009). Drug Metabolism and Disposition.
- 2-Chloropyridine. (n.d.). Wikipedia.
- Analytical Techniques In Stability Testing. (2025).
- Analytical Techniques for the Assessment of Drug Stability. (n.d.).
Sources
- 1. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. acdlabs.com [acdlabs.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempanda.com [chempanda.com]
- 5. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 7. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 8. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]
- 9. aanda.org [aanda.org]
- 10. Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules | Astronomy & Astrophysics (A&A) [aanda.org]
- 11. researchgate.net [researchgate.net]
- 12. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 13. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. researchgate.net [researchgate.net]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. researchgate.net [researchgate.net]
- 20. Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 23. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Purification of Chlorinated Pyridine Derivatives
Welcome to the Technical Support Center for the purification of chlorinated pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common and alternative purification methods. As these compounds are crucial intermediates in pharmaceuticals and agrochemicals, achieving high purity is paramount for successful downstream applications.[1][2][3][4] This resource moves beyond standard column chromatography to explore a range of techniques, offering practical, field-proven insights to overcome purification challenges.
Part 1: Troubleshooting Common Purification Issues
This section addresses frequent problems encountered during the purification of chlorinated pyridine derivatives in a question-and-answer format.
Question 1: My chlorinated pyridine derivative is co-eluting with a non-polar impurity during normal-phase flash chromatography. How can I improve the separation?
Answer: Co-elution of non-polar impurities is a common challenge. Here’s a systematic approach to troubleshoot this issue:
-
Optimize the Solvent System:
-
Decrease Solvent Polarity: A gradual decrease in the polarity of the mobile phase can enhance the resolution between your target compound and non-polar impurities. For instance, if you are using a hexane/ethyl acetate gradient, try reducing the percentage of ethyl acetate.
-
Introduce a Different Solvent: Sometimes, a simple binary system is insufficient. Introducing a third solvent with a different selectivity, such as dichloromethane or toluene, can alter the interactions with the stationary phase and improve separation.
-
-
Consider an Alternative Stationary Phase:
-
If optimizing the mobile phase is unsuccessful, switching to a different stationary phase can provide the necessary selectivity. Consider using alumina (for basic compounds) or a bonded-phase silica gel (like cyano or diol) which can offer different interaction mechanisms compared to standard silica.[5]
-
Question 2: I'm observing degradation of my chlorinated pyridine derivative on the silica gel column. What are the likely causes and solutions?
Answer: Degradation on silica gel is often due to the acidic nature of the stationary phase, which can lead to hydrolysis or other unwanted reactions with sensitive chlorinated pyridines.
-
Neutralize the Silica Gel: Before packing the column, you can prepare a slurry of silica gel in your mobile phase and add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), to neutralize the acidic silanol groups.[5]
-
Use a Deactivated Stationary Phase: Commercially available end-capped or deactivated silica gels are less acidic and can significantly reduce on-column degradation.
-
Switch to Alumina: Alumina is a basic stationary phase and can be an excellent alternative for purifying acid-sensitive compounds.
-
Minimize Residence Time: A faster flow rate can reduce the time your compound spends on the column, thereby minimizing the opportunity for degradation. However, this may come at the cost of resolution.
Question 3: After purification, I have low recovery of my chlorinated pyridine derivative. What are the potential reasons?
Answer: Low recovery can be attributed to several factors:
-
Irreversible Adsorption: Your compound may be strongly and irreversibly binding to the stationary phase. This is more common with highly polar or basic compounds on acidic silica. Using a less acidic stationary phase or adding a competing base to the mobile phase can mitigate this.
-
On-Column Degradation: As discussed in the previous question, degradation can lead to a loss of the desired product.
-
Incomplete Elution: The mobile phase may not be strong enough to elute your compound completely. A gradual increase in solvent polarity towards the end of the purification run can help wash off any remaining product.
-
Precipitation on the Column: If the solubility of your compound in the mobile phase is limited, it might precipitate on the column, especially at the point of injection where the concentration is highest. Ensure your sample is fully dissolved in the initial mobile phase before loading.
Part 2: Alternative Purification Methodologies: FAQs and Protocols
This section explores alternative purification techniques that can be more effective or efficient than traditional flash chromatography for chlorinated pyridine derivatives.
Recrystallization
Recrystallization is a powerful and often overlooked technique for purifying solid compounds. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[6]
FAQ 1: How do I choose the right solvent for recrystallizing my chlorinated pyridine derivative?
Answer: The ideal recrystallization solvent should meet the following criteria[6]:
-
High solubility at elevated temperatures and low solubility at room or lower temperatures.
-
Impurities should be either highly soluble or insoluble in the solvent at all temperatures.
-
The solvent should not react with your compound.
-
It should be volatile enough to be easily removed from the purified crystals.
A common starting point for chlorinated pyridines is a mixed solvent system, such as ethanol/water or acetonitrile/water, as these can be fine-tuned to achieve the desired solubility profile.[7]
Experimental Protocol: Recrystallization of 2,6-Dichloropyridine
-
Dissolution: In a flask, dissolve the crude 2,6-dichloropyridine in a minimal amount of hot 95% ethanol. Add the solvent portion-wise until the solid is fully dissolved at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent (the same solvent system used for recrystallization) to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
A patent for a separation process of chloropyridine products also describes using a 70-95% aqueous ethanol solution for recrystallization.[8]
Supercritical Fluid Chromatography (SFC)
SFC is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[9] It is particularly advantageous for separating and purifying chiral compounds and for compounds that are sensitive to high temperatures. SFC is considered a "green" technology due to the reduced use of organic solvents.[10]
FAQ 2: When should I consider using SFC for purifying my chlorinated pyridine derivative?
Answer: SFC is an excellent choice in the following scenarios:
-
Chiral Separations: SFC is a leading technique for the separation of enantiomers.
-
Thermally Labile Compounds: The low operating temperatures in SFC minimize the risk of thermal degradation.
-
High-Throughput Purification: SFC often allows for faster separations and re-equilibration times compared to HPLC.[9]
-
Orthogonal Separation: When other chromatographic methods fail to provide adequate separation, the different selectivity of SFC can be beneficial.[10]
Experimental Protocol: General SFC Purification of a Chlorinated Pyridine Derivative
-
Column Selection: A common starting point is a 2-ethylpyridine or a bare silica column.[11][12]
-
Mobile Phase Preparation: The mobile phase typically consists of supercritical CO2 and a polar organic modifier, such as methanol or ethanol, to increase the mobile phase strength.[10] Additives like formic acid or isopropylamine may be used to improve peak shape for acidic or basic compounds, respectively.[12]
-
System Parameters:
-
Gradient Elution: Start with a low percentage of the organic modifier and gradually increase it to elute the compounds. For example, a gradient of 5% to 40% methanol in CO2 over 10 minutes.
-
Detection: UV detection is commonly used, with the wavelength set to an absorbance maximum of the chlorinated pyridine derivative (e.g., 240 nm).[11]
Ion-Exchange Chromatography (IEC)
IEC separates molecules based on their net charge.[13] For pyridine derivatives, which are basic, cation-exchange chromatography is a viable purification method.
FAQ 3: My chlorinated pyridine derivative has several closely related basic impurities. Would ion-exchange chromatography be a suitable purification method?
Answer: Yes, ion-exchange chromatography can be highly effective for separating compounds with small differences in their pKa values. The separation is based on the differential binding affinity of the protonated pyridine derivatives to the negatively charged stationary phase.[13] By carefully controlling the pH and ionic strength of the mobile phase, you can achieve very fine separations.
Experimental Protocol: Cation-Exchange Purification of a Chlorinated Pyridine Derivative
-
Column Selection: Choose a strong or weak cation-exchange column. A common choice is a resin with sulfonate functional groups.[13]
-
Buffer Preparation: Prepare a buffer system that will maintain the pH below the pKa of your chlorinated pyridine derivative to ensure it is protonated. An ammonium acetate or phosphate buffer is a good starting point.
-
Sample Loading: Dissolve your sample in the initial mobile phase (low ionic strength buffer) and load it onto the equilibrated column.
-
Elution: Elute the bound compounds by increasing the ionic strength of the mobile phase (e.g., by creating a gradient with a higher concentration of the buffer salt) or by changing the pH.
-
Detection: UV detection is typically used.
Extractive Distillation
Extractive distillation is a technique used to separate components with close boiling points or those that form azeotropes.[14] It involves adding a high-boiling solvent (the extractive agent) to the mixture, which alters the relative volatilities of the components, allowing for their separation by distillation.[14][15]
FAQ 4: I have a mixture of chlorinated pyridines with very similar boiling points. Can extractive distillation be used to separate them?
Answer: Extractive distillation is a potential solution, particularly on an industrial scale. The key is to find an extractive agent that selectively interacts with one of the components, thereby increasing its relative volatility. For instance, in the separation of pyridine and water, which form an azeotrope, agents like isophorone and sulfolane have been shown to be effective.[14] A patent also describes the use of bisphenol as an extractive distillation solvent for pyridine-water azeotropes.[15] While less common in a laboratory setting for small-scale purifications, it is a powerful technique for large-scale separations.
Part 3: Data and Workflow Visualizations
Table 1: Comparison of Alternative Purification Methods for Chlorinated Pyridine Derivatives
| Method | Principle of Separation | Best Suited For | Advantages | Disadvantages |
| Recrystallization | Differential solubility | Crystalline solids | High purity, scalable, cost-effective | Only applicable to solids, can have lower yield |
| Supercritical Fluid Chromatography (SFC) | Partitioning between a supercritical fluid mobile phase and a stationary phase | Chiral compounds, thermally labile compounds, high-throughput purification | Fast, "green," unique selectivity | Requires specialized equipment |
| Ion-Exchange Chromatography (IEC) | Differential binding based on net charge | Ionic or ionizable compounds, separation of closely related basic impurities | High resolution, high capacity | Limited to charged molecules, requires buffered mobile phases |
| Extractive Distillation | Alteration of relative volatilities | Separation of azeotropes and close-boiling mixtures | Suitable for large-scale industrial applications | Requires a suitable extractive agent, less common for lab-scale purification |
Workflow Diagram: Selecting a Purification Method
Caption: A decision tree to guide the selection of an appropriate purification method.
References
- Benchchem. (n.d.). Managing impurities in 2-Chloropyridine-3-boronic acid starting material.
- Google Patents. (n.d.). US5100514A - Separation of pyridine from water by extractive distillation.
- Google Patents. (n.d.). US3804722A - Extractive distillation of pyridine-water azeotrope with a bisphenol.
- LookChem. (n.d.). Purification of Pyridine - Chempedia.
- ACS Publications. (2015). Design and Control of a Hybrid Extraction–Distillation System for the Separation of Pyridine and Water. Industrial & Engineering Chemistry Research.
- Google Patents. (n.d.). CN1245167A - Process for separating chloropyridine product.
- Benchchem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
- Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Google Patents. (n.d.). US4256894A - Preparation of chlorinated pyridines.
- MavMatrix. (n.d.). SUPERCRITICAL FLUID CHROMATOGRAPHY - MASS SPECTROMETRY (SFE-SFC-MS) METHOD DEVELOPMENT FOR ONLIN.
- Semantic Scholar. (n.d.). Paper Chromatography of Pyridine Derivatives.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- PubMed. (1999). Packed-column supercritical fluid chromatography for the purity analysis of clevidipine, a new dihydropyridine drug.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of 4-Amino-3-chloropyridine N-oxide.
- PubMed. (2001). Optimization of separation and migration behavior of chloropyridines in micellar electrokinetic chromatography.
- MDPI. (n.d.). Exploring the Application of Advanced Chromatographic Methods to Characterize the Surface Physicochemical Properties and Transition Phenomena of Polystyrene-b-poly(4-vinylpyridine).
- ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
- Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.
- ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
- Chemistry LibreTexts. (2024). Ion-Exchange Chromatography.
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
- Analytical Sciences. (2010). Separation of Inorganic Anions on a Pyridine Stationary Phase in Ion Chromatography.
- PMC - NIH. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates.
- Analyst (RSC Publishing). (n.d.). Simultaneous ion-exclusion chromatography and cation-exchange chromatography of anions and cations in environmental water samples on a weakly acidic cation-exchange resin by elution with pyridine-2,6-dicarboxylic acid.
- PubMed. (2008). Pharmaceutical analysis by supercritical fluid chromatography: Optimization of the mobile phase composition on a 2-ethylpyridine column.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- MDPI. (n.d.). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatog.
- Teledyne Labs. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?.
- National Toxicology Program. (n.d.). 2-Chloropyridine.
- Wikipedia. (n.d.). 2-Chloropyridine.
- PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
- MDPI. (n.d.). Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients.
- Promega. (2018). When your his-tagged constructs don't bind—troubleshooting your protein purification woes.
- University of Michigan Library. (n.d.). Selective halogenation of pyridines and diazines via unconventional intermediates.
- PMC. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
- GoldBio. (n.d.). Troubleshooting: Purification of a Tagged Protein.
- Thermo Fisher Scientific. (n.d.). Ion Chromatography Troubleshooting Guide - Resolving IC Analysis Issues.
- Santai Technologies. (n.d.). The Purification of Porphyrins by SepaBeanTM machine.
- Dutscher. (n.d.). Protein purification troubleshooting guide.
Sources
- 1. chempanda.com [chempanda.com]
- 2. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 3. mountainscholar.org [mountainscholar.org]
- 4. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mt.com [mt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN1245167A - Process for separating chloropyridine product - Google Patents [patents.google.com]
- 9. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 10. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 11. Packed-column supercritical fluid chromatography for the purity analysis of clevidipine, a new dihydropyridine drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmaceutical analysis by supercritical fluid chromatography: Optimization of the mobile phase composition on a 2-ethylpyridine column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. US5100514A - Separation of pyridine from water by extractive distillation - Google Patents [patents.google.com]
- 15. US3804722A - Extractive distillation of pyridine-water azeotrope with a bisphenol - Google Patents [patents.google.com]
Technical Support Center: Scale-Up Synthesis of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine
This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the scale-up synthesis of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine. The content is structured to address common challenges through a troubleshooting guide and frequently asked questions, grounded in established chemical principles and process safety.
Synthetic Pathway Overview
The synthesis of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine is typically achieved via a nucleophilic aromatic substitution (SNA_r_) and cyclization reaction. The most common route involves the condensation of a dichloropyridine precursor with ethylene glycol in the presence of a strong base. The general pathway is outlined below.
Caption: General synthetic workflow for 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Step 2: Cyclization Reaction
Q1: My cyclization reaction has stalled or is showing very low conversion. What are the likely causes and how can I resolve this?
A1: Low conversion is a frequent issue during scale-up. The primary causes are often related to the base, solvent, or temperature.
-
Causality & Explanation:
-
Insufficient Base Strength/Reactivity: The reaction involves two nucleophilic substitution steps. The first deprotonates ethylene glycol, and the second deprotonates the intermediate mono-alkoxy alcohol for the final ring closure. While bases like potassium carbonate (K₂CO₃) can work, stronger bases like sodium hydride (NaH) are often more effective, especially for the second, more sterically hindered cyclization step. On a large scale, the surface area and quality of the base become critical.
-
Water Contamination: Protic contaminants like water will quench strong bases (especially NaH), reducing their effective stoichiometry. Solvents and reagents must be rigorously dried before use.
-
Inadequate Temperature: While higher temperatures increase reaction rates, they can also promote side reactions. An optimal temperature must be found that allows for a reasonable reaction time without significant byproduct formation. Reaction calorimetry is advised during scale-up to understand the thermal profile.[1]
-
-
Troubleshooting Steps & Solutions:
-
Verify Reagent Quality: Ensure ethylene glycol and the chosen solvent (e.g., DMF, DMSO) are anhydrous.
-
Evaluate the Base: If using K₂CO₃, ensure it is finely powdered and dry. Consider switching to a stronger base like NaH. If using NaH, ensure it is a fresh, high-quality dispersion.
-
Optimize Temperature: Incrementally increase the reaction temperature (e.g., in 5-10°C steps) while monitoring the reaction by HPLC or GC. Be aware of the potential for exothermic events.
-
Check Stoichiometry: Ensure at least two equivalents of base are used per equivalent of the dichloropyridine precursor to drive both deprotonation steps.
-
Q2: I'm observing a significant amount of a dark, tar-like polymeric byproduct. What causes this and how can it be minimized?
A2: Polymerization is a classic competing reaction in processes involving difunctional reagents like ethylene glycol.
-
Causality & Explanation:
-
The deprotonated ethylene glycol can react intermolecularly with multiple molecules of the dichloropyridine precursor instead of cyclizing intramolecularly. This is particularly problematic at high concentrations, which are common in scale-up batches. The resulting oligomers and polymers are often dark and difficult to remove.
-
-
Troubleshooting Steps & Solutions:
-
Employ High-Dilution Principles: While using large solvent volumes is not always economical, the principle can be mimicked using "pseudo-dilution." This involves the slow, controlled addition of one reagent (e.g., a solution of the dichloropyridine) to the mixture of ethylene glycol and base. This maintains a low instantaneous concentration of the dichloropyridine, favoring the intramolecular cyclization.
-
Control Temperature: Runaway temperatures can accelerate polymerization. Ensure adequate reactor cooling and controlled heating.
-
Optimize Base Addition: Add the base portion-wise or as a slurry to better control the initial exotherm and the concentration of the reactive nucleophile.
-
| Parameter | Laboratory Scale (Typical) | Scale-Up Consideration | Recommended Action |
| Concentration | 0.5 - 1.0 M | High concentration favors intermolecular side reactions. | Implement slow addition of the limiting reagent to maintain pseudo-dilution. |
| Base Addition | All at once | Can cause a large initial exotherm and localized high pH. | Add base in portions or as a controlled slurry feed. |
| Temperature | Mantle heating | Potential for hotspots and runaway reaction. | Use a jacketed reactor with controlled heating/cooling and perform safety testing.[1] |
Step 3: Work-up and Purification
Q3: My product is difficult to purify. Column chromatography is not viable for my batch size. What are my options?
A3: Relying on chromatography for multi-kilogram batches is inefficient. The focus should shift to crystallization or extractive methods.
-
Causality & Explanation:
-
Crude reaction mixtures often contain unreacted starting materials, the mono-substituted intermediate, and polymeric byproducts. These impurities may have polarities similar to the desired product, complicating purification.
-
-
Troubleshooting Steps & Solutions:
-
Acid-Base Extraction: The product contains a basic pyridine nitrogen. After quenching the reaction, the crude material can be dissolved in a non-polar organic solvent (e.g., toluene, MTBE) and washed with water to remove inorganic salts and polar solvents like DMF. Subsequently, an aqueous acid wash (e.g., dilute HCl) will extract the product into the aqueous phase as a hydrochloride salt, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the free base, which is then filtered or extracted.[2]
-
Recrystallization: This is the most effective method for achieving high purity at scale. A solvent screen is essential.
-
Procedure: Dissolve the crude product in a suitable solvent (e.g., isopropanol, ethanol, toluene, ethyl acetate) at an elevated temperature to achieve saturation.
-
Cooling: Allow the solution to cool slowly to form well-defined crystals. A controlled cooling profile is crucial for purity.
-
Isolation: Filter the crystals and wash with a small amount of cold solvent to remove residual mother liquor.
-
-
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns during the scale-up of this synthesis?
A: The main hazards are:
-
Use of Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water, releasing flammable hydrogen gas. It must be handled under an inert atmosphere (Nitrogen or Argon).
-
Exothermic Reactions: The reaction of NaH with ethylene glycol and the subsequent cyclization can be highly exothermic. Proper temperature control and emergency cooling capabilities are essential. Reaction calorimetry is strongly recommended to determine the heat of reaction before scaling up.[1]
-
Chlorinated Pyridines: Many chlorinated aromatic compounds are toxic and can cause skin and respiratory irritation.[3] Appropriate Personal Protective Equipment (PPE), including gloves, lab coats, and safety glasses, is mandatory. All operations should be performed in a well-ventilated fume hood or a contained reactor system.
-
Solvent Hazards: Solvents like DMF and DMSO have their own health risks and require careful handling.
Q: How can I effectively monitor the reaction's progress?
A: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative checks at the bench to see the disappearance of starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It can accurately track the consumption of reactants and the formation of the product and byproducts, allowing for precise determination of reaction completion.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and confirming the mass of the desired product.
Q: Are there alternative, more "green" solvents I can use instead of DMF or DMSO?
A: While DMF and DMSO are effective, they are under increasing regulatory scrutiny. Potential alternatives for nucleophilic aromatic substitution include:
-
Cyclopentyl methyl ether (CPME): A greener alternative to other ether solvents.
-
N-Butylpyrrolidinone (NBP): A polar aprotic solvent with a better safety profile than DMF.
-
Phase-Transfer Catalysis (PTC): Using a PTC system (e.g., a quaternary ammonium salt) with a less hazardous solvent like toluene might facilitate the reaction, although this would require significant process development.
Detailed Experimental Protocol (Illustrative Example)
Reaction: Cyclization of 2,3,5-Trichloropyridine with Ethylene Glycol
Disclaimer: This protocol is for illustrative purposes. All scale-up operations must be preceded by a thorough hazard analysis.
-
Reactor Preparation: A 50 L jacketed glass reactor, equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet, is rendered inert by purging with dry nitrogen.
-
Reagent Charging: Charge sodium hydride (1.2 kg, 60% dispersion in mineral oil, ~30 mol) into the reactor, followed by anhydrous Dimethylformamide (DMF, 20 L).
-
Nucleophile Addition: A solution of anhydrous ethylene glycol (1.0 kg, ~16 mol) in anhydrous DMF (5 L) is added dropwise to the NaH slurry over 1-2 hours, maintaining the internal temperature below 25°C using the reactor cooling jacket. Vigorous hydrogen evolution will be observed.
-
Substrate Addition: Once hydrogen evolution ceases, a solution of 2,3,5-trichloropyridine (2.0 kg, ~11 mol) in anhydrous DMF (5 L) is added slowly to the reactor over 3-4 hours.
-
Reaction: The reaction mixture is heated to 80-90°C and stirred for 12-24 hours. The reaction progress is monitored by HPLC until the starting material is <1% of the total peak area.
-
Quenching: The reactor is cooled to 0-5°C. The reaction is carefully quenched by the slow, dropwise addition of isopropanol (2 L) to destroy any excess NaH, followed by the slow addition of water (10 L).
-
Work-up & Isolation: The quenched reaction mixture is transferred to an extraction vessel and diluted with toluene (20 L). The organic layer is separated, and the aqueous layer is extracted again with toluene (2 x 10 L). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude solid is subjected to recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine.
Caption: A logical workflow for troubleshooting low yield in the cyclization reaction.
References
- WO2014198278A1: A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- CN106008330A: Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.
-
EP 0009212 B1: Process for producing 2-chloro-5-trichloromethylpyridine. European Patent Office. [Link]
- CN104557683B: The preparation method of 2,3-bis-chloro-5-trifluoromethylpyridines.
- Synthesis method of 2-chloro-5-chloromethyl pyridine.
-
8-Chloro-2, 3-dihydro-[4][5]dioxino[2, 3-b]pyridine, 1 gram. CP Lab Safety. [Link]
-
Safety Data Sheet: Pyridine. Carl ROTH. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. ResearchGate. [Link]
-
Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]
-
PYRIDINE FOR SYNTHESIS. Loba Chemie. [Link]
- CN108610288B: Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 5. 8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine, CasNo.156840-59-4 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
Technical Support Center: Degradation of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine
Introduction: This guide addresses the chemical stability and potential degradation pathways of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine. As a specialized heterocyclic compound, direct, comprehensive degradation studies are not widely published. Therefore, this document provides a predictive framework based on established principles of organic chemistry and data from structurally analogous compounds, such as chloropyridines and dioxins. It is designed to help researchers anticipate stability issues, troubleshoot degradation-related experimental artifacts, and design robust analytical and developmental workflows.
Section 1: Chemical Profile and Stability Assessment
Q1: What are the fundamental chemical properties and recommended storage conditions for 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine?
8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine is a halogenated heterocyclic solid at room temperature.[1] Its core structure consists of a pyridine ring fused with a dihydrodioxin ring, conferring a unique electronic and steric profile.
Key Structural Features Influencing Stability:
-
Pyridine Ring: An electron-deficient aromatic system. The nitrogen atom can act as a base or nucleophile.
-
C-Cl Bond: The chloro-substituent on the pyridine ring is a potential site for nucleophilic substitution or photolytic cleavage.
-
Dihydrodioxin Ring: Contains two ether (C-O-C) linkages, which are generally stable but can be susceptible to cleavage under harsh acidic or oxidative conditions.
Summary of Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₆ClNO₂ | [1] |
| Molecular Weight | 171.58 g/mol | [1] |
| Physical Form | Solid | |
| CAS Number | 156840-59-4 | [1] |
| Storage | Room temperature, protected from light and moisture. |[1] |
For long-term stability, especially for analytical standards, storage in an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidative degradation.
Section 2: Troubleshooting Potential Degradation Pathways
This section explores the most probable degradation scenarios you might encounter during experimentation.
Photodegradation
Q2: My solution of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine shows decreasing purity when exposed to laboratory light. What is the likely degradation mechanism?
The most probable cause is photodegradation, a common pathway for chlorinated aromatic compounds. The energy from UV or even high-intensity visible light can induce cleavage of the carbon-chlorine bond. Studies on analogous compounds like 2-chloropyridine and 3-chloropyridine confirm their susceptibility to photolytic degradation, which can lead to a variety of products.[3][4]
The primary mechanism likely involves the homolytic cleavage of the C-Cl bond to form a pyridinyl radical. This highly reactive intermediate can then participate in several downstream reactions:
-
Dechlorination: The radical can abstract a hydrogen atom from the solvent, leading to the formation of 2,3-dihydro-dioxino[2,3-b]pyridine.
-
Hydroxylation: The radical can react with water or hydroxyl radicals to form hydroxylated derivatives.
-
Dimerization/Polymerization: Radicals can combine to form higher molecular weight impurities.
Furthermore, studies have shown that photolytic treatment of chloropyridines can generate intermediates that are potentially more toxic than the parent compound, highlighting the importance of preventing this degradation pathway.[4]
Predicted Photodegradation Pathway Diagram
Caption: Predicted Phase I and Phase II metabolic pathways.
Section 3: Analytical Workflow for Degradation Studies
Q5: How should I structure an experiment to identify and quantify the degradation products of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine?
A systematic approach using forced degradation (stress testing) followed by chromatographic analysis is the industry standard. This allows you to understand the compound's liabilities and develop stability-indicating analytical methods.
Experimental Workflow Diagram
Caption: General workflow for a comprehensive degradation study.
References
-
CP Lab Safety. 8-Chloro-2,3-dihydro-d[1][2]ioxino[2,3-b]pyridine, 1 gram. [Link]
-
ResearchGate. Formation of the pyridine-analogue of 2,3,7,8-TCDD by thermal treatment of chlorpyrifos, chlorpyrifos-methyl and their major degradation product 3,5,6-trichloro-2-pyridinol. [Link]
-
MDPI. Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. [Link]
-
ResearchGate. Microbial Degradation of Pyridine by Co-culture of Two Newly Isolated Strains, Arthrobacter sp. Strain PDC-1 and Rhodococcus sp. Strain HPD-2. [Link]
-
ResearchGate. A comparative study of photocatalytic degradation of 3-chloropyridine under UV and solar light by homogeneous (photo-Fenton) and heterogeneous (TiO2) photocatalysis. [Link]
-
PubMed. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. [Link]
-
ResearchGate. Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria. [Link]
-
PubChem. 8-Chloro-5,6-dihydro-11H-benzoc[5][6]yclohepta[1,2-b]pyridin-11-one. [Link]
-
NIH. Microbial metabolism of the pyridine ring. Metabolism of 2- and 3-hydroxypyridines by the maleamate pathway in Achromobacter sp. [Link]
-
MDPI. Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. [Link]
-
PubMed. Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML. [Link]
- Google Patents. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
-
ResearchGate. Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML. [Link]
-
ResearchGate. Degradation of Chloronitrobenzenes by a Coculture of Pseudomonas putida and a Rhodococcus sp. [Link]
-
PubMed Central. Thermal decomposition of [Co(en)3][Fe(CN)6]∙ 2H2O: Topotactic dehydration process, valence and spin exchange mechanism elucidation. [Link]
-
ResearchGate. Biodegradation of 3,5,6-trichloro-2-pyridinol by Cupriavidus sp. DT-1 in liquid and soil enviroments. [Link]
-
ResearchGate. Thermal decomposition of 2,4,6-triazidopyridine. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine CAS#: 156840-59-4 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Synthetic Strategies for 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine
A Comparative Guide to the Synthetic Strategies for 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine
For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine, a molecule of interest for its potential applications in medicinal chemistry, presents a synthetic challenge that can be approached through several strategic pathways. This guide provides an in-depth comparative analysis of the most plausible synthetic methods for this target compound, grounded in established chemical principles and supported by experimental insights.
Introduction to the Target Molecule
8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine (CAS No. 156840-59-4) possesses a fused heterocyclic system that combines the structural features of a pyridine ring and a 1,4-dioxin ring.[3][4] The chloro-substituent on the pyridine ring offers a potential handle for further functionalization, making this scaffold an attractive starting point for the synthesis of a diverse library of compounds. The key to accessing this molecule lies in the efficient formation of the dioxin ring onto the pyridine core. This can be conceptually approached via nucleophilic substitution reactions, with the Williamson ether synthesis being a central theme.[1][2][5][6][7]
Comparative Analysis of Synthetic Methodologies
Method A: One-Pot Double Nucleophilic Aromatic Substitution from 2,3-Dichloropyridine
This approach is the most direct, aiming to form both ether linkages of the dioxin ring in a single step from a readily available starting material, 2,3-dichloropyridine.
Reaction Scheme:
Caption: One-pot synthesis via double SNAr.
Mechanistic Considerations:
The reaction proceeds via a double nucleophilic aromatic substitution (SNAr) mechanism.[8][9] The electron-withdrawing nature of the pyridine nitrogen atom makes the 2- and 4-positions particularly susceptible to nucleophilic attack.[10] In this case, the nucleophile is the dianion of ethylene glycol, formed in situ by a strong base. The first substitution of a chlorine atom by one of the alkoxides forms an intermediate, which then undergoes an intramolecular cyclization to displace the second chlorine atom, forming the dioxin ring.
The regioselectivity of the initial attack is a critical consideration. Nucleophilic attack on pyridine is generally favored at the 2- and 4-positions due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate.[10][11]
Causality Behind Experimental Choices:
-
Starting Material: 2,3-Dichloropyridine is a commercially available and logical starting material for this transformation.[12][13]
-
Reagent: Ethylene glycol serves as the two-carbon source for the dioxin ring.
-
Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or a moderately strong base like potassium carbonate (K2CO3) is required to deprotonate the ethylene glycol, generating the nucleophilic alkoxide.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal for SNAr reactions as it can solvate the cation of the base while leaving the nucleophile highly reactive.[5]
-
Temperature: Heat is typically required to overcome the activation energy for the disruption of the aromaticity of the pyridine ring during the formation of the Meisenheimer complex.[9]
Potential Challenges:
-
Polymerization: The dianion of ethylene glycol could potentially react with multiple molecules of 2,3-dichloropyridine, leading to polymer formation. This can be mitigated by using high dilution conditions or by slowly adding the dichloropyridine to the glycolate solution.
-
Incomplete Reaction: The second intramolecular cyclization might be slower than the initial intermolecular reaction, potentially leading to the formation of an open-chain intermediate as a significant byproduct.
Method B: Two-Step Synthesis from 2-Chloro-3-hydroxypyridine
This strategy involves a more controlled, stepwise formation of the dioxin ring, which may offer advantages in terms of yield and purity.
Reaction Scheme:
Caption: Two-step synthesis via sequential Williamson ether reactions.
Mechanistic Considerations:
-
Step 1: Intermolecular Williamson Ether Synthesis: The first step involves the deprotonation of the hydroxyl group of 2-chloro-3-hydroxypyridine to form a pyridinolate anion. This potent nucleophile then attacks one of the carbon atoms of 1,2-dichloroethane in a classic SN2 reaction to form the intermediate, 2-(2-chloroethoxy)-3-chloropyridine.
-
Step 2: Intramolecular Williamson Ether Synthesis (Cyclization): In the second step, a strong base is used to deprotonate the pyridine ring nitrogen, which is not the intended reaction. A more likely scenario is the direct intramolecular attack of the ether oxygen on the carbon bearing the second chlorine atom, facilitated by a base to neutralize the resulting acid. However, a more plausible pathway involves the initial formation of the pyridinolate, which then undergoes an intramolecular SNAr to displace the chlorine at the 2-position. A study on the synthesis of related dioxinopyridines starts from 2-chloro-3-pyridinol, suggesting this is a viable precursor.[14]
Causality Behind Experimental Choices:
-
Starting Material: 2-Chloro-3-hydroxypyridine is a key starting material, and its synthesis is documented.[15][16]
-
Reagents: 1,2-dichloroethane or 2-chloroethanol could be used as the source of the two-carbon bridge.
-
Bases: A weaker base like potassium carbonate is often sufficient for the first step to avoid deprotonation of other sites. A stronger base like sodium hydride or potassium tert-butoxide may be necessary for the final cyclization step to facilitate the intramolecular reaction.
-
Solvents: A variety of polar solvents can be used, with the choice often depending on the specific base and temperature requirements of each step.
Potential Advantages over Method A:
-
Higher Selectivity: The stepwise approach allows for better control over the reaction, minimizing the formation of polymeric byproducts.
-
Milder Conditions: The initial intermolecular step may proceed under milder conditions than the one-pot double substitution.
Quantitative Comparison of Synthetic Methods
| Parameter | Method A: One-Pot from 2,3-Dichloropyridine | Method B: Two-Step from 2-Chloro-3-hydroxypyridine |
| Starting Material | 2,3-Dichloropyridine | 2-Chloro-3-hydroxypyridine |
| Number of Steps | 1 | 2 |
| Key Reactions | Double Nucleophilic Aromatic Substitution | Williamson Ether Synthesis, Intramolecular Cyclization |
| Potential Yield | Moderate | Potentially Higher |
| Purity of Crude Product | Lower (risk of polymers) | Higher |
| Scalability | Potentially challenging due to side reactions | More straightforward to scale up |
| Key Reagents | Ethylene glycol, Strong Base (e.g., NaH) | 1,2-Dichloroethane, Weaker and Stronger Bases |
Detailed Experimental Protocols
Protocol for Method A (Hypothetical)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add dry N,N-dimethylformamide (DMF).
-
Add sodium hydride (60% dispersion in mineral oil, 2.2 equivalents) portion-wise at 0 °C.
-
Slowly add ethylene glycol (1.1 equivalents) via syringe.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 2,3-dichloropyridine (1.0 equivalent) in dry DMF dropwise over 1 hour.
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for Method B (Hypothetical)
Step 1: Synthesis of 2-(2-Chloroethoxy)-3-chloropyridine
-
To a solution of 2-chloro-3-hydroxypyridine (1.0 equivalent) in acetone, add potassium carbonate (1.5 equivalents) and 1,2-dichloroethane (1.2 equivalents).
-
Reflux the mixture and monitor the reaction by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude intermediate by column chromatography.
Step 2: Synthesis of 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine
-
To a solution of the intermediate from Step 1 in dry tetrahydrofuran (THF), add sodium hydride (1.2 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux, monitoring by TLC.
-
After completion, cool the reaction and quench with saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Conclusion and Outlook
Both proposed synthetic routes to 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine are chemically sound and based on established principles of organic synthesis. Method A offers a more convergent and potentially quicker route, but it may be plagued by lower yields and the formation of difficult-to-remove byproducts. Method B, the two-step approach, provides greater control and is more likely to deliver a cleaner product with a higher overall yield, making it the recommended route for laboratory-scale synthesis and for ensuring the purity of the final compound for subsequent applications. Further experimental validation is necessary to optimize the reaction conditions and fully assess the efficacy of each method.
References
-
The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
-
Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Williamson ether synthesis. (2023, November 29). In Wikipedia. [Link]
-
Nucleophilic aromatic substitution. (2023, December 12). In Wikipedia. [Link]
-
Nucleophilic Aromatic Substitutions. (2019, January 19). [Video]. YouTube. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (2017). Angewandte Chemie International Edition, 56(43), 13279–13283. [Link]
- Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. (2020). International Research Journal of Multidisciplinary Scope, 1(1), 12-17.
-
Synthesis of New Compounds Containing the 2,3-Dihydro[1][2]dioxino[2,3-b]pyridine Heterocyclic System as a Substructure. (2005). Tetrahedron, 61(23), 5545-5552. [Link]
-
8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine. (n.d.). Zhejiang Jiuzhou Chemical Co., Ltd.
-
8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine. (n.d.). CP Lab Safety. Retrieved from [Link]
- Method for preparing 2,3-dichloropyridine. (2014). EP2687510A1.
- Process for the preparation of 2-chloro-3-hydroxy pyridine. (2001). EP0939079B1.
- Preparation method of 2,3-dichloropyridine. (2011). CN102153507B.
-
Process for the preparation of 2-chloro-3-hydroxy pyridine. (1999). European Patent Office. [Link]
Sources
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. 8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine, CasNo.156840-59-4 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EP2687510A1 - Method for preparing 2,3-dichloropyridine - Google Patents [patents.google.com]
- 13. CN102153507B - Preparation method of 2,3-dichloropyridine - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. EP0939079B1 - Process for the preparation of 2-chloro-3-hydroxy pyridine - Google Patents [patents.google.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Navigating Uncharted Territory: The Apparent Lack of SAR Studies on 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine Analogues
A comprehensive investigation into the structure-activity relationship (SAR) of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine analogues reveals a significant gap in the current scientific literature. Despite extensive searches of chemical and biological databases, no dedicated studies outlining the systematic exploration of this specific chemical scaffold for therapeutic development were identified. This suggests that the 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine core, while available commercially as a chemical entity, remains a largely unexplored area in medicinal chemistry.
The initial objective was to construct a detailed comparison guide for researchers and drug development professionals, outlining the known SAR of this compound class. However, the search for primary literature, including peer-reviewed articles and reviews, did not yield any publications that systematically synthesize and evaluate the biological activity of a series of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine analogues.
While research exists on various other pyridine-fused heterocyclic systems, and even on some chloro-substituted scaffolds, the specific combination of the dioxino-pyridine core with an 8-chloro substituent appears to be novel territory in the context of SAR-driven drug discovery. For instance, a study on the synthesis of 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines has been published, but its focus is on synthetic methodology rather than a systematic investigation of their biological effects.[1]
This lack of published data is further corroborated by a technical document from BenchChem, a supplier of chemical compounds, concerning the closely related isomer 4H-[1][2]dioxino[4,5-b]pyridine. The document explicitly states that there is "No Publicly Available Data for Structure-Activity Relationship Studies of 4H-dioxino[4,5-b]pyridine Derivatives," highlighting a broader lack of exploration into these types of dioxino-pyridine scaffolds.[2]
Implications for Future Research
The absence of established SAR for 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine analogues presents both a challenge and an opportunity for the scientific community. For researchers seeking to develop novel therapeutics, this scaffold represents a truly uncharted chemical space. The core structure possesses features that could be of interest for interacting with various biological targets, and the 8-chloro substituent provides a key handle for influencing electronic properties and potential metabolic stability.
Future research in this area would need to begin with foundational studies, including:
-
Synthesis of Analogue Libraries: The development of efficient and versatile synthetic routes to introduce a wide range of substituents at various positions of the 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine scaffold.
-
Primary Biological Screening: The evaluation of these newly synthesized analogues against a diverse panel of biological targets to identify initial "hit" compounds with interesting activity.
-
Iterative SAR Exploration: Based on the initial screening results, a more focused and systematic exploration of the SAR can be undertaken to optimize potency, selectivity, and pharmacokinetic properties.
Comparative Analysis with Related Scaffolds
In the absence of direct SAR data, researchers can draw preliminary insights from studies on other pyridine-containing heterocyclic systems. For example, extensive SAR studies have been conducted on various classes of pyridine derivatives for a wide range of therapeutic applications, including as antimalarial agents.[3] These studies often highlight the importance of the position and nature of substituents on the pyridine ring in determining biological activity. However, it is crucial to note that such comparisons are speculative and would need to be validated through empirical testing of the 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine scaffold.
Conclusion
At present, a comprehensive comparison guide on the structure-activity relationship of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine analogues cannot be constructed due to a lack of publicly available experimental data. The field is open for pioneering research to synthesize, characterize, and biologically evaluate derivatives of this scaffold. Such foundational work would be essential to unlock the potential of this unexplored class of compounds and to lay the groundwork for future SAR-driven drug discovery efforts.
References
- Synthesis of 2-substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine derivatives. Org Lett. 2000 Jun 1;2(11):1557-60. doi: 10.1021/ol005761l.
- Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. [Journal Name, Year, Volume(Issue), Pages]. (Please note: The full citation for this reference was not available in the provided search results).
- No Publicly Available Data for Structure-Activity Relationship Studies of 4H-dioxino[4,5-b]pyridine Derivatives. BenchChem Technical Support Team. December 2025.
Sources
A Comparative Analysis of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine and Known GSK-3β Inhibitors: A Guide for Researchers
This guide provides a comparative overview of the hypothetical efficacy of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine as a Glycogen Synthase Kinase 3 beta (GSK-3β) inhibitor against well-characterized inhibitors: Tideglusib, AZD1080, and PF-04802367. This analysis is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor research.
Introduction: The Rationale for Comparison
Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is associated with various pathologies, including neurodegenerative diseases, metabolic disorders, and cancer.[1][2][3] The two isoforms, GSK-3α and GSK-3β, are key regulators in signaling pathways such as insulin and Wnt/β-catenin.[4] Consequently, the development of potent and selective GSK-3 inhibitors is a significant focus in therapeutic research.
While the biological activity of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine has not been extensively reported, its core structure, featuring a pyridine ring fused to a dioxino ring system, shares similarities with other heterocyclic compounds known to exhibit kinase inhibitory activity. This structural motif suggests the potential for 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine to interact with the ATP-binding pocket of kinases. This guide, therefore, explores its hypothetical efficacy as a GSK-3β inhibitor in comparison to three well-documented inhibitors with distinct mechanisms of action.
Comparative Overview of GSK-3β Inhibitors
A direct comparison of the inhibitory potential of these compounds requires an understanding of their mechanisms and potencies, which are summarized below.
| Compound | Mechanism of Action | Reported IC50/Ki for GSK-3β | Key Features |
| 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine | Hypothesized: ATP-competitive | To Be Determined | Novel scaffold, potential for unique selectivity profile |
| Tideglusib | Non-ATP-competitive, irreversible[5][6][7][8][9] | IC50: ~60 nM[5][6][8] | Binds to a site distinct from the ATP pocket, potentially offering a different selectivity profile. Has been investigated in clinical trials for Alzheimer's disease and progressive supranuclear palsy.[7][10][11] |
| AZD1080 | ATP-competitive, reversible[12][13] | Ki: ~31 nM[14][15] | Brain-permeable and demonstrates good selectivity over other kinases like CDK2, CDK5, and ERK2.[14][16] |
| PF-04802367 | ATP-competitive[17][18] | IC50: ~1.1-2.1 nM (biochemical assays)[17][18][19][20] | Highly potent and selective inhibitor of both GSK-3α and GSK-3β.[17][18] |
Mechanisms of Action: A Deeper Dive
The efficacy and potential off-target effects of a kinase inhibitor are intrinsically linked to its mechanism of action.
ATP-Competitive Inhibition:
Both AZD1080 and PF-04802367 are ATP-competitive inhibitors.[12][13][17][18] They function by binding to the highly conserved ATP-binding pocket of GSK-3β, thereby preventing the binding of ATP and subsequent phosphorylation of substrates. The high degree of conservation in the ATP-binding site across the kinome presents a challenge for achieving selectivity with this class of inhibitors.[2] However, subtle differences in the pocket's architecture can be exploited to develop highly selective compounds like PF-04802367.[17] Based on its heterocyclic scaffold, it is hypothesized that 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine would also act as an ATP-competitive inhibitor.
Non-ATP-Competitive Inhibition:
In contrast, Tideglusib is a non-ATP-competitive and irreversible inhibitor of GSK-3β.[5][6][7][8][9] This is a significant distinction, as it binds to a different site on the enzyme, leading to a conformational change that inactivates it.[7] This mechanism can offer a higher degree of selectivity, as allosteric sites are generally less conserved than the ATP-binding pocket. The irreversible nature of Tideglusib's binding suggests a prolonged duration of action.[7]
Experimental Protocols for Efficacy Determination
To objectively compare the efficacy of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine with these known inhibitors, a series of standardized biochemical and cell-based assays should be employed.
Biochemical Assays for Direct Enzyme Inhibition
These assays utilize purified recombinant GSK-3β to directly measure the inhibitory activity of a compound.
1. Kinase-Glo® Luminescent Kinase Assay:
-
Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity. The remaining ATP is used by a luciferase to generate a luminescent signal, which is inversely proportional to GSK-3β activity.[21][22]
-
Protocol:
-
Prepare a reaction mixture containing recombinant GSK-3β, a suitable peptide substrate (e.g., a glycogen synthase-derived peptide), and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a defined concentration of ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Add the Kinase-Glo® reagent to stop the kinase reaction and initiate the luminescent reaction.
-
Measure luminescence using a luminometer.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. ADP-Glo™ Kinase Assay:
-
Principle: This assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is directly proportional to kinase activity.[22][23]
-
Protocol:
-
Perform the kinase reaction as described for the Kinase-Glo® assay.
-
Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the kinase detection reagent to convert ADP to ATP and initiate the luminescent reaction.
-
Measure luminescence.
-
Determine the IC50 value from the dose-response curve.
-
Cell-Based Assays for Cellular Potency
These assays assess the ability of a compound to inhibit GSK-3β within a cellular context, providing insights into its cell permeability and activity on the downstream signaling pathway.
1. β-Catenin Accumulation Assay:
-
Principle: In the canonical Wnt signaling pathway, active GSK-3β phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK-3β leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. This accumulation can be quantified as a measure of GSK-3β inhibition.[24]
-
Protocol:
-
Culture a suitable cell line (e.g., HEK293, CHO-K1) in a multi-well plate.[24]
-
Treat the cells with various concentrations of the test compound for a defined period (e.g., 4-6 hours).
-
Lyse the cells and quantify the amount of β-catenin using an ELISA or a Western blot.
-
Alternatively, use immunofluorescence to visualize the accumulation and nuclear translocation of β-catenin.
-
Calculate the EC50 value based on the concentration-dependent increase in β-catenin levels.
-
Sources
- 1. otd.harvard.edu [otd.harvard.edu]
- 2. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Evidence for Irreversible Inhibition of Glycogen Synthase Kinase-3β by Tideglusib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Tideglusib - Wikipedia [en.wikipedia.org]
- 10. Tideglusib | ALZFORUM [alzforum.org]
- 11. What GSK-3 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 12. AZD1080, a specific inhibitor of GSK-3β, inhibits stemness and malignancies in osteosarcoma cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of a highly selective glycogen synthase kinase-3 inhibitor (PF-04802367) that modulates tau phosphorylation in brain: Translation for PET neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. selleckchem.com [selleckchem.com]
- 20. biocompare.com [biocompare.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. promega.com [promega.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Methodological Guide to Assessing Receptor Cross-Reactivity: The Case of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine
A Note to the Researcher: A comprehensive review of publicly available scientific literature and pharmacological databases reveals a significant data gap for the compound 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine (CAS No. 156840-59-4).[1][2] Currently, there is no published experimental data on its receptor binding profile, primary biological target, or potential cross-reactivity with other receptors. While chemical suppliers list its basic physical properties, its pharmacological characteristics remain uninvestigated.[3]
Therefore, this guide pivots from a direct comparison of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine to a foundational, methodological framework. As a Senior Application Scientist, my objective is to provide you—a fellow researcher—with the experimental logic and detailed protocols required to generate the very data needed to assess the cross-reactivity of a novel chemical entity such as this. This document serves as a roadmap for the empirical characterization of a compound's selectivity, a critical step in drug discovery and chemical biology.
Part 1: The Rationale for Selectivity Profiling
In drug development, a compound's selectivity is as crucial as its potency. Off-target interactions can lead to undesirable side effects, toxicity, or even unexpected therapeutic benefits. Pyridine and its derivatives, for instance, are known to be privileged scaffolds in medicinal chemistry, appearing in a vast array of bioactive compounds with diverse pharmacological profiles.[4][5] This chemical versatility underscores the necessity of empirical testing rather than relying on structural analogy alone to predict a biological target. A thorough understanding of a compound's interactions across a wide range of receptors is fundamental to establishing its therapeutic window and potential liabilities.
Part 2: An Experimental Workflow for Determining Receptor Cross-Reactivity
The process of characterizing a compound's selectivity is a multi-stage endeavor, moving from broad screening to specific functional validation. The following workflow outlines the critical steps.
Caption: Experimental workflow for assessing compound selectivity.
Step 1: Broad Panel Receptor Screening
The initial and most critical step is to perform a broad radioligand binding screen. This involves testing the compound at a fixed concentration (typically 1-10 µM) against a large panel of diverse receptors, ion channels, and transporters.
Experimental Protocol: Radioligand Binding Assay (General)
-
Preparation of Receptor Membranes: Utilize commercially available membrane preparations or prepare them in-house from cell lines or tissues overexpressing the target receptor.
-
Assay Buffer Preparation: Prepare a binding buffer specific to the receptor being assayed. Buffer composition (pH, ions) is critical for receptor integrity and ligand binding.
-
Reaction Mixture: In a 96-well plate, combine the receptor membrane preparation, a specific radioligand (e.g., ³H- or ¹²⁵I-labeled), and the test compound (8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine).
-
Total Binding Wells: Contain membranes and radioligand.
-
Non-Specific Binding (NSB) Wells: Contain membranes, radioligand, and a high concentration of an unlabeled competing ligand to saturate all specific binding sites.
-
Test Compound Wells: Contain membranes, radioligand, and the test compound.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Termination & Harvesting: Rapidly terminate the binding reaction by filtration over glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition of specific binding caused by the test compound using the formula: % Inhibition = 100 * (1 - ([Test Compound] - [NSB]) / ([Total Binding] - [NSB]))
A "hit" is typically defined as a compound that causes >50% inhibition at the tested concentration.
Step 2: Dose-Response Analysis for Hit Confirmation
For any receptors identified as "hits" in the initial screen, the next step is to determine the binding affinity (Kᵢ) through a competitive binding experiment with a range of concentrations of the test compound.
Data Presentation: Example Binding Affinity (Kᵢ) Table
| Receptor Target | Compound | Kᵢ (nM) | Hill Slope |
| Receptor A (Primary) | Cpd X | 15 | 0.98 |
| Receptor B (Off-Target) | Cpd X | 850 | 1.02 |
| Receptor C (Off-Target) | Cpd X | >10,000 | N/A |
| Adrenergic α₂ₐ | Cpd X | 1,200 | 0.95 |
| Dopamine D₂ | Cpd X | >10,000 | N/A |
| Serotonin 5-HT₂ₐ | Cpd X | 2,300 | 1.10 |
This table illustrates how data would be presented. Actual values for 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine are unknown.
Step 3: Functional Validation
Binding does not equate to function. A compound might bind to a receptor but have no effect (a silent antagonist), or it could activate (agonist) or inhibit (antagonist/inverse agonist) its function. Therefore, functional assays are essential for all confirmed binding hits.
Experimental Protocol: cAMP Functional Assay (for Gαs/Gαi-coupled GPCRs)
-
Cell Culture: Use a recombinant cell line expressing the receptor of interest (e.g., HEK293 or CHO cells).
-
Cell Plating: Seed the cells into 96- or 384-well plates and grow to confluence.
-
Compound Treatment:
-
Agonist Mode: Treat cells with varying concentrations of the test compound.
-
Antagonist Mode: Pre-incubate cells with varying concentrations of the test compound, then stimulate with a known agonist at its EC₅₀ concentration.
-
-
Cell Lysis & cAMP Measurement: After incubation, lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the response (e.g., cAMP concentration) against the log of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Data Presentation: Example Functional Potency (EC₅₀/IC₅₀) Table
| Receptor Target | Assay Type | Functional Mode | Potency (nM) |
| Receptor A (Primary) | cAMP Accumulation | Antagonist | IC₅₀ = 45 |
| Receptor B (Off-Target) | Calcium Flux | Weak Partial Agonist | EC₅₀ = 2,100 |
| Serotonin 5-HT₂ₐ | IP-One | Antagonist | IC₅₀ = 5,600 |
This table illustrates how functional data would be presented. Actual values for 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine are unknown.
Part 3: Interpreting the Data and Defining Selectivity
Selectivity is not an absolute term but a relative one. It is often expressed as a ratio of the affinity or potency at off-targets versus the primary on-target.
-
Selectivity Ratio = Kᵢ (Off-Target) / Kᵢ (On-Target)
A compound is generally considered "selective" if this ratio is at least 100-fold for any clinically relevant off-targets. This threshold ensures that at a therapeutic dose that engages the primary target, the compound is unlikely to have significant effects at the off-target receptor.
Conclusion
While a direct cross-reactivity guide for 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine cannot be provided due to the absence of experimental data, the framework presented here offers a robust, scientifically-grounded pathway for its characterization. The journey from an uncharacterized molecule to a well-defined pharmacological tool is paved with systematic and rigorous experimentation. By following this workflow of broad screening, dose-response validation, and functional characterization, researchers can build a comprehensive selectivity profile, which is the cornerstone of translating a chemical entity into a valuable research tool or a potential therapeutic candidate.
References
-
8-Chloro-2,3-dihydro-[4]dioxino[2,3-b]pyridine CAS NO.156840-59-4. Zhejiang Jiuzhou Chem Co.,Ltd. [Link]
-
8-Chloro-2, 3-dihydro-[4]dioxino[2, 3-b]pyridine, 1 gram. CP Lab Safety. [Link]
-
Effect of pyridine on key pharmacological parameters. ResearchGate. [Link]
-
8-Chloro-5,6-dihydro-11H-benzo[2][6]cyclohepta[1,2-b]pyridin-11-one. PubChem. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]
-
Process for the preparation of 4-(8-chloro-5, 6-dihydro-11h-benzo-[2][6]-cyclohepta-[1,2-b]-pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester (loratadine). Google Patents.
-
Binding properties of the novel, non-peptide CGRP receptor antagonist radioligand, [(3)H]BIBN4096BS. PubMed. [Link]
-
Regioselectivity of the SEAr reaction of 8-chloro-3,4-dihydro-1H-[4]oxazino[4,3-a]benzimidazole. ResearchGate. [Link]
-
2,3-Dihydro-6,7-dichloro-pyrido[2,3-b]pyrazine-8-oxide as selective glycine antagonist with in vivo activity. PubMed. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 156840-59-4|8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine|BLD Pharm [bldpharm.com]
- 3. This compound CAS#: 156840-59-4 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | C14H10ClNO | CID 9816260 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine and Other Key Heterocycles
A Comparative Benchmarking Guide to the Synthesis of 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine and Other Key Heterocycles
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. This guide provides an in-depth comparative analysis of the synthesis of 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine, a significant heterocyclic system, benchmarked against the synthesis of two other important classes of aza-heterocycles: furopyridines and thienopyridines. Our focus is on providing a practical, evidence-based comparison of synthetic routes, evaluating them on key performance indicators such as yield, reaction conditions, scalability, and mechanistic elegance.
Introduction: The Significance of Fused Pyridine Heterocycles
Fused pyridine heterocycles are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[3] Their unique electronic and steric properties make them ideal scaffolds for interacting with a wide range of biological targets. 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine, with its distinct dioxino-pyridine core, presents a compelling template for the design of novel therapeutics. Understanding the most efficient and robust methods for its synthesis, in comparison to other prominent fused pyridine systems like furopyridines and thienopyridines, is crucial for accelerating drug discovery programs.
Comparative Synthesis Methodologies
This guide will dissect the synthetic pathways to our target heterocycles, offering a transparent comparison of their respective strengths and weaknesses. The chosen methodologies represent common and efficient routes reported in the literature, providing a solid foundation for practical application.
Target Heterocycle: 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine
The primary and most versatile route to 2,3-dihydro-[1][2]dioxino[2,3-b]pyridines is through an intramolecular Smiles rearrangement.[1][2][4] This powerful transformation allows for the construction of the tricyclic system from readily available precursors.
Synthetic Workflow: 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine via Smiles Rearrangement
Caption: Synthetic pathway to 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.
Mechanistic Insight: The Smiles Rearrangement
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a connecting chain migrates from one heteroatom to another on an aromatic ring.[5] In the synthesis of our target molecule, the key step involves the deprotonation of the hydroxyl group in 2-chloro-3-(2-hydroxyethoxy)pyridine by a strong base, such as potassium tert-butoxide. The resulting alkoxide then acts as an intramolecular nucleophile, attacking the carbon atom of the pyridine ring that bears the chlorine atom. This proceeds through a spirocyclic intermediate (a Meisenheimer complex), followed by the expulsion of the chloride ion to yield the final cyclized product. The reaction is driven by the formation of a more stable thermodynamic product. The choice of a strong, non-nucleophilic base is critical to favor the intramolecular cyclization over intermolecular side reactions.
Comparative Heterocycle 1: Furopyridines
Furopyridines are another important class of fused pyridine heterocycles with diverse biological activities.[6] A variety of synthetic strategies exist, with one-pot procedures being particularly attractive for their efficiency.
Synthetic Workflow: One-Pot Furopyridine Synthesis
Caption: Synthesis of thienopyridines starting from a Gewald reaction.
Rationale Behind the Gewald Reaction
The Gewald reaction is a multicomponent reaction that efficiently assembles the highly functionalized 2-aminothiophene ring in a single step. [7]The reaction mechanism involves a Knoevenagel condensation between the carbonyl compound and the active methylene compound, followed by the addition of sulfur and subsequent cyclization. The choice of a base, such as morpholine or diethylamine, is crucial for catalyzing the initial condensation and facilitating the sulfur addition. This method is highly valued for its operational simplicity, atom economy, and the ability to generate a diverse range of thiophene derivatives by varying the starting materials.
Performance Benchmarking: A Comparative Table
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the synthesis of each class of heterocycle. The data is compiled from representative literature procedures and is intended to provide a general overview for comparison.
| Parameter | 8-Chloro-2,3-dihydro-d[1][2]ioxino[2,3-b]pyridine | Furopyridines (One-Pot) | Thienopyridines (Gewald Route) |
| Typical Yield | Moderate to Good (Specific yield data for the 8-chloro derivative is not readily available in public literature) | Good to Excellent (up to 86%) [8] | Good to Excellent (up to 90%) [9] |
| Reaction Time | Several hours to overnight | 2-7 minutes (microwave) to several hours (conventional) [10] | 1-4 hours [9] |
| Reaction Temperature | Room temperature to elevated temperatures | Reflux (conventional) or elevated temperatures (microwave) | 40-80 °C |
| Key Reagents | Strong, non-nucleophilic base (e.g., t-BuOK, NaH) | Ammonium acetate, various carbonyls and alkynones | Elemental sulfur, base (e.g., morpholine), carbonyls, active methylene compounds |
| Scalability | Generally scalable, but may require optimization of base and solvent | Readily scalable, especially with flow chemistry adaptations [8] | Highly scalable and widely used in industrial synthesis |
| Advantages | Access to a unique heterocyclic scaffold, powerful rearrangement | High efficiency, one-pot procedure, good yields | High atom economy, operational simplicity, broad substrate scope |
| Disadvantages | May require synthesis of the precursor, potential for side reactions | Can require specific starting materials for desired substitution patterns | Handling of elemental sulfur, potential for byproduct formation |
Characterization Data for 8-Chloro-2,3-dihydro-d[1][2]ioxino[2,3-b]pyridine
While detailed experimental spectra are not widely published, the expected spectral characteristics can be predicted based on the structure.
-
¹H NMR: The spectrum would be expected to show signals for the two aromatic protons on the pyridine ring, likely in the range of δ 7.0-8.0 ppm. The four protons of the dihydrodioxino ring would appear as two distinct multiplets in the aliphatic region, typically between δ 4.0-4.5 ppm.
-
¹³C NMR: The spectrum would exhibit seven distinct carbon signals. The aromatic carbons of the pyridine ring would resonate in the δ 110-160 ppm region, while the two methylene carbons of the dihydrodioxino ring would appear further upfield, likely in the δ 60-70 ppm range.
-
Mass Spectrometry: The molecular ion peak ([M]⁺) would be expected at m/z 171 for the ³⁵Cl isotope and m/z 173 for the ³⁷Cl isotope, with a characteristic isotopic ratio of approximately 3:1. [11]
Experimental Protocols
Protocol 1: Synthesis of 8-Chloro-2,3-dihydro-d[1][2]ioxino[2,3-b]pyridine (General Procedure)
-
Synthesis of 2-Chloro-3-(2-hydroxyethoxy)pyridine:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, add 2,3-dichloropyridine (1.0 eq) dropwise.
-
After stirring for 30 minutes at room temperature, add ethylene glycol (1.2 eq) and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature, quench with water, and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford 2-chloro-3-(2-hydroxyethoxy)pyridine.
-
-
Intramolecular Smiles Rearrangement:
-
To a solution of 2-chloro-3-(2-hydroxyethoxy)pyridine (1.0 eq) in anhydrous tert-butanol, add potassium tert-butoxide (1.5 eq) in one portion.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield 8-Chloro-2,3-dihydro-d[1][2]ioxino[2,3-b]pyridine.
-
Protocol 2: One-Pot Synthesis of a Polysubstituted Furopyridine [Adapted from Xiong et al., 2004]
[12]
-
To a solution of a 1,3-dicarbonyl compound (1.0 mmol) and an alkynone (1.0 mmol) in ethanol (5 mL), add ammonium acetate (1.5 mmol).
-
Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired polysubstituted furopyridine.
Protocol 3: Synthesis of a 2-Aminothiophene via Gewald Reaction [Adapted from Gewald et al., 1966]
[7]
-
In a round-bottom flask, combine a ketone or aldehyde (1.0 eq), an α-cyanoester (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add a catalytic amount of a base, such as morpholine or diethylamine (0.1-0.2 eq).
-
Heat the reaction mixture to 40-50 °C with stirring for 1-3 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
The product often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold ethanol, and dry to obtain the 2-aminothiophene derivative.
Conclusion and Future Outlook
This guide provides a comparative framework for understanding the synthesis of 8-Chloro-2,3-dihydro-d[1][2]ioxino[2,3-b]pyridine in the context of other prominent aza-heterocycles. While the Smiles rearrangement offers a powerful and direct route to the dioxinopyridine scaffold, one-pot methodologies for furopyridines and the robust Gewald reaction for thienopyridines often present advantages in terms of efficiency and scalability.
The choice of synthetic route will ultimately depend on the specific research goals, available starting materials, and desired substitution patterns. For the synthesis of 8-Chloro-2,3-dihydro-d[1][2]ioxino[2,3-b]pyridine, further optimization and detailed reporting of experimental data in the public domain would be highly beneficial to the scientific community. As the demand for novel heterocyclic compounds continues to grow, the development of even more efficient, sustainable, and scalable synthetic methods will remain a key area of research.
References
-
Rodig, O. R., Collier, R. E., & Schlatzer, R. K. (1966). Pyridine chemistry. II. Further studies on the Smiles rearrangement of the 3-amino-2,2'-dipyridyl sulfide system. The synthesis of some 1,6-diazaphenothiazines. Journal of Medicinal Chemistry, 9(1), 116–120. [Link]
-
Efficient Synthesis of 2- and 3-Substituted-2,3-dihydrod[1][2]ioxino[2,3-b]pyridine Derivatives. (2004). ChemInform, 35(47). [Link]
-
Smiles rearrangement. In Wikipedia. Retrieved from [Link]
-
Synthesis of 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine derivatives. (2000). Organic Letters, 2(11), 1557–1560. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Arkivoc, 2010(1), 1-33. [Link]
-
A new mild method for the one-pot synthesis of pyridines. (2004). Tetrahedron Letters, 45(33), 6121-6124. [Link]
-
FUROPYRIDINES. SYNTHESIS AND PROPERTIES. (1997). HETEROCYCLES, 45(5), 977. [Link]
-
Xiong, X., Bagley, M. C., & Chapaneri, K. (2004). A new mild method for the one-pot synthesis of pyridines. Tetrahedron Letters, 45(33), 6121-6124. [Link]
-
Pyridine Synthesis: Cliff Notes. (2004). Baran Lab. Retrieved from [Link]
-
1H- and 13C-NMR Data of 1 and 3 (in pyridine-d 5 ). (n.d.). ResearchGate. Retrieved from [Link]
-
8-chloro-2,3-dihydro-d[1][2]ioxino[2,3-b]pyridine. (n.d.). PubChemLite. Retrieved from [Link]
-
Synthesis of New Compounds Containing the 2,3-Dihydrod[1][2]ioxino[2,3-b]pyridine Heterocyclic System as a Substructure. (2003). Tetrahedron, 59(1), 125-133. [Link]
-
2,3,7,8-Tetrachlorodibenzo-p-dioxin. (n.d.). NIST WebBook. Retrieved from [Link]
-
A New Mild Method for the One-Pot Synthesis of Pyridines. (2004). ResearchGate. Retrieved from [Link]
-
Gewald reaction. In Wikipedia. Retrieved from [Link]
-
Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. (2023). ACS Omega, 8(4), 3985-3996. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Arkivoc, 2010(1), 1-33. [Link]
-
Modern Aspects of the Smiles Rearrangement. (2020). Angewandte Chemie International Edition, 59(38), 16304-16325. [Link]
-
The Gewald multicomponent reaction. (2011). Molecular Diversity, 15(1), 3-33. [Link]
-
Developments of pyridodipyrimidine heterocycles and their biological activities. (2023). RSC Advances, 13(10), 6549-6577. [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
8-Chloro-2, 3-dihydro-d[1][2]ioxino[2, 3-b]pyridine, 1 gram. (n.d.). CP Lab Safety. Retrieved from [Link]
-
One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. (2011). Beilstein Journal of Organic Chemistry, 7, 135-143. [Link]
-
Regioselectivity of the SEAr reaction of 8-chloro-3,4-dihydro-1H-o[1][2]xazino[4,3-a]benzimidazole. (2023). Journal of Heterocyclic Chemistry, 60(1), 133-142. [Link]
-
8-Chloro-5,6-dihydro-11H-benzoc[13]yclohepta[1,2-b]pyridin-11-one. (n.d.). PubChem. Retrieved from [Link]
-
A novel one-pot method for the synthesis of substituted furopyridines: iodine-mediated oxidation of enaminones by tandem metal-free cyclization. (2017). Chemical Communications, 53(56), 7942-7945. [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. calpaclab.com [calpaclab.com]
- 4. A novel one-pot method for the synthesis of substituted furopyridines: iodine-mediated oxidation of enaminones by tandem metal-free cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Smiles rearrangement - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 9. [PDF] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes | Semantic Scholar [semanticscholar.org]
- 10. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PubChemLite - 8-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (C7H6ClNO2) [pubchemlite.lcsb.uni.lu]
- 12. A new mild method for the one-pot synthesis of pyridines [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine
For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it ends with the responsible management of all materials involved, ensuring the safety of oneself, colleagues, and the environment. This guide provides an in-depth, procedural framework for the proper disposal of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine, a halogenated heterocyclic compound. The protocols outlined herein are designed to be self-validating, grounded in established safety principles and regulatory awareness.
Foundational Knowledge: Understanding the Compound
8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine is a solid chemical compound with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol .[1] Its structure, featuring a chlorinated pyridine ring fused with a dioxino group, places it in the category of halogenated heterocycles.[1] Understanding this classification is the first critical step in determining the appropriate disposal pathway, as halogenated organic compounds require specific handling to mitigate environmental risks.[2][3]
According to its Safety Data Sheet (SDS), 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine is classified as Acutely Toxic 4 if swallowed, signified by the GHS07 pictogram. While comprehensive toxicological data for this specific compound is not widely available, the pyridine moiety suggests a need for caution. Pyridine itself is harmful if inhaled, absorbed through the skin, or swallowed, and can cause irritation to the skin, eyes, and respiratory tract. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area.
Table 1: Chemical and Safety Identifiers for 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine
| Identifier | Value | Source |
| CAS Number | 156840-59-4 | [1] |
| Molecular Formula | C₇H₆ClNO₂ | [1] |
| Molecular Weight | 171.58 | [1] |
| Physical Form | Solid | |
| Hazard Classification | Acute Toxicity 4 (Oral) | |
| GHS Pictogram | GHS07 (Exclamation Mark) |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine is a multi-step process that prioritizes safety and regulatory compliance. The following workflow provides a clear and actionable plan for researchers.
Step 1: Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[4] Adherence to proper PPE is non-negotiable.
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use nitrile gloves, which are resistant to pyridine and its derivatives.[4]
-
Body Protection: A standard lab coat is required to prevent skin contact.[4]
-
Respiratory Protection: If there is a risk of generating dust, a mask should be worn.[4]
Step 2: Waste Segregation and Containerization
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure correct disposal.
-
Designated Waste Stream: 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine must be disposed of as halogenated organic waste .[2][3] Do not mix it with non-halogenated waste streams.
-
Container Selection: Use a clearly labeled, sealable, and compatible waste container. High-density polyethylene or glass containers are suitable options.[4][5] The container must be in good condition, with no leaks or damage.[6]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name: "8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine," and the associated hazards (e.g., "Acutely Toxic"). Attach a completed dangerous waste label as soon as the first quantity of waste is added.[5]
Step 3: The Disposal Process
For pure compound or materials heavily contaminated with 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine:
-
Carefully transfer the solid waste into the designated halogenated organic waste container.
-
If the compound is in solution, do not pour it down the drain.[4] Collect it in the designated liquid halogenated waste container.
-
Ensure the container is securely sealed after each addition and is not filled beyond 90% of its capacity to allow for expansion.[3]
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5]
Step 4: Handling Spills
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Secure: For a large spill, evacuate the immediate area and inform your supervisor or the designated safety officer.[5]
-
Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[4]
-
Collection: Carefully collect the absorbent material and contaminated debris into a sealed container for disposal as halogenated waste.[5]
-
Decontamination: Clean the spill area thoroughly.
The Logic of Disposal: A Visual Guide
To aid in the decision-making process for the disposal of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine, the following workflow diagram illustrates the key steps and considerations.
Caption: Disposal workflow for 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine.
Final Disposition: Incineration
The recommended final disposal method for halogenated organic compounds is high-temperature incineration.[7] This process ensures the complete destruction of the compound, converting it into less harmful substances. This must be carried out by a licensed hazardous waste disposal company in compliance with all local, state, and federal regulations. Never attempt to incinerate chemical waste in a standard laboratory setting.
By adhering to these detailed procedures, researchers can ensure the safe and responsible disposal of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine, upholding the principles of scientific integrity and environmental stewardship.
References
-
CP Lab Safety. 8-Chloro-2, 3-dihydro-dioxino[2, 3-b]pyridine, 1 gram. [Link]
-
Material Safety Data Sheet: PYRIDINE. [Link]
-
Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. [Link]
-
Environmental Health & Safety, University of Wisconsin-Madison. Halogenated Waste. [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
Electronic Code of Federal Regulations. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
-
Environmental Health and Safety Office, University of Georgia. EHSO Manual: Hazardous Waste. [Link]
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Carl ROTH. Safety Data Sheet: Pyridine. [Link]
-
Organic Chemistry Praktikum. Treatment and disposal of chemical wastes in daily laboratory work. [Link]
-
Agency for Toxic Substances and Disease Registry. Toxicological Profile for Pyridine. [Link]
Sources
Personal protective equipment for handling 8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
A Comprehensive Guide to the Safe Handling of 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine
For Research, Scientific, and Drug Development Professionals
This guide provides essential safety and logistical information for handling 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine (CAS No. 156840-59-4). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Understanding the Hazard: A Proactive Approach to Safety
Given the "dioxino" portion of the name, it is crucial to consider the potential for the formation of more toxic, dioxin-like compounds under thermal stress, a known risk for related chlorinated precursors.[4] Therefore, all handling procedures must be designed to minimize exposure and prevent thermal decomposition.
Key Chemical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₆ClNO₂ | [2] |
| Molecular Weight | 171.58 g/mol | [2] |
| Appearance | Solid, white powder | [5] |
| Storage | Room temperature, in a tightly sealed container |[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The selection of specific PPE should be based on a thorough risk assessment of the planned experimental procedure.
-
Hand Protection: The choice of gloves is critical. While nitrile gloves are often used in laboratory settings, for chlorinated compounds like pyridines, their effectiveness can be variable.[6][7][8] Some sources explicitly recommend against nitrile gloves for pyridine, suggesting butyl rubber or PVA gloves instead.[7] Therefore, it is highly recommended to use chemical-resistant gloves made of butyl rubber or Viton®. Always check the manufacturer's glove compatibility chart for the specific glove you intend to use. Double-gloving is a prudent practice to minimize the risk of exposure from a single point of failure.
-
Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required at all times.[9] A face shield should be worn in situations where there is a risk of splashing or aerosol generation.[10]
-
Skin and Body Protection: A fully-buttoned lab coat is the minimum requirement.[7] For procedures with a higher risk of exposure, such as handling larger quantities or in the event of a spill, chemical-resistant aprons or suits should be considered.[10]
-
Respiratory Protection: All work with solid 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine that could generate dust, or with solutions of the compound, must be conducted in a certified chemical fume hood.[7] If a fume hood is not available or if there is a risk of exceeding the occupational exposure limit, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[9][10] All personnel requiring respiratory protection must be enrolled in a respiratory protection program, including medical clearance and fit testing.
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow is designed to minimize exposure at every stage of handling, from preparation to disposal.
Caption: A generalized workflow for the safe handling of 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.
Experimental Protocol:
-
Preparation:
-
Before entering the laboratory, ensure you are familiar with the location and operation of safety showers and eyewash stations.
-
Don all required PPE as outlined in Section 2.
-
Ensure the chemical fume hood is functioning correctly.
-
-
Handling:
-
When weighing the solid compound, use a balance inside the fume hood or use a containment system such as a glove bag to prevent dust inhalation.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Use appropriate tools, such as a chemical-resistant spatula and volumetric glassware, for all transfers.
-
Keep all containers with the compound tightly closed when not in use.[1]
-
-
Cleanup and Decontamination:
Disposal Plan: Ensuring Environmental Responsibility
All waste containing 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine, including empty containers, contaminated PPE, and solutions, must be treated as hazardous waste.
-
Waste Segregation: Collect all waste in a designated, properly labeled, and sealed container.[7] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: The waste container must be clearly labeled with the full chemical name and the appropriate hazard warnings.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office, following all local, state, and federal regulations.[11] Do not dispose of this chemical down the drain or in the regular trash.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[9]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
-
Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS office.
By adhering to these guidelines, you can ensure a safe and productive research environment when working with 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.
References
- Jubilant Ingrevia. (n.d.). 2,3-Dichloropyridine Safety Data Sheet.
- Thermo Fisher Scientific. (2009, October 2). Pyridine Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
-
CP Lab Safety. (n.d.). 8-Chloro-2, 3-dihydro-[1][2]dioxino[2, 3-b]pyridine, 1 gram. Retrieved from
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Washington State University. (n.d.). Standard Operating Procedure: Pyridine.
- KISHIDA CHEMICAL CO., LTD. (2023, February 1). Pyridine Safety Data Sheet.
-
Sigma-Aldrich. (n.d.). 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine. Retrieved from
- Jubilant Ingrevia Limited. (n.d.). 3-Chloropyridine Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chloropyridine, 99%.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
-
PubChem. (n.d.). 8-Chloro-5,6-dihydro-11H-benzo[6][7]cyclohepta[1,2-b]pyridin-11-one. Retrieved from
- Fisher Scientific. (2025, December 19). 2-Chloronicotinonitrile Safety Data Sheet.
-
LookChem. (n.d.). 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine CAS NO.156840-59-4. Retrieved from
-
BLD Pharm. (n.d.). 156840-59-4|8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine. Retrieved from
-
ChemicalBook. (n.d.). 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine. Retrieved from
- ResearchGate. (2025, October 19). Formation of the pyridine-analogue of 2,3,7,8-TCDD by thermal treatment of chlorpyrifos, chlorpyrifos-methyl and their major degradation product 3,5,6-trichloro-2-pyridinol.
- Adept Chemical. (n.d.). 7-CHLORO-2 3-DIHYDRO-[1 4]DIOXINO[2 3-B]PYRIDINE-8-CARBOXYLIC ACID.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 156840-59-4|8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, CasNo.156840-59-4 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

